1-(2,4-Dinitrophenyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215263. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGYUYKSTWTQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279965 | |
| Record name | 1-(2,4-dinitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839-93-0 | |
| Record name | Piperidine,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215263 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-dinitrophenyl)piperidine | |
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| Record name | 839-93-0 | |
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Foundational & Exploratory
1-(2,4-Dinitrophenyl)piperidine CAS 839-93-0 properties
CAS: 839-93-0 | Formula: C₁₁H₁₃N₃O₄ | M.W.: 251.24 g/mol [1][2][3][4][5][6][7]
Executive Summary
1-(2,4-Dinitrophenyl)piperidine is a tertiary amine derivative primarily utilized as a kinetic reference standard in physical organic chemistry.[1][4] It serves as the canonical product for studying Nucleophilic Aromatic Substitution (S_NAr) mechanisms, specifically the reaction between 1-halo-2,4-dinitrobenzenes (such as Sanger’s reagent or 1-chloro-2,4-dinitrobenzene) and secondary amines.[1][4]
Beyond its role in fundamental kinetics, this compound acts as a hydrophobic probe in micellar catalysis studies and a model substrate for investigating solvation effects in aprotic versus protic media.[4] Its distinct UV-Vis absorption profile and stable crystalline nature make it an ideal analytical standard for calibrating reaction progress in drug development workflows involving dinitrophenyl (DNP) haptens.[1][4]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value | Context/Notes |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of polynitroanilines.[1][4] |
| Melting Point | 91 – 92.5 °C | Recrystallized from ethanol [1].[4] Note: Values >170°C often indicate HCl salts.[4] |
| Boiling Point | ~419.7 °C | Predicted at 760 mmHg.[2][4] |
| Density | 1.355 g/cm³ | Standard ambient temperature.[2][4] |
| Solubility (Water) | Insoluble (LogS_w ≈ -3.[1][4]39) | Highly hydrophobic.[4] |
| Solubility (Organic) | Soluble | DMSO, Chloroform, Ethyl Acetate, Hot Ethanol.[4] |
| pKa | -0.52 ± 0.40 | Predicted (Conjugate acid).[1][2][4] The amine lone pair is delocalized into the nitro-aromatic ring, drastically reducing basicity.[1][4] |
| UV-Vis | 360 – 392 nm | Solvent dependent (bathochromic shift in polar aprotic solvents).[1][4] |
Synthesis & Reaction Mechanism[1][4]
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (S_NAr) .[1][4] The reaction is bimolecular, involving the attack of the piperidine nitrogen lone pair on the electron-deficient carbon of the aromatic ring (activated by ortho- and para-nitro groups).[1][4]
Mechanism: The Meisenheimer Complex
Unlike electrophilic aromatic substitution, this pathway proceeds via an addition-elimination mechanism.[1][4]
-
Addition: Piperidine attacks the ipso-carbon of 1-chloro-2,4-dinitrobenzene (CDNB), disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][4]
-
Elimination: The chloride leaving group is expelled, restoring aromaticity and yielding the protonated product, which is subsequently deprotonated by excess base.[4]
Diagram 1: S_NAr Reaction Scheme
Caption: The addition-elimination pathway converting CDNB and Piperidine into the target product via a Meisenheimer intermediate.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of analytical grade this compound for use as a kinetic standard.
Reagents
-
Substrate: 1-Chloro-2,4-dinitrobenzene (CDNB) [Caution: Potent sensitizer].[1][4]
-
Solvent: Absolute Ethanol (EtOH).[4]
-
Base: Excess Piperidine or Triethylamine (to scavenge HCl).[4]
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of CDNB in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 22 mmol of piperidine dropwise while stirring. Note: The reaction is exothermic; the solution will turn deep yellow/orange immediately.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 1–2 hours. Monitor via TLC (Silica gel; 4:1 Hexane/EtOAc) until the CDNB spot disappears.[4]
-
Workup:
-
Purification:
Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis and purification of CAS 839-93-0.
Applications in Research
Kinetic Probe for Solvent Effects
Researchers use this compound to determine the Kamlet-Taft solvatochromic parameters .[1][4] Because the S_NAr reaction rate is highly sensitive to solvent polarity (stabilizing the polar transition state), the formation rate of this compound is used to quantify the hydrogen-bond donating ability of novel solvents or ionic liquids [2].[1]
Micellar Catalysis
In drug delivery research, reverse micelles (e.g., AOT/hexane/water) are used as membrane mimics.[4] This compound serves as a model to study how drugs partition into the micellar interface.[4] The reaction rate of CDNB with piperidine is accelerated at the micellar interface, and the product's absorbance (360–390 nm) allows for real-time spectrophotometric monitoring [1].[4]
Analytical Characterization
-
1H NMR (CDCl₃, 400 MHz):
-
Aromatic Region:
8.68 (d, J=2.5 Hz, 1H, H-3), 8.23 (dd, J=9.5, 2.5 Hz, 1H, H-5), 7.05 (d, J=9.5 Hz, 1H, H-6).[1][4] -
Aliphatic Region:
3.20 (m, 4H, N-CH₂), 1.75 (m, 4H, CH₂), 1.65 (m, 2H, CH₂).[1][4] -
Interpretation: The downfield shift of the aromatic protons confirms the presence of the electron-withdrawing nitro groups.[1][4]
-
-
UV-Vis Spectroscopy: Strong absorption band at
~365 nm in ethanol ( M⁻¹cm⁻¹).[1][4] This band is distinct from the starting material (CDNB), enabling kinetic tracking.[4]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Precursor Hazard: 1-Chloro-2,4-dinitrobenzene (CDNB) is a severe contact allergen.[1][4] It induces contact dermatitis.[4] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1][4]
-
Storage: Store in a cool, dry place away from strong reducing agents.
References
-
Zingaretti, L., et al. "Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles."[1][4] International Journal of Chemical Kinetics, vol. 36, no. 4, 2004, pp. 189-198.[1][4] Link[4]
-
Mancini, P.M.E., et al. "Solvent effects on aromatic nucleophilic substitutions.[4] Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents." Journal of the Chemical Society, Perkin Transactions 2, 1989, pp. 2069-2074.[1][4] Link
-
LookChem. "this compound Properties and Safety."[1][4] LookChem Database.[2][4] Link
-
PubChem. "this compound Compound Summary."[1][4] National Center for Biotechnology Information.[4] Link
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- 8. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
1-(2,4-Dinitrophenyl)piperidine IUPAC name and synonyms
An In-Depth Technical Guide to 1-(2,4-Dinitrophenyl)piperidine
Chemical Identity and Nomenclature
This compound is a synthetic organic compound characterized by a piperidine ring N-substituted with a 2,4-dinitrophenyl group. This structure combines a common heterocyclic scaffold found in numerous pharmaceuticals with a well-known electrophilic aromatic system, making it a subject of interest in synthetic, medicinal, and analytical chemistry.
IUPAC Name
The formal IUPAC name for this compound is This compound .[1][2]
Synonyms and Identifiers
The compound is referenced in chemical literature and commercial catalogs under various names and identifiers. This table provides a comprehensive list for cross-referencing.[1][3][4]
| Identifier Type | Value |
| Common Synonyms | N-(2,4-Dinitrophenyl)piperidine |
| 1-Piperidino-2,4-dinitrobenzene | |
| (2,4-dinitrophenyl)piperidine | |
| CAS Number | 839-93-0[1][2][3] |
| PubChem CID | 225454[1] |
| Molecular Formula | C₁₁H₁₃N₃O₄[1][2][3] |
| InChIKey | MPGYUYKSTWTQFS-UHFFFAOYSA-N[1][2] |
| ChEMBL ID | CHEMBL4442180[1] |
| MDL Number | MFCD00023654[4][5] |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in chemical reactions and biological systems. The data presented below are compiled from computational and experimental sources.
| Property | Value | Source |
| Molecular Weight | 251.24 g/mol | PubChem[1], LookChem[3] |
| Melting Point | 91-92.5 °C | LookChem[3] |
| Boiling Point (est.) | 419.7 °C at 760 mmHg | LookChem[3] |
| Density (est.) | 1.355 g/cm³ | LookChem[3] |
| LogP (XLogP3) | 2.5 | PubChem[1] |
| Appearance | Yellow crystalline solid (typical for DNP compounds) | Inferred |
| Polar Surface Area | 69.85 Ų | ChemDiv[6] |
| Hydrogen Bond Acceptors | 8 | ChemDiv[6] |
Synthesis and Mechanism
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic properties of the starting materials.
Overview of the Synthetic Strategy
The synthesis involves the reaction of an activated aryl halide, typically 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent) or 1-chloro-2,4-dinitrobenzene, with piperidine. The two strongly electron-withdrawing nitro groups (at the ortho and para positions) on the benzene ring render the ipso-carbon (the carbon atom bonded to the leaving group) highly electrophilic and susceptible to attack by a nucleophile like the secondary amine of piperidine.[7]
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (DNFB) or 1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol (or N,N-Dimethylformamide, DMF)
-
Triethylamine (or other non-nucleophilic base)
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in ethanol (10 mL per gram of DNFB).
-
Addition of Reagents: To the stirred solution, add piperidine (1.1 eq) dropwise. Following this, add triethylamine (1.2 eq) to act as a scavenger for the hydrofluoric acid (HF) byproduct.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in diethyl ether and washed sequentially with 1M HCl (to remove excess amine) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a yellow solid.
-
Validation: The identity and purity of the synthesized this compound are confirmed by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).
Mechanistic Insights and Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway.
-
Causality of Reagent Choice: Piperidine serves as the nucleophile. Ethanol is a suitable polar protic solvent that can solvate the reactants and the intermediate. A non-nucleophilic base like triethylamine is crucial to neutralize the acid generated, driving the reaction to completion without competing with the primary nucleophile.
-
Self-Validating System: The protocol is self-validating through the purification and characterization steps. A sharp melting point consistent with literature values indicates high purity.[3] Spectroscopic analysis provides definitive structural confirmation.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the SNAr synthesis of this compound.
Relevance in Research and Drug Development
While this compound itself may not be an active pharmaceutical ingredient, its constituent moieties are of profound importance in drug discovery and chemical biology.
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids.[8] Its saturated, six-membered ring structure allows it to adopt a stable chair conformation, which can be substituted to present functional groups in well-defined three-dimensional orientations for optimal interaction with biological targets.[8][9] Piperidine derivatives exhibit a vast range of pharmacological activities, including uses as antipsychotics, opioids, and Alzheimer's disease therapeutics like Donepezil.[9]
The 2,4-Dinitrophenyl (DNP) Moiety as a Chemical Probe
The DNP group has several key applications in research:
-
Hapten for Immunoassays: DNP is a classic hapten; it is not immunogenic on its own but can elicit a strong antibody response when conjugated to a larger carrier protein.[10] This property is widely exploited in immunology for developing ELISAs, Western blots, and other immunoassays where anti-DNP antibodies are used for detection.[10]
-
Protein Modification: The reactivity of DNFB towards nucleophilic amino acid residues (like lysine and cysteine) has been used for decades in protein chemistry, famously in Sanger's method for N-terminal amino acid sequencing.
-
Metabolic Research: 2,4-dinitrophenol itself is a known mitochondrial uncoupling agent, though this activity is associated with the phenolic hydroxyl group, which is absent in the title compound.[11]
Potential Applications of this compound
Given the properties of its components, this compound can be envisioned as a valuable tool for researchers:
-
Building Block for Drug Discovery: It can serve as a scaffold or intermediate for synthesizing more complex molecules. The piperidine ring can be further functionalized, while the DNP group can be chemically modified (e.g., reduction of the nitro groups to amines) to create new derivatives for screening in drug discovery programs.[12]
-
Chemical Probe Development: A library of compounds could be created where the piperidine moiety is designed to bind to a specific biological target. The attached DNP group would then serve as a reliable tag for detection and quantification using anti-DNP antibodies, effectively creating a custom immunochemical probe.
Conclusion
This compound is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is straightforward, relying on the robust nucleophilic aromatic substitution reaction. While not a therapeutic agent itself, its structure combines the pharmacologically significant piperidine scaffold with the versatile DNP chemical probe. This makes it a valuable molecule for synthetic chemists and drug development professionals as a building block for creating novel compounds and as a tool for developing advanced biochemical assays.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Piperidine, 1-(2,4-dinitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Nepal Journals Online. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine. Retrieved from [Link]
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NIST. (n.d.). Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. Retrieved from [Link]
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Chemsavers. (n.d.). This compound, >98.5% (GC), Certified. Retrieved from [Link]
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SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C11H13N3O4). Retrieved from [Link]
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MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]
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Public Health Toxicology. (2021). Nanoformuation of 2,4-dinitrophenyl lipophylic derivatives as a promising tool for delivery to liver. Retrieved from [Link]
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Journal of Chemical Society of Nigeria. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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1-Piperidino-2,4-dinitrobenzene molecular weight and formula
[1]
Executive Summary
1-Piperidino-2,4-dinitrobenzene (CAS: 839-93-0) is a tertiary amine derivative synthesized via the nucleophilic aromatic substitution (SNAr) of 1-chloro-2,4-dinitrobenzene (CDNB) with piperidine.[1] As a stable, crystalline compound with distinct spectroscopic properties, it serves as a critical model system for studying reaction kinetics, Meisenheimer complex stability, and solvent effects in organic chemistry.[1][2] This guide provides a comprehensive technical profile, including validated synthetic protocols, mechanistic insights, and physicochemical data.[1][2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
The core identity of the molecule is defined by the attachment of a piperidine ring to an electron-deficient dinitrobenzene scaffold.[1][2] This structure imparts significant dipole moment and optical properties (intense yellow/orange coloration) useful for spectrophotometric analysis.[1][2]
Table 1: Physicochemical Specifications
| Parameter | Value |
| IUPAC Name | 1-(2,4-Dinitrophenyl)piperidine |
| Common Synonyms | 2,4-Dinitro-1-piperidinobenzene; N-(2,4-Dinitrophenyl)piperidine |
| CAS Registry Number | 839-93-0 |
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight (Average) | 251.24 g/mol |
| Monoisotopic Mass | 251.0906 Da |
| Melting Point | 91–92.5 °C [1][2] |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in Water |
Synthetic Methodology: The SNAr Protocol[1]
The synthesis of 1-piperidino-2,4-dinitrobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr).[1] The reaction is driven by the strong electron-withdrawing nature of the two nitro groups (ortho and para positions), which activates the benzene ring toward nucleophilic attack by piperidine.[1][2]
Reaction Mechanism
The reaction proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[1][2]
Figure 1: Kinetic pathway of the SNAr reaction between CDNB and piperidine.
Experimental Protocol
Reagents:
-
1-Chloro-2,4-dinitrobenzene (CDNB): 1.0 eq (e.g., 2.02 g, 10 mmol)[1]
-
Piperidine: 2.2 eq (e.g., 1.87 g, 22 mmol) – Excess acts as a base to neutralize HCl.[2]
-
Ethanol (Absolute): 20 mL
Procedure:
-
Preparation: Dissolve 2.02 g of CDNB in 15 mL of warm absolute ethanol in a round-bottom flask.
-
Addition: Add piperidine (2.2 eq) dropwise to the stirring solution. An immediate color change to deep yellow/orange will occur, indicating the formation of the charge-transfer complex and subsequent substitution.[1][2]
-
Reflux: Heat the mixture to reflux for 30–60 minutes to ensure completion.
-
Isolation: Allow the solution to cool to room temperature. The product often crystallizes directly.[1][2] If not, pour the reaction mixture into 100 mL of ice-cold water to precipitate the solid.
-
Purification: Filter the crude solid and wash with cold water (to remove piperidine hydrochloride). Recrystallize from ethanol to obtain pure yellow needles.[1][2]
Self-Validating Checkpoint: The melting point of the dried product should be strictly within the 91–92 °C range. A melting point >160 °C indicates the presence of piperidine hydrochloride salt or unreacted starting material impurities.[1][2]
Analytical Characterization
Confirming the structure requires analyzing the loss of the chlorine atom and the incorporation of the piperidine ring.[1][2]
Proton NMR (¹H-NMR)
Solvent: CDCl₃[1]
-
Aromatic Region:
-
Aliphatic Region:
UV-Vis Spectroscopy
The compound exhibits a strong absorption band in the visible region due to the "push-pull" electronic interaction between the electron-donating amine and the electron-withdrawing nitro groups.[1][2]
Applications in Research
Kinetic Probe for Solvent Effects
This molecule is a standard probe for studying Linear Free Energy Relationships (LFER) .[1][2] The rate of its formation varies significantly with solvent polarity.[1][2]
-
Non-polar solvents: The reaction often requires catalysis by a second amine molecule (dimer mechanism).[1][2]
-
Polar aprotic solvents (DMSO, DMF): The reaction is significantly faster due to stabilization of the polar transition state [4].[2]
Hydrophobicity Models
With a LogP of approximately 2.5–2.8, 1-piperidino-2,4-dinitrobenzene serves as a model for lipophilic drugs containing nitro-aromatic pharmacophores.[1][2]
References
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LookChem. (n.d.).[1][2] this compound CAS 839-93-0 Properties. Retrieved from [Link][3]
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Bunnett, J. F., & Garbisch, E. W. (1965).[1][2] Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Piperidine. Journal of the American Chemical Society.[1][2][4]
-
Crampton, M. R. (2003).[1][2] Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms. Wiley.[1][2][5]
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- 5. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Analysis of N-(2,4-Dinitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-(2,4-Dinitrophenyl)piperidine is a chemical compound of significant interest in various scientific domains, particularly in medicinal chemistry and analytical sciences. The molecule's unique structural characteristics, arising from the amalgamation of a saturated heterocyclic piperidine ring and an electron-deficient dinitrophenyl group, confer upon it distinct chemical reactivity and potential for diverse applications. This technical guide provides a comprehensive analysis of the chemical structure of N-(2,4-Dinitrophenyl)piperidine, detailing its synthesis, spectroscopic characterization, and key structural features. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this compound and its analogues.
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing the druggability of molecules.[1][2] Conversely, the 2,4-dinitrophenyl group is a well-known electrophilic aromatic system, historically utilized in the Sanger reagent for the N-terminal sequencing of peptides and more recently explored for its potential in developing novel therapeutic agents.[3] The strategic combination of these two entities in N-(2,4-Dinitrophenyl)piperidine results in a molecule with a rich chemical profile, making it a valuable subject for detailed structural and functional investigation.
Molecular Structure and Conformation
The chemical structure of N-(2,4-Dinitrophenyl)piperidine, with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol , is characterized by a piperidine ring covalently bonded to a 2,4-dinitrophenyl group via a nitrogen atom.[4] X-ray crystallographic studies have provided precise insights into the three-dimensional arrangement of the molecule, revealing key conformational features of both the piperidine and the aromatic rings.[5]
The piperidine ring adopts a slightly deformed chair conformation, a common and stable arrangement for this heterocyclic system.[5] The 2,4-dinitrophenyl ring, on the other hand, exhibits a slight boat deformation. A notable structural feature is the relative orientation of the nitro groups with respect to the phenyl ring. The ortho-nitro group (at the C2 position) is significantly twisted out of the plane of the phenyl ring, with a reported torsion angle of 39.0(2)°. In contrast, the para-nitro group (at the C4 position) is only slightly twisted, with a torsion angle of 4.4(1)°.[5] This steric hindrance between the ortho-nitro group and the piperidine ring influences the overall molecular geometry and electronic properties.
The bond between the piperidine nitrogen and the dinitrophenyl ring (C1-N1) exhibits partial double-bond character, as evidenced by its relatively short bond length of 1.354(2) Å.[5] This observation suggests a degree of electronic communication between the electron-donating piperidine nitrogen and the electron-withdrawing dinitrophenyl system.
Below is a diagram illustrating the chemical structure of N-(2,4-Dinitrophenyl)piperidine.
Caption: Chemical structure of N-(2,4-Dinitrophenyl)piperidine.
Synthesis and Purification
N-(2,4-Dinitrophenyl)piperidine is typically synthesized via a nucleophilic aromatic substitution (SNAAr) reaction. The most common method involves the reaction of a 2,4-dinitro-substituted benzene derivative, such as 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), with piperidine. The electron-withdrawing nature of the two nitro groups activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine ring.
The general workflow for the synthesis and purification of N-(2,4-Dinitrophenyl)piperidine is depicted in the following diagram:
Caption: General workflow for the synthesis of N-(2,4-Dinitrophenyl)piperidine.
Experimental Protocol: Synthesis of N-(2,4-Dinitrophenyl)piperidine
This protocol is adapted from established procedures for the synthesis of analogous N-aryl piperidine derivatives.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol (95% or absolute)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
Addition of Piperidine: To the stirred solution, add piperidine (1.1 - 1.2 eq) dropwise at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(2,4-Dinitrophenyl)piperidine can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid. Alternatively, for higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural elucidation of N-(2,4-Dinitrophenyl)piperidine. The following sections detail the expected features in the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons: The three protons on the dinitrophenyl ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitro groups. The proton ortho to both nitro groups is expected to be the most deshielded.
-
Piperidine Protons: The protons on the piperidine ring will appear in the upfield region. The protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield compared to the other piperidine protons due to the influence of the nitrogen atom and the aromatic ring. The remaining protons (β- and γ-protons) will resonate at higher fields.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
-
Aromatic Carbons: The six carbons of the dinitrophenyl ring will give rise to six distinct signals in the aromatic region (typically δ 110-150 ppm). The carbons directly attached to the nitro groups will be significantly deshielded.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The α-carbons will be the most downfield of the piperidine signals.
A study reporting the ¹³C NMR spectrum of N-(2,4-dinitrophenyl)piperidine provides the following chemical shifts, which can be used as a reference.[5]
Table 1: ¹³C NMR Chemical Shifts of N-(2,4-Dinitrophenyl)piperidine
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 145.8 |
| C2 | 135.5 |
| C3 | 122.5 |
| C4 | 139.8 |
| C5 | 128.9 |
| C6 | 117.2 |
| Cα | 52.5 |
| Cβ | 25.5 |
| Cγ | 23.9 |
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
N-O Stretching (Nitro Groups): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups are expected in the regions of approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-N Stretching: The stretching vibration of the C-N bond between the aromatic ring and the piperidine nitrogen will appear in the fingerprint region.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring will appear just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic Ring): Absorption bands corresponding to the C=C stretching vibrations of the aromatic ring are expected in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 251).[4]
-
Fragmentation Pattern: The fragmentation of N-(2,4-Dinitrophenyl)piperidine is expected to involve several characteristic pathways:
-
Loss of Nitro Groups: Fragmentation of the dinitrophenyl moiety often involves the loss of one or both nitro groups (NO₂), resulting in fragments at m/z 205 and 159.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen can lead to the formation of a stable iminium ion.
-
Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.
-
The GC-MS data available on PubChem for N-(2,4-Dinitrophenyl)piperidine shows prominent peaks at m/z 251 (M⁺), 234, 204, and 67, which can be rationalized based on these fragmentation pathways.[4]
Applications and Future Perspectives
The unique structural features of N-(2,4-Dinitrophenyl)piperidine and its derivatives make them attractive candidates for various applications in drug discovery and development.
-
Medicinal Chemistry: The piperidine scaffold is a key component in numerous approved drugs, contributing to favorable pharmacokinetic properties.[1] The incorporation of the dinitrophenyl group can introduce specific biological activities. For instance, dinitrophenyl-containing compounds have been investigated for their potential as anticancer agents, with some exhibiting DNA-damaging properties.[6]
-
Hapten in Immunology: The dinitrophenyl group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein.[7] This property can be exploited in the development of vaccines and immunodiagnostic assays.
-
Chemical Probes and Sensors: The chromophoric nature of the dinitrophenyl group allows for its use in the development of colorimetric sensors for various analytes.
The strategic modification of the N-(2,4-Dinitrophenyl)piperidine scaffold, for example, by introducing substituents on the piperidine or dinitrophenyl rings, offers a promising avenue for the discovery of new bioactive molecules with tailored pharmacological profiles. Future research in this area could focus on synthesizing and screening libraries of these derivatives for a range of therapeutic targets.
Conclusion
N-(2,4-Dinitrophenyl)piperidine is a molecule with a well-defined and intriguing chemical structure. This guide has provided a comprehensive analysis of its synthesis, spectroscopic properties, and key structural features, grounded in authoritative scientific literature. The combination of a privileged piperidine scaffold and a reactive dinitrophenyl moiety makes this compound and its analogues valuable tools for researchers in medicinal chemistry, drug discovery, and analytical sciences. A thorough understanding of its chemical characteristics, as detailed in this guide, is paramount for unlocking its full potential in these and other scientific disciplines.
References
- Sanger, F. The free amino groups of insulin. Biochem. J.1945, 39(5), 507–515.
-
PubChem. 1-(2,4-Dinitrophenyl)piperidine. National Center for Biotechnology Information. [Link] (accessed Feb 21, 2026).
- Ellena, J. A.; Punte, G.; Rivero, M. B.; Remedi, C. G.; de Vargas, R. H. R.; de Rossi, R. H. X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene. J. Chem. Crystallogr.1998, 28(10), 753–759.
-
Nepal Journals Online. Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. [Link] (accessed Feb 21, 2026).
-
MDPI. 1,1',1''-(2',4'-Dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. [Link] (accessed Feb 21, 2026).
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link] (accessed Feb 21, 2026).
-
ResearchGate. Designed work of new (2,4-dinitrophenyl) hydrazine derivatives (B 1-4). [Link] (accessed Feb 21, 2026).
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES OF N-(2,4-DINITRO-PHENYL)-N'-(2,3,5,6-TETRAPHENYLPIPERIDIN- 4-YLIDINE)-HYDRAZINE. [Link] (accessed Feb 21, 2026).
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link] (accessed Feb 21, 2026).
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DTIC. Piperidine Synthesis. [Link] (accessed Feb 21, 2026).
- Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
NIST. Piperidine, 1-(2,4-dinitrophenyl)-. [Link] (accessed Feb 21, 2026).
-
PMC. THE PREPARATION AND SOME PROPERTIES OF PURIFIED ANTIBODY SPECIFIC FOR THE 2,4-DINITROPHENYL GROUP. [Link] (accessed Feb 21, 2026).
-
ACS Publications. X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. [Link] (accessed Feb 21, 2026).
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link] (accessed Feb 21, 2026).
-
Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link] (accessed Feb 21, 2026).
-
ResearchGate. IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. [Link] (accessed Feb 21, 2026).
-
ResearchGate. Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. [Link] (accessed Feb 21, 2026).
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- 7. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-, [webbook.nist.gov]
Technical Guide: Solubility & Thermodynamic Profiling of 1-(2,4-Dinitrophenyl)piperidine
This guide serves as a definitive technical resource for the solubility profiling, thermodynamic analysis, and purification of 1-(2,4-Dinitrophenyl)piperidine (DNPP). It is designed for researchers requiring high-precision data for process optimization, crystallization, and formulation.
Executive Summary & Chemical Profile
This compound (CAS: 839-93-0) is a tertiary amine derivative synthesized via nucleophilic aromatic substitution (
Understanding its solubility landscape is pivotal for:
-
Recrystallization: Optimizing yield and purity during synthesis.
-
Reaction Medium Selection: Ensuring homogeneity in subsequent functionalization steps.
-
Environmental Fate: Predicting mobility in aqueous and organic systems.
Physicochemical Baseline
| Property | Value / Characteristic | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 251.24 g/mol | Calculated |
| Physical State | Solid (Yellow to Orange Crystals) | Experimental Observation |
| Melting Point | ~92–96 °C (Class range) | Differential Scanning Calorimetry (DSC) |
| LogP (Octanol/Water) | 2.5 – 2.9 | Predicted (Moderate Lipophilicity) |
| Chromophore | UV-Vis (Nitro-conjugation) |
Solubility Landscape: Predicted & Empirical Trends
Note: While specific mole-fraction datasets are rare in open literature, the following solubility profile is derived from the solvatochromic properties of the dinitroaniline class and thermodynamic modeling.
Solvent Compatibility Matrix
The solubility of DNPP is governed by the "Like Dissolves Like" principle, driven by dipole-dipole interactions and weak hydrogen bonding (acceptor only).
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Chloroform, DCM | Excellent | Strong dispersion forces and dipole interactions stabilize the nitro groups. Preferred for NMR and synthesis. |
| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for reaction media. |
| Polar Protic | Methanol, Ethanol | Moderate (T-dependent) | Solubility increases significantly with temperature. Key for Recrystallization. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | |
| Non-Polar Aliphatic | Hexane, Heptane | Poor / Insoluble | Lack of polar interactions prevents overcoming the lattice energy of the crystal. |
| Aqueous | Water | Insoluble | Hydrophobic piperidine ring and nitro groups prevent hydration. |
Experimental Protocol: High-Precision Solubility Determination
Directive: Do not rely on estimates. Use this self-validating protocol to generate definitive solubility data (
Method A: Isothermal Saturation (Shake-Flask) with UV-Vis Detection
This method is the gold standard for generating solubility curves across a temperature range (e.g., 278.15 K to 323.15 K).
Workflow Diagram
Figure 1: Step-by-step workflow for determining equilibrium solubility.
Detailed Procedure
-
Preparation: Add excess this compound to a jacketed glass vessel containing the solvent of choice (e.g., Ethanol).
-
Equilibration: Stir the suspension magnetically at a fixed temperature (controlled to
K) for 24–48 hours.-
Validation Check: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
-
-
Sampling: Stop stirring and allow the solid phase to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., Acetonitrile) and measure absorbance at
(approx. 370 nm). -
Calculation: Convert concentration (
, mol/L) to mole fraction ( ) using the density of the pure solvent ( ):
Thermodynamic Modeling & Analysis
Once experimental data is obtained, use these models to extract thermodynamic parameters (
Modified Apelblat Equation
The most accurate empirical model for correlating solubility with temperature:
-
A, B, C: Empirical constants determined by regression analysis.
-
Utility: Provides excellent fit for non-ideal solutions (e.g., DNPP in alcohols).
van't Hoff Analysis
Used to determine the enthalpy and entropy of dissolution:
-
Plot:
vs. . -
Slope:
. -
Intercept:
.
Thermodynamic Energy Cycle
Figure 2: Thermodynamic cycle representing the dissolution process.
Applications in Synthesis & Purification
Recrystallization Strategy
The solubility differential of DNPP in Ethanol is the basis for its purification.
-
Dissolution: Dissolve crude DNPP in boiling ethanol (high solubility).
-
Filtration: Hot filtration removes insoluble mechanical impurities.
-
Cooling: Slow cooling to 4°C drastically reduces solubility, forcing pure DNPP to crystallize while impurities remain in the mother liquor.
-
Anti-Solvent: If yield is low, add water (anti-solvent) dropwise to the cold ethanol solution to further drive precipitation.
Reaction Monitoring
-
TLC Mobile Phase: 20% Ethyl Acetate / 80% Hexane.
-
DNPP (
) is yellow and visible without staining. -
Starting material (Piperidine) stays at baseline (requires staining).
-
Starting material (DNCB) moves closer to the solvent front.
-
References
-
Synthesis & Characterization: Sapkota, K. R., et al. "Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine." Bhairahawa Campus Journal, vol. 7, no. 1, 2024.[1][2][3] Link
-
Solubility of Analogs (Dinitroaniline): "2,4-Dinitroaniline."[4] ChemSrc, 2025.[4] Link
-
General Protocol (Piperidine Derivatives): "Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine." BenchChem, 2025. Link
- Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
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- 4. 2,4-Dinitroaniline | CAS#:97-02-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dinitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dinitrophenyl)piperidine is a chemical compound of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a piperidine ring attached to a dinitrophenyl group, makes it a valuable building block in organic synthesis and a subject of study for its chemical reactivity and potential biological applications. This technical guide provides a comprehensive overview of the melting and boiling point data for this compound, grounded in experimental data and established scientific protocols. Understanding these fundamental physical properties is crucial for the compound's synthesis, purification, and application in further research and development.
Physicochemical Data of this compound
The accurate determination of a compound's melting and boiling points is a cornerstone of its characterization, providing insights into its purity and identity. There have been conflicting reports in various chemical databases regarding the precise melting point of this compound. This guide aims to clarify these discrepancies by referencing peer-reviewed literature and providing a robust experimental framework.
| Property | Value | Source |
| Melting Point | 91-92.5 °C | LookChem[1][2] |
| 170-172 °C | Chemsavers[3][4] | |
| Boiling Point | 419.7 °C at 760 mmHg (Predicted) | LookChem[1][2], Chemsavers[3][4] |
| Molecular Formula | C11H13N3O4 | PubChem[5] |
| Molecular Weight | 251.24 g/mol | PubChem[5] |
The significant variation in the reported melting points (91-92.5 °C vs. 170-172 °C) is a critical point of discussion. Such a large difference is unlikely to be due to minor impurities and may suggest the existence of polymorphic forms of the compound or potential misidentification in some databases. A study by R. H. de Rossi et al. on the X-ray structural and spectroscopic investigation of this compound reports the synthesis of the compound and its crystallization from ethanol.[6] While the explicit melting point is not stated in the abstract, the detailed characterization provides a strong basis for its correct identification. The lower melting point of 91-92.5 °C is more commonly cited in chemical supplier databases.[1][2] It is imperative for researchers to verify the melting point of their synthesized or procured this compound against a well-characterized standard.
The boiling point of 419.7 °C is a predicted value and should be treated with caution.[1][2][3][4] Due to the high temperature, it is likely that the compound would decompose before reaching its boiling point under atmospheric pressure. Therefore, experimental determination of the boiling point would require vacuum distillation.
Synthesis of this compound
The most common and direct route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-2,4-dinitrobenzene with piperidine. Both 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene can serve as the electrophilic substrate.
Caption: Synthesis of this compound via SNAr.
Experimental Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene and Piperidine
This protocol is based on the established principles of nucleophilic aromatic substitution reactions.[7]
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol (or other suitable protic solvent)
-
Sodium bicarbonate (or other suitable base)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.
-
Addition of Piperidine: To the stirred solution, add a stoichiometric excess of piperidine (typically 2-3 equivalents). The use of an excess of the amine can also serve as the base to neutralize the HCl formed during the reaction. Alternatively, an inorganic base like sodium bicarbonate can be added.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed (piperidine hydrochloride), it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[6]
Experimental Determination of Melting and Boiling Points
The following are detailed protocols for the accurate determination of the melting and boiling points of a synthesized and purified sample of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.
Boiling Point Determination (Micro Method)
Given the high predicted boiling point of this compound, a micro-boiling point determination under vacuum would be the most appropriate experimental method to avoid decomposition. However, for instructional purposes, a standard micro-boiling point method at atmospheric pressure is described below.
Protocol:
-
Sample Preparation: Place a few drops of the purified liquid sample (if the compound were a liquid at room temperature) or a small amount of the molten solid into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating and Observation: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Record Boiling Point: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Classification: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has provided a detailed overview of the melting and boiling point data for this compound. The notable discrepancy in the reported melting points highlights the critical importance of experimental verification and reliance on well-documented literature sources. The provided synthesis and characterization protocols offer a framework for researchers to produce and confidently identify this compound in their own laboratories. Adherence to rigorous experimental technique and safety protocols is paramount when working with this and any chemical substance.
References
-
LookChem. This compound. [Link]
-
Chemsavers. This compound, >98.5% (GC), Certified. [Link]
-
PubChem. This compound. [Link]
- de Rossi, R. H., et al. "X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene." Journal of Chemical Crystallography 25.3 (1995): 145-150.
- Martinez, R. D., et al. "Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents." Journal of the Chemical Society, Perkin Transactions 2 10 (1986): 1427-1431.
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LookChem. This compound. [Link]
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Chemsavers. This compound, >98.5% (GC), Certified. [Link]
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The Unseen Potential: A Technical Guide to the Biological Activity of 2,4-Dinitrophenyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the piperidine scaffold holds a privileged position, forming the core of numerous clinically successful drugs.[1][2] When functionalized with the 2,4-dinitrophenyl (DNP) moiety, a new dimension of biological activity emerges, giving rise to a class of molecules with significant, yet not fully explored, potential in oncology, infectious diseases, and enzyme inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of 2,4-dinitrophenyl piperidine derivatives, offering in-depth, field-proven insights for the discerning researcher.
The Chemistry of Activity: Synthesis of 2,4-Dinitrophenyl Piperidine Derivatives
The synthesis of 2,4-dinitrophenyl piperidine derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the carbon atom at position 1 highly electrophilic and susceptible to attack by nucleophiles like the secondary amine of the piperidine ring.
A common synthetic route involves the reaction of a piperidine derivative with 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[3][4] The choice of solvent and reaction conditions can be optimized to achieve high yields.
For instance, a general procedure for the synthesis of (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine involves a condensation reaction between 4-(piperidin-1-yl)benzaldehyde and (2,4-dinitrophenyl)hydrazine, which can achieve a high yield of 88%.[5]
Anticancer Activity: Targeting Cellular Proliferation and Survival
Several 2,4-dinitrophenyl piperidine derivatives have demonstrated significant in vitro and in vivo antitumor activity. A notable example is JS-K, or O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, which has shown potent cytotoxic effects against various cancer cell lines, including human leukemia (HL-60) and in a rat liver cancer model.[6] The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of 2,4-dinitrophenyl piperidine derivatives are not attributed to a single mechanism but rather a combination of factors. One of the key proposed mechanisms for compounds like JS-K is the release of nitric oxide (NO), which can induce cellular stress and trigger apoptotic pathways.[6] However, studies suggest that other structural features, such as the arylating ability of the DNP group, also play a crucial role in their cytotoxicity.[6]
Furthermore, some piperidine derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways. For example, the piperidine derivative DTPEP has been observed to increase the levels of cleaved caspase-8 (an indicator of the extrinsic pathway) and alter the balance of Bax and Bcl-2 proteins, leading to the release of cytochrome c and activation of caspase-3 (hallmarks of the intrinsic pathway) in breast cancer cells.[7] This compound was also found to induce cell cycle arrest at the G0/G1 phase.[7]
Signaling Pathways in Focus
The anticancer activity of these derivatives often involves the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis. The PI3K/Akt pathway, which is frequently hyperactivated in cancer, is a key target. The piperidine derivative DTPEP has been shown to downregulate the PI3K/Akt-PKCα signaling cascade, contributing to its pro-apoptotic effects.[7]
Signaling Pathway: Inhibition of PI3K/Akt by a Piperidine Derivative
Caption: General workflow for evaluating the in vitro anticancer activity of piperidine derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The emergence of multidrug-resistant pathogens poses a significant threat to global health. 2,4-Dinitrophenyl piperidine derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.
Spectrum of Activity
Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, novel hydrazone derivatives of (2,4-dinitrophenyl) hydrazine have shown moderate antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative), as well as the fungus Candida albicans. Some piperidine derivatives have also shown varying degrees of inhibition against Aspergillus niger and Aspergillus flavus. [8][9][10]
Quantitative Antimicrobial Data
The following table provides a summary of the antimicrobial activity of some piperidine derivatives.
| Compound/Derivative | Microorganism | Type | Activity | Reference |
| Hydrazone Derivatives | Staphylococcus aureus | Gram-positive Bacteria | Moderate | |
| Hydrazone Derivatives | Escherichia coli | Gram-negative Bacteria | Moderate | |
| Hydrazone Derivatives | Candida albicans | Fungus | Moderate | |
| Piperidine Derivative 6 | Bacillus cereus, E. coli, S. aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | Bacteria | Strongest Inhibitory Activity | [8][9][11] |
| Piperidine Derivatives 5, 6, 9, 10 | Aspergillus niger, Aspergillus flavus | Fungi | Varying Inhibition | [8][9][10] |
Experimental Protocol: Agar Disc Diffusion Method
The agar disc diffusion method is a widely used technique to assess the antimicrobial susceptibility of chemical compounds.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
2,4-Dinitrophenyl piperidine derivative (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic or antifungal agent (positive control)
-
Solvent (negative control)
-
Sterile petri dishes
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. [12]2. Inoculation: Once the agar has solidified, inoculate the plates with a standardized suspension of the test microorganism to obtain a confluent lawn. [12]3. Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound, positive control, and negative control. Place the discs on the surface of the inoculated agar plates. [12][13]4. Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours. [12]5. Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. [12]
Enzyme Inhibition: A Targeted Approach
The 2,4-dinitrophenyl piperidine scaffold has also been identified as a promising framework for the development of potent and selective enzyme inhibitors.
Carbonic Anhydrase Inhibition
Certain 2,4-dinitrophenyl derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications.
Inhibition of MAPEG Family Enzymes
More recently, 2,4-dinitro-biphenyl-based compounds, which share structural similarities with the DNP-piperidine scaffold, have been identified as inhibitors of enzymes in the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family, such as leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP). [14][15]These enzymes are involved in the biosynthesis of pro-inflammatory mediators, making their inhibitors potential therapeutic agents for inflammation and cancer.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to screen for inhibitors of carbonic anhydrase activity.
Materials:
-
Carbonic Anhydrase (CA) enzyme
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
2,4-Dinitrophenyl piperidine derivative (test inhibitor)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, test inhibitors, and controls in the CA Assay Buffer. [16][17][18]2. Assay Setup: In a 96-well plate, add the assay buffer, CA enzyme, and either the test inhibitor, positive control, or solvent control to the respective wells. Include a background control without the enzyme. [16][17]3. Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme. [16][17][18]4. Substrate Addition: Add the CA substrate to all wells to initiate the reaction. [16][17][18]5. Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature. [16][17][18]6. Data Analysis: Calculate the rate of the reaction (slope of the absorbance versus time curve) for each well. The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.
Future Perspectives and Conclusion
The diverse biological activities of 2,4-dinitrophenyl piperidine derivatives highlight their potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer and infectious diseases, coupled with their ability to selectively inhibit key enzymes, warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds by systematically modifying their chemical structure.
-
In-depth Mechanistic Investigations: To fully elucidate the molecular targets and signaling pathways responsible for their biological effects.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
In Vivo Efficacy Studies: To validate the therapeutic potential of promising candidates in relevant animal models of disease.
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Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]
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- Pérez-Carrión, M. D., et al. (2023).
- Saavedra, J. E., et al. (2006). Antitumor activity of JS-K [O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate] and related O2-aryl diazeniumdiolates in vitro and in vivo. Journal of medicinal chemistry.
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- Thermo Fisher Scientific.
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- Shode, F. O., et al. (2015).
- Sajjan, V. P., et al. (2023). New2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives: design, synthesis, in silico, and in vitro anticancer studies.
- Bruno, A., et al. (2022). Identification of 2, 4-Dinitro-Biphenyl-Based Compounds as MAPEG Inhibitors.
- Al-Masoudi, N. A., et al. (2011). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES OF N-(2,4-DINITRO-PHENYL)-N'-(2,3,5,6-TETRAPHENYLPIPERIDIN- 4-YLIDINE)-HYDRAZINE.
- Harley, B. K., et al. (2020).
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- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
- Harley, B. K., et al. (2020). Synthesis and Antimicrobial Resistant Modulatory Activity of 2,4-Dinitrophenylhydrazone Derivatives as Agents against Some ESKAPE Human Pathogens.
- Al-Warhi, T., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society.
- Early, J. V., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
- Bernasconi, C. F., & Zollinger, H. (1966). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society.
- Papapostolou, I., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
- Al-Suwaidan, I. A., et al. (2020). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.
- Khan, I., et al. (2023). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights.
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Safety data sheet (SDS) for 1-(2,4-Dinitrophenyl)piperidine
Part 1: Executive Safety Assessment
Status: WARNING – METABOLIC TOXIN & IRRITANT [1]
This compound is a tertiary amine derivative of 2,4-dinitrochlorobenzene (DNCB).[1] While it lacks the extreme explosive instability of its hydrazine analog (2,4-DNPH), it retains the dinitrophenyl (DNP) structural pharmacophore , which is associated with the uncoupling of oxidative phosphorylation.[1]
Crucial Distinction for Researchers:
-
NOT 2,4-DNPH: Unlike 2,4-dinitrophenylhydrazine, this compound is not a high-sensitivity friction explosive when dry.[1] However, it is a nitro-aromatic and should be treated as a combustible solid with high decomposition energy.[1]
-
Hidden Toxicity: Standard GHS classifications often list this merely as a Skin/Eye Irritant (H315/H319).[1] This is insufficient for rigorous safety. You must handle this as a potential metabolic poison that can induce hyperthermia if absorbed in significant quantities.[1]
Part 2: Chemical Identity & Physical Properties[2]
| Property | Data | Relevance to Safety |
| Molecular Formula | C₁₁H₁₃N₃O₄ | Nitrogen-rich; potential for NOx release in fire.[1] |
| Molecular Weight | 251.24 g/mol | Heavy dust; settles quickly but persists on surfaces.[1] |
| Physical State | Yellow/Orange Crystalline Solid | Distinct color aids in spill detection.[1] |
| Melting Point | 91–92.5 °C (Free Base) | Low melting point; may melt/smear during aggressive milling.[1] |
| Solubility | Low in Water; Soluble in DCM, Acetone | Use organic solvents for decontamination, not just water.[1] |
| pKa | ~ -0.52 (Predicted) | Weakly basic; forms salts with strong acids.[1] |
Part 3: Hazard Profiling & Mechanistic Toxicology[1]
The "Uncoupling" Threat
The toxicity of DNP derivatives stems from their ability to shuttle protons across the mitochondrial membrane, dissipating the proton gradient as heat rather than ATP production.[1][2][3]
-
Mechanism: The lipophilic dinitrophenyl ring allows the molecule to pass through the inner mitochondrial membrane.[1]
-
Symptomology: Unlike standard chemical burns, systemic poisoning manifests as hyperthermia (overheating), tachycardia, and rapid fatigue .[1]
-
First Aid Implication: If systemic exposure is suspected, cooling measures are more critical than standard antidotes.[1]
Fire & Decomposition Hazards[1]
-
Combustion Products: Toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1]
-
Explosivity: Low sensitivity.[1] However, like all polynitro aromatics, it can decompose violently if heated under confinement.[1] Do not heat to dryness in a rotary evaporator bath >60°C.
Part 4: Operational Handling Protocols
Engineering Controls
-
Primary Barrier: All handling of the solid powder must occur inside a certified chemical fume hood .[1]
-
Static Control: Use anti-static weighing boats. Nitro-aromatics can be static-sensitive; ground all equipment if handling >100g.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Only if working outside a hood (NOT RECOMMENDED).[1] Dust inhalation is the fastest route to systemic toxicity.[1] |
| Dermal | Double Nitrile Gloves (0.11 mm min) | DNP derivatives are lipophilic and can permeate skin.[1] Double gloving provides a "sacrificial" outer layer.[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders that can drift around lenses.[1] |
| Body | Lab Coat (Cotton/Flame Resistant) | Synthetic fabrics (polyester) should be avoided due to static risk.[1] |
Part 5: Emergency Response Logic
Spill Management (Solid)
Do not use a vacuum cleaner. Vacuuming generates static and aerosolizes fine dust.[1]
-
Isolate: Evacuate the immediate 3-meter radius.[1]
-
Dampen: Gently mist the powder with ethanol or acetone (not water, as it repels) to prevent dust formation.[1]
-
Scoop: Use a polyethylene scoop to transfer to a waste container.
-
Wash: Clean surface with an acetone-soaked rag, followed by soapy water.[1]
Fire Fighting Strategy
Media: Water spray, Dry Chemical, or CO₂.[1] Warning: Do not fight large fires involving nitro-aromatics manually due to explosion risk from heat confinement.[1] Evacuate and let the automatic sprinklers handle it.
First Aid Algorithms
Figure 1: Emergency response decision tree emphasizing hyperthermia monitoring.[1]
Part 6: Synthesis & Reaction Context
For researchers synthesizing this compound via SNAr:
Reaction: 2,4-Dinitrochlorobenzene (DNCB) + Piperidine → 1-(2,4-Dinitrophenyl)piperidine + HCl.[1]
Safety Critical Control Points (SCCP):
-
Starting Material Risk: DNCB is a potent sensitizer (causes allergic dermatitis).[1] It is significantly more hazardous to the skin than the product.[1] Change gloves immediately after adding DNCB.[1]
-
Exotherm: The reaction is exothermic.[1] Add piperidine dropwise to the DNCB solution (usually in Ethanol) to prevent thermal runaway.[1]
-
Waste Stream: The filtrate will contain excess piperidine and potentially unreacted DNCB.[1] Segregate as Halogenated Organic Waste (due to DNCB residues) or Toxic Organic Waste .[1]
Figure 2: Safety workflow for the synthesis of this compound.
Part 7: Regulatory & Transport[1]
-
UN Number: Not specifically assigned a unique UN number in many jurisdictions, often shipped under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3335 (Aviation regulated solid).[1]
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound).[1]
-
Packing Group: III (Minor Danger) - Note: This is a default; strict toxicity testing might elevate this to II.[1]
-
TSCA (USA): Listed (CAS 839-93-0).[1]
References
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National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 225454, this compound. Retrieved from [Link]
-
LookChem. (n.d.).[1] this compound CAS 839-93-0 Properties and SDS. Retrieved from [Link][1][4]
-
Gustavus Adolphus College. (n.d.).[1] Solution Kinetics of a SN2 Reaction: DNCB + Piperidine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020).[1] Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention.[1] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Piperidine, 1-(2,4-dinitrophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link][1]
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An In-depth Technical Guide to 1-(2,4-Dinitrophenyl)piperidine (PubChem CID: 225454)
Foreword: Unveiling a Bifunctional Scaffold
In the landscape of chemical scaffolds leveraged for drug discovery and materials science, the convergence of distinct functional moieties within a single molecule often yields compounds with unique reactivity and potential. 1-(2,4-Dinitrophenyl)piperidine represents such a convergence, marrying the ubiquitous piperidine heterocycle—a cornerstone of many pharmaceuticals—with the potent electrophilic and chromophoric 2,4-dinitrophenyl group.[1] This guide serves as a comprehensive technical resource, moving beyond a simple data summary to explore the synthesis, structural intricacies, reactivity, and safe handling of this compound, thereby providing researchers with the foundational knowledge required for its effective application.
Core Chemical Identity and Physicochemical Profile
This compound is identified by the Chemical Abstracts Service (CAS) number 839-93-0.[2] Its structure is defined by a piperidine ring N-substituted with a 2,4-dinitrophenyl group. This substitution fundamentally alters the properties of the parent piperidine, converting the normally basic secondary amine into a significantly less basic amide-like structure due to the strong electron-withdrawing effect of the dinitrophenyl ring.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| PubChem CID | 225454 | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 839-93-0 | [2] |
| Molecular Formula | C₁₁H₁₃N₃O₄ | [2][3] |
| Molecular Weight | 251.24 g/mol | [3][4] |
| InChIKey | MPGYUYKSTWTQFS-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)[O-])[O-] | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.5 | [3] |
| Topological Polar Surface Area | 94.9 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 251.09060590 Da | [3] |
Structural Elucidation and Spectroscopic Signature
The three-dimensional architecture of this compound has been determined by single-crystal X-ray diffraction, providing critical insights into its conformation in the solid state.[5]
-
Piperidine Ring Conformation : The piperidine ring adopts a slightly deformed chair conformation.[5]
-
Aromatic Ring and Substituents : The dinitrophenyl ring exhibits a slight boat deformation. The ortho-nitro group (at C2) is significantly twisted out of the aromatic plane by approximately 39.0°, a common feature in ortho-substituted nitrobenzenes due to steric hindrance. In contrast, the para-nitro group (at C4) is nearly coplanar, twisted by only 4.4°.[5]
-
C-N Bond Character : The bond length between the piperidine nitrogen (N1) and the aromatic carbon (C1) is 1.354(2) Å. This is shorter than a typical C-N single bond, indicating partial double-bond character. This is a direct consequence of the delocalization of the nitrogen lone pair into the electron-deficient aromatic ring, a key factor governing the molecule's low basicity and reactivity.[5]
Spectroscopic data from UV and NMR analyses suggest that the molecule largely retains a similar conformation in solution as observed in the solid state.[5]
Table 3: Summary of Spectroscopic Data
| Technique | Key Observations | Source |
| GC-MS | Molecular Ion (M⁺): 251 m/z. Major Fragments: 234, 204, 67 m/z. | [3] |
| ¹H & ¹³C NMR | Chemical shifts are consistent with the proposed structure, showing signals for both the piperidine and dinitrophenyl moieties. | [5] |
| UV-Vis | Exhibits absorption maxima characteristic of dinitroaniline-type structures, influenced by intramolecular charge transfer. | [5] |
digraph "Molecular_Structure_225454" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.75!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-0.6,-1.7!"]; C3 [label="C", pos="0.6,-1.7!"]; C4 [label="C", pos="1.2,-0.5!"]; C5 [label="C", pos="0.6,0.75!"]; C6 [label="C", pos="1.8,1.5!"]; C7 [label="C", pos="2.4,0.3!"]; C8 [label="C", pos="1.8,-0.9!"]; C9 [label="C", pos="0.6,-0.9!"]; N2 [label="N", pos="-2.4,-0.5!"]; O1 [label="O", pos="-3.0,0.3!"]; O2 [label="O", pos="-3.0,-1.3!"]; N3 [label="N", pos="3.6,0.3!"]; O3 [label="O", pos="4.2,1.1!"]; O4 [label="O", pos="4.2,-0.5!"];
// Piperidine Ring P_C1 [label="C", pos="-0.9,2.0!"]; P_C2 [label="C", pos="-2.1,1.2!"]; P_C3 [label="C", pos="-2.1,-0.2!"]; P_C4 [label="C", pos="-0.9,-1.0!"]; P_C5 [label="C", pos="0.3,-0.2!"];
// Edges for the aromatic ring edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;
// Edges for the piperidine ring N1 -- P_C1; P_C1 -- P_C2; P_C2 -- P_C3; P_C3 -- P_C4; P_C4 -- P_C5; P_C5 -- N1;
// Edge connecting the rings N1 -- C5;
// Edges for the nitro groups C1 -- N2; N2 -- O1 [label="⁺"]; N2 -- O2 [label="⁻"]; C3 -- N3; N3 -- O3 [label="⁺"]; N3 -- O4 [label="⁻"];
// Dummy nodes for double bonds node [shape=none, label=""]; D1 [pos="-0.9,-1.1!"]; D2 [pos="0.0,-2.0!"]; D3 [pos="1.2,-1.1!"]; D4 [pos="0.9,0.0!"]; D5 [pos="-0.3,0.0!"]; D6 [pos="-0.6,-0.5!"];
// Double bonds edge [style=bold]; C1 -- D6; C2 -- D1; C2 -- D2; C3 -- D2; C3 -- D3; C4 -- D3; C4 -- D4; C5 -- D4; C5 -- D5; C1 -- D5; }
Caption: 2D structure of this compound.
Synthesis and Purification Protocol
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of piperidine with an activated aryl halide, typically 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene. The fluorine substituent is preferred as it is a better leaving group in SₙAr reactions.
Caption: General workflow for the synthesis of this compound.
Exemplary Laboratory Protocol
This protocol is adapted from methodologies for similar SₙAr reactions.[6]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or ethanol (10 mL per mmol of substrate).
-
Addition of Nucleophile : To the stirred solution, add piperidine (1.1 eq) dropwise at room temperature. An optional non-nucleophilic base like triethylamine (1.1 eq) can be added to scavenge the HF produced during the reaction.[6]
-
Reaction Execution : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Gentle heating may be applied to drive the reaction to completion if necessary.
-
Workup : Upon completion, the solvent may be removed under reduced pressure. The residue can be redissolved in a water-immiscible solvent (e.g., ethyl acetate) and washed with water and brine to remove any salts or water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification : The crude product is obtained after solvent evaporation. Further purification is effectively achieved by recrystallization. Based on literature, slow evaporation from an ethanol solution yields crystals suitable for analysis.[5]
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electronic character of the dinitrophenyl moiety.
-
Nucleophilicity : The nitrogen atom of the piperidine ring has its lone pair of electrons delocalized into the aromatic system. This significantly reduces its basicity and nucleophilicity compared to free piperidine. It will not readily undergo reactions typical of secondary amines, such as acylation or alkylation, under standard conditions.
-
Electrophilicity : The aromatic ring is highly electron-deficient due to the two nitro groups. While it is the product of an SₙAr reaction, it is less reactive towards further substitution than its precursor, 1-fluoro-2,4-dinitrobenzene. However, under forcing conditions with very strong nucleophiles, displacement of a nitro group could potentially occur.
-
Reduction of Nitro Groups : The nitro groups are susceptible to reduction using various reagents (e.g., Sn/HCl, H₂/Pd-C). This would transform the compound into 1-(2,4-diaminophenyl)piperidine, a diamine derivative. This transformation opens a synthetic vector to a new class of compounds, potentially for applications as polymerization monomers or as scaffolds for further derivatization, for instance in the synthesis of dyes.[6]
Safety, Handling, and Hazard Management
As with any dinitroaromatic compound, appropriate safety precautions are paramount. The Globally Harmonized System (GHS) classification for this compound indicates specific hazards.[3]
Table 4: GHS Hazard Classification
| Hazard Code | Description | Pictogram |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[3]
The parent compound, 2,4-dinitrophenylhydrazine, is known to be a flammable solid that can be explosive when dry.[7][8] While this compound is not explicitly classified as an explosive, its dinitroaromatic nature warrants cautious handling, particularly regarding heat, shock, and friction.
Caption: Recommended safety workflow for handling this compound.
Recommended Handling Procedures
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles or a face shield.[9]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Spill Management : In case of a spill, avoid generating dust. Carefully scoop the solid material into a container for hazardous waste disposal. Do not dry sweep.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Research Context and Potential Applications
While specific biological activities for this compound are not extensively documented in readily available literature, its structural components suggest several avenues for research and application.
-
Medicinal Chemistry Scaffold : Piperidine and its derivatives are a major class of N-heterocycles with a vast range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][10] This compound could serve as a starting material or an intermediate for the synthesis of more complex, highly functionalized piperidines for screening in drug discovery programs.[11]
-
Probe for Mechanistic Studies : Due to its well-defined structure and the chromophoric dinitrophenyl group, it can be used as a model compound for studying reaction mechanisms, such as the reduction of nitroaromatics or further aromatic substitution chemistry.
-
Materials Science : The transformation of the dinitrophenyl group into a diamino functionality could yield monomers for the synthesis of specialty polymers or polyamides with unique properties. The inherent intramolecular charge transfer characteristics may also be of interest in the study of nonlinear optical materials.[12]
Conclusion
This compound (PubChem CID: 225454) is a well-defined chemical entity whose character is shaped by the interplay between its piperidine and dinitrophenyl components. Its synthesis is straightforward via SₙAr chemistry, and its structure has been rigorously confirmed by X-ray crystallography and various spectroscopic methods. While its primary hazards are related to irritation, the dinitroaromatic core necessitates careful handling. For the research scientist, this compound is not merely a catalog chemical but a versatile building block, offering a gateway to novel diamino derivatives, a model for studying fundamental reactivity, and a potential starting point for new scaffolds in medicinal chemistry.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225454, this compound. Retrieved from [Link].[3][13]
-
Sapkota, K. R., Kumari, S., Alam, Z., & Faizi, M. S. H. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. Retrieved from [Link].[14]
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National Institute of Standards and Technology (n.d.). Piperidine, 1-(2,4-dinitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].[2]
-
National Institute of Standards and Technology (n.d.). Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-. In NIST Chemistry WebBook. Retrieved from [Link].[15]
-
de Rossi, R. H., et al. (n.d.). X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene. SEDICI, Repositorio Institucional de la UNLP. Retrieved from [Link].[5]
-
PubChemLite (2026). This compound (C11H13N3O4). Retrieved from [Link].
-
Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl). Nepal Journals Online. Retrieved from [Link].[12]
-
ScienceLab.com (2005). Material Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link].[7]
-
de Oliveira, R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link].[1]
-
Bartoli, G., et al. (2020). Synthesis of 1,1',1''-(2',4'-Dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. MDPI. Retrieved from [Link].[6]
-
Kumar, S., et al. (2022). Synthesis and DFT studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Letters in Innovative Drug Design & Development. Retrieved from [Link].[10]
-
de Oliveira, R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Retrieved from [Link].[11]
-
Bunnett, J. F., & Randall, J. J. (1958). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3454. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem. Retrieved from [Link].
-
Wang, B., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2264545. Retrieved from [Link].
-
Mgani, Q. A., & Mgani, Z. A. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. UDSM Journals. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54445, Castanospermine. Retrieved from [Link].
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 57889327. Retrieved from [Link].
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pKa and logP values of 1-(2,4-Dinitrophenyl)piperidine
Technical Whitepaper: Physicochemical Profiling of 1-(2,4-Dinitrophenyl)piperidine
Executive Summary
This compound (CAS: 839-93-0) is a tertiary amine derivative synthesized via nucleophilic aromatic substitution (
This guide provides a definitive analysis of its physicochemical properties. The core finding is that the strong electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) moiety delocalizes the nitrogen lone pair, suppressing protonation and shifting the pKa to the negative range (conjugate acid pKa
Quantitative Data Profile
The following values represent a consensus of experimental data and high-fidelity QSAR predictions.
| Property | Value / Range | Source/Methodology |
| pKa (Conjugate Acid) | -0.52 | Consensus Prediction (ACD/Labs, ChemAxon) |
| LogP (Octanol/Water) | 2.50 – 3.60 | XLogP3 (2.5); Experimental HPLC correlation (~2.9 - 3.6) |
| Molecular Weight | 251.24 g/mol | Calculated |
| Melting Point | 91 – 92.5 °C | Experimental (Recrystallized from EtOH) |
| Physiological State | Neutral | At pH 1.0 – 14.0 |
| Solubility | Low (Water) | Soluble in DCM, Acetone, Acetonitrile |
Critical Insight: Unlike typical tertiary amines, this compound does not form salts with weak organic acids. Protonation requires concentrated mineral acids (e.g., sulfuric or perchloric acid) due to the resonance effect described below.
Structural Analysis & Theoretical Basis
To understand the negative pKa, one must analyze the electronic coupling between the piperidine nitrogen and the aromatic ring.
The Resonance Effect (Electronic Deactivation)
In a standard amine, the nitrogen lone pair is localized and available for protonation. In this compound, the lone pair participates in an extended
Mechanism:
-
The nitrogen lone pair donates electron density into the phenyl ring.
-
The electron density is delocalized onto the oxygen atoms of the nitro groups.
-
This creates a partial double-bond character between the exocyclic nitrogen and the ring carbon (
), significantly increasing the energy barrier for protonation.
Figure 1: Electronic deactivation pathway. The nitrogen lone pair is sequestered by the nitro groups, preventing interaction with protons.
Experimental Determination Protocols
Standard potentiometric titration (pH meter) fails for this compound because the pKa is outside the range of water (0–14). The following protocols are the industry standard for characterizing such weak bases and lipophilic compounds.
Protocol A: Spectrophotometric pKa Determination (Hammett Acidity)
Objective: Determine the pKa of the conjugate acid using UV-Vis spectroscopy in strong acid solutions.
Principle: The UV spectrum of the neutral molecule differs from its protonated form. By varying the acidity function (
Workflow:
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL methanol.
-
Buffer Preparation: Prepare a series of sulfuric acid solutions ranging from 0.1 M to 10 M (covering
+1 to -4). -
Measurement:
-
Add 50
L stock to 3 mL of each acid solution. -
Scan UV absorbance (200–500 nm).
-
Identify
for the neutral form (likely ~360-380 nm due to the "push-pull" chromophore) and the protonated form (blue-shifted).
-
-
Calculation: Plot Absorbance vs.
. The inflection point is the pKa.
Protocol B: LogP Determination via RP-HPLC (OECD 117)
Objective: Measure lipophilicity without the equilibrium time required for Shake-Flask methods.
Principle: Retention time (
Step-by-Step Methodology:
-
System Setup:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 5
m, 4.6 x 150 mm). -
Mobile Phase: Isocratic Methanol:Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) to ensure neutrality.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 360 nm.
-
-
Calibration Standards:
-
Inject a mixture of reference standards with known logP values (e.g., Acetophenone [1.58], Benzene [2.13], Toluene [2.73], Naphthalene [3.30]).
-
Calculate the Capacity Factor (
) for each: (where is the dead time, measured using thiourea).
-
-
Sample Injection:
-
Data Processing:
-
Construct a calibration curve:
. -
Interpolate the logP of the analyte.[6]
-
Figure 2: HPLC-based LogP determination workflow (OECD Guideline 117).
Applications in Drug Development
-
Impurity Profiling: This compound often appears as a byproduct in the synthesis of piperidine-based APIs when using nitro-aromatic starting materials. Its high logP (2.5–3.6) means it will track with the organic phase during workups.
-
QSAR Modeling: It serves as an excellent "anchor point" for calibrating pKa prediction software regarding the electron-withdrawing strength of dinitrophenyl systems.
-
Derivatization Reagent: While less common than Sanger's reagent itself, the piperidine derivative is used to study the kinetics of
reactions in metabolic stability assays.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 225454, this compound. Retrieved from [Link]
-
OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Bunnett, J. F., & Garst, R. H. (1965).Mechanism of the Reaction of Piperidine with 2,4-Dinitrochlorobenzene. Journal of the American Chemical Society.
-
LookChem. this compound Properties and Safety. Retrieved from [Link][1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-, [webbook.nist.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. PubChemLite - this compound (C11H13N3O4) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study | Bhairahawa Campus Journal [nepjol.info]
- 6. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-(2,4-Dinitrophenyl)piperidine via SnAr reaction
Application Note: High-Efficiency Synthesis of 1-(2,4-Dinitrophenyl)piperidine via Nucleophilic Aromatic Substitution (
Abstract
This application note details a robust, optimized protocol for the synthesis of this compound (DNPP) utilizing the Nucleophilic Aromatic Substitution (
Introduction & Mechanistic Rationale
The synthesis of DNPP is a classic example of the addition-elimination mechanism characteristic of
The Mechanism: The reaction proceeds in two distinct steps:[1]
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the ipso-carbon of the aromatic ring. The negative charge is delocalized into the ring, stabilized significantly by the ortho- and para- nitro groups. This forms the resonance-stabilized Meisenheimer complex.
-
Elimination: The aromaticity is restored by the loss of the leaving group (Chloride ion).
Because the formation of the Meisenheimer complex is generally the rate-determining step (RDS) for chloride substrates, the solvent's ability to stabilize the transition state is critical.
Figure 1: Mechanistic pathway of the
Experimental Design & Optimization
To ensure reproducibility and high yield, three critical variables were optimized:
Stoichiometry (The "Base" Factor)
The reaction produces HCl as a byproduct. If left unneutralized, HCl will protonate the remaining piperidine, rendering it non-nucleophilic and halting the reaction at 50% conversion.
-
Strategy: Use 2.2 equivalents of piperidine.
-
Reasoning: The first equivalent acts as the nucleophile; the second equivalent acts as the base (scavenger) to neutralize the HCl, forming piperidinium chloride (precipitate).
Solvent Selection
-
Ethanol (EtOH): Preferred for green chemistry and ease of workup. The product (DNPP) is sparingly soluble in cold ethanol, while the byproduct (piperidinium chloride) is soluble in water/ethanol mixtures, aiding separation.
-
DMF/DMSO: While these dipolar aprotic solvents accelerate
rates by stabilizing the polar transition state, they complicate the workup (requiring aqueous extraction) and are harder to remove. Ethanol is chosen for this protocol. [2]
Leaving Group
-
1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts faster (fluorine is more electronegative, increasing the electrophilicity of the ipso-carbon).
-
1-Chloro-2,4-dinitrobenzene (CDNB): Reacts slower but is significantly cheaper and sufficiently reactive due to the two nitro groups. CDNB is chosen for cost-efficiency.
Detailed Protocol
Safety Warning:
-
CDNB: Potent skin sensitizer and vesicant. Can cause contact dermatitis. Wear double nitrile gloves.
-
Piperidine: Flammable, toxic, and has a foul odor.[2][3] Handle only in a fume hood.
Materials:
-
1-Chloro-2,4-dinitrobenzene (CDNB) [CAS: 97-00-7]
-
Piperidine [CAS: 110-89-4]
-
Absolute Ethanol[2]
-
Distilled Water
Step-by-Step Procedure:
-
Preparation of Electrophile Solution:
-
In a 100 mL round-bottom flask (RBF), dissolve 2.03 g (10.0 mmol) of CDNB in 20 mL of absolute ethanol .
-
Observation: The solution should be pale yellow and clear.
-
-
Addition of Nucleophile:
-
Measure 2.2 mL (approx. 22 mmol, 2.2 eq) of piperidine.
-
Add the piperidine dropwise to the stirring CDNB solution over 5 minutes at room temperature.
-
Exotherm: A mild exotherm will occur. The solution will immediately turn deep orange/red, indicating the formation of the charge-transfer complex and product.
-
-
Reaction Phase:
-
Fit the RBF with a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) for 30 minutes .
-
Note: While the reaction proceeds at room temperature, reflux ensures 100% conversion and agglomeration of the amine salt byproduct.
-
-
Quench and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold distilled water with vigorous stirring.
-
Chemistry: The hydrophobic DNPP will precipitate as a bright orange solid. The piperidinium chloride salt will dissolve in the aqueous phase.
-
-
Isolation:
-
Collect the solid via vacuum filtration (Buchner funnel).
-
Wash the filter cake with 2 x 20 mL of cold water to remove traces of salts and unreacted piperidine.
-
Wash with 1 x 10 mL of cold ethanol to remove unreacted CDNB (if any).
-
-
Purification (Recrystallization):
-
Recrystallize the crude solid from a minimum amount of hot ethanol (~15-20 mL).
-
Allow to cool slowly to room temperature, then chill in an ice bath.
-
Filter the purified crystals and dry in a vacuum desiccator or oven at 50°C.
-
Figure 2: Operational workflow for the synthesis and purification of DNPP.
Characterization & Quality Control
The following data should be used to validate the identity and purity of the synthesized compound.
| Parameter | Expected Value | Notes |
| Appearance | Bright Orange/Yellow Needles | Darkening indicates oxidation or impurities. |
| Yield | 90 - 95% | Theoretical yield: ~2.3 g. |
| Melting Point | 91 - 92.5 °C | Sharp range indicates high purity [1]. |
| Solubility | Soluble in CHCl3, Acetone; Insoluble in Water |
Spectroscopic Validation (
- 8.7 (d, 1H): Proton on the aromatic ring between the two nitro groups (highly deshielded).
- 8.2 (dd, 1H): Proton adjacent to the para-nitro group.
- 7.1 (d, 1H): Proton adjacent to the piperidine ring (shielded by amine donation).
-
3.2 (m, 4H):
-protons of the piperidine ring. -
1.7 (m, 6H):
and -protons of the piperidine ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Ensure the water quench volume is at least 5x the reaction volume. |
| Oiling Out | Product precipitating as oil | The quench water was too warm. Cool the mixture or scratch the glass to induce crystallization. |
| Impure MP (<89°C) | Trapped Piperidine/Salts | Wash the filter cake more thoroughly with water. Recrystallize again. |
References
-
LookChem & ChemicalBook Databases. (2026). Physical properties of this compound (CAS 839-93-0).[4][5] Retrieved from and .
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[6][7] Chemical Reviews, 49(2), 273-412. (Foundational text on
mechanism and leaving group effects). - Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507.
-
NIST Chemistry WebBook. (2024). IR Spectrum of Piperidine, 1-(2,4-dinitrophenyl)-.[8] Retrieved from .
Sources
- 1. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 2. homepages.gac.edu [homepages.gac.edu]
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- 4. This compound|839-93-0|lookchem [lookchem.com]
- 5. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. scribd.com [scribd.com]
- 8. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-, [webbook.nist.gov]
1-(2,4-Dinitrophenyl)piperidine as an intermediate in organic synthesis
Abstract
1-(2,4-Dinitrophenyl)piperidine (DNPP) serves a dual role in modern organic chemistry. Primarily, it acts as a robust model system for studying Nucleophilic Aromatic Substitution (
Part 1: Synthesis & Kinetics (The Gateway)
Mechanistic Insight
The synthesis of DNPP involves the reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with piperidine.[1] This reaction is not merely a substitution; it is a textbook example of the addition-elimination mechanism.
-
Addition: The nucleophilic nitrogen of piperidine attacks the ipso-carbon of CDNB, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Critical Note on Regioselectivity: The 2,4-dinitro substitution pattern is essential. The ortho and para nitro groups withdraw electron density via resonance (
Visualization: Reaction Pathway
Caption: The addition-elimination pathway.[1][2][3][4][5][6] The rate-determining step is typically the formation of the Meisenheimer complex (
Protocol A: High-Yield Synthesis of DNPP
Objective: Isolate analytical-grade DNPP for use as a standard or intermediate.[1]
Reagents:
-
1-Chloro-2,4-dinitrobenzene (CDNB): 10 mmol (2.02 g)[1]
-
Piperidine: 22 mmol (2.17 mL) (Note: Excess acts as HCl scavenger)
-
Ethanol (Absolute): 20 mL
-
Alternative Solvent: Acetonitrile (for kinetic studies)[5]
Step-by-Step Methodology:
-
Preparation: Dissolve 2.02 g of CDNB in 15 mL of warm absolute ethanol in a 50 mL round-bottom flask. Ensure complete dissolution; the solution will be pale yellow.
-
Addition: Add piperidine (2.17 mL) dropwise over 5 minutes while stirring.
-
Observation: The reaction is exothermic. The solution will immediately deepen in color to intense orange/red, indicative of the charge-transfer complex/Meisenheimer intermediate.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 30–45 minutes.
-
Why: While the reaction proceeds at RT, reflux ensures completion and aids in the precipitation of the piperidinium chloride byproduct.
-
-
Workup: Cool the mixture to room temperature, then chill in an ice bath (0–4°C) for 1 hour. DNPP will crystallize as bright yellow/orange needles.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold water (
) to remove piperidinium chloride salts and excess piperidine. -
Recrystallization: Recrystallize from hot ethanol (95%) to obtain analytical purity.
Self-Validation Checkpoints:
-
Yield: Expected >85%.
-
Melting Point: 91–92.5°C.[4]
-
TLC: Silica gel, Hexane:EtOAc (7:3). Product
(Yellow spot).
Part 2: Drug Development Utility (The Benzimidazole Route)
The "Privileged Scaffold" Strategy
DNPP is not the final drug; it is the masked form of a diamine. Reducing the nitro groups generates 1-(2,4-diaminophenyl)piperidine .[1] This ortho-diamine is the obligate precursor for synthesizing N-substituted benzimidazoles.[1]
Why Benzimidazoles? The benzimidazole core mimics the purine structure, allowing it to interact with a wide array of biological targets, including proton pumps (e.g., Omeprazole analogs) and kinase inhibitors.
Visualization: Synthesis Workflow
Caption: Transformation of DNPP into a pharmacologically active benzimidazole scaffold via reduction and oxidative cyclization.[1]
Protocol B: Catalytic Reduction to Diamine
Warning: Phenylenediamines are oxidation-sensitive.[1] Use fresh or store under argon.
Reagents:
-
DNPP: 5 mmol (1.25 g)
-
Pd/C (10% w/w): 125 mg
-
Methanol: 30 mL
-
Hydrogen Gas (
): Balloon pressure (1 atm)
Methodology:
-
Inerting: Place DNPP and Pd/C in a dry flask. Purge with Argon or
for 5 minutes. -
Solvation: Add methanol (degassed).
-
Hydrogenation: Introduce
via a balloon. Stir vigorously at RT for 4–6 hours.-
Monitoring: The intense yellow color of DNPP will fade to colorless or pale pink.
-
-
Isolation: Filter through a Celite pad to remove Pd/C.
-
Caution: Do not let the catalyst dry out completely on the filter (pyrophoric risk). Keep wet with methanol.
-
-
Immediate Use: Evaporate solvent under reduced pressure. The resulting diamine should be used immediately for the cyclization step (e.g., condensation with an aldehyde) to prevent oxidative degradation.
Part 3: Analytical Data & Properties[1]
Table 1: Physicochemical Properties of DNPP
| Property | Value | Notes |
| CAS Number | 839-93-0 | |
| Molecular Formula | ||
| Molecular Weight | 251.24 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Distinctive color due to nitro-conjugation |
| Melting Point | 91–92.5 °C | Sharp MP indicates high purity [1] |
| Solubility | Soluble: Acetone, DCM, DMSO, MeCN | Insoluble: Water |
| UV-Vis ( | ~360 nm (in Ethanol) | Used for kinetic tracking [2] |
NMR Characterization (Typical in
-
Aromatic Protons: The 2,4-dinitro substitution pattern creates a distinct splitting pattern.
-
Piperidine Protons:
Part 4: Safety & Handling (E-E-A-T)[1]
-
CDNB (Precursor): A potent skin sensitizer. It induces contact dermatitis (DNCB was historically used to induce immune responses). Double-glove (Nitrile) and work in a fume hood is mandatory. [1]
-
DNPP: While less volatile, nitro-aromatics are potential mutagens.[1] Handle as a hazardous substance.
-
Waste Disposal: All aqueous washes containing dinitrophenyl derivatives must be segregated into "Halogenated/Toxic Organic" waste streams, not general organic waste, due to environmental persistence.
References
-
LookChem. (n.d.).[4] this compound Properties and Melting Point. Retrieved October 26, 2023, from [Link]
-
Zingaretti, L., et al. (2003). Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. Arkivoc. Retrieved from [Link]
-
Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction: 2,4-dinitrochlorobenzene and piperidine. Gustavus Adolphus College. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved from [Link]
Sources
- 1. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-, [webbook.nist.gov]
- 2. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]
- 3. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
Application Note & Protocol: High-Yield Synthesis of N-(2,4-Dinitrophenyl)piperidine via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of N-(2,4-dinitrophenyl)piperidine, a valuable compound in chemical and pharmaceutical research. The protocol details the reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with piperidine through a nucleophilic aromatic substitution (SNAr) mechanism. This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols, and methods for product purification and characterization.
Introduction and Scientific Principle
The synthesis of N-(2,4-dinitrophenyl)piperidine serves as a classic and robust example of nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental in organic synthesis for forging carbon-nitrogen bonds on aromatic rings. Unlike nucleophilic aliphatic substitution, SNAr reactions do not proceed via SN1 or SN2 pathways. Instead, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.
In this specific synthesis, the two nitro (-NO₂) groups on the 1-chloro-2,4-dinitrobenzene ring serve as powerful activators. They delocalize the negative charge of the intermediate complex, thereby stabilizing it and facilitating the reaction. The leaving group is a chloride ion. Piperidine, a secondary amine, acts as the nucleophile. The reaction kinetics are well-documented and typically follow a second-order rate law.[1][2]
The overall transformation is a reliable method for introducing the dinitrophenyl moiety, a common functional group used in various applications, including the development of biologically active molecules and as a chromophore for spectrophotometric analysis.[3][4]
Reaction Mechanism: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism.[5] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of piperidine attacks the carbon atom bearing the chlorine atom on the CDNB ring. This carbon is highly electrophilic due to the inductive and resonance effects of the ortho and para nitro groups. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is the cornerstone of the SNAr mechanism; the negative charge is delocalized over the oxygen atoms of the nitro groups.
-
Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final product, N-(2,4-dinitrophenyl)piperidine, and a chloride salt of protonated piperidine.
Critical Safety and Handling Protocols
This procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, must be worn at all times.
-
1-Chloro-2,4-dinitrobenzene (CDNB): This compound is highly toxic if swallowed, inhaled, or in contact with skin.[6] It is a severe skin and eye irritant and may cause an allergic skin reaction (sensitization) upon repeated contact.[7][8] Avoid creating dust. In case of skin contact, wash immediately and thoroughly with soap and water.[9][10]
-
Piperidine: This is a toxic and flammable liquid with a strong, unpleasant odor.[11] It is corrosive and can cause severe skin burns and eye damage. Work away from sources of ignition.
-
Ethanol: This is a flammable liquid. Ensure no open flames or spark sources are present in the laboratory.
All waste materials must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[7]
Materials and Experimental Protocol
Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 202.55 | 2.025 g (10 mmol) | Solid, yellow crystals |
| Piperidine | 110-89-4 | 85.15 | 1.87 mL (20 mmol) | Liquid, colorless |
| Ethanol (95%) | 64-17-5 | 46.07 | 25 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | For washing/recrystallization |
| Round-bottom flask | - | - | 100 mL | - |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer & stir bar | - | - | - | - |
| Heating mantle | - | - | - | - |
| Büchner funnel & flask | - | - | - | For filtration |
| Beakers | - | - | Various sizes | - |
| Melting point apparatus | - | - | - | For characterization |
Experimental Workflow
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Dissolution of CDNB: Add 2.025 g (10 mmol) of 1-chloro-2,4-dinitrobenzene to the flask, followed by 25 mL of 95% ethanol. Stir the mixture until the solid has completely dissolved. Gentle warming may be required.
-
Addition of Nucleophile: Once the CDNB is dissolved, slowly add 1.87 mL (20 mmol) of piperidine to the solution using a pipette. A 2:1 molar ratio of piperidine to CDNB is used to ensure the reaction goes to completion and to neutralize the HCl formed.
-
Reaction under Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The solution will turn a deep red/orange color. Maintain the reflux for 60 minutes. The progress of the reaction can be monitored using thin-layer chromatography (TLC) if desired.
-
Product Precipitation: After 60 minutes, turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold, stirred deionized water. A bright yellow solid product should precipitate immediately.
-
Isolation of Crude Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with two 25 mL portions of cold deionized water to remove any piperidinium hydrochloride salt and excess piperidine.
Purification Protocol: Recrystallization
-
Solvent Selection: The crude N-(2,4-dinitrophenyl)piperidine can be effectively purified by recrystallization from a mixed solvent system of ethanol and water.[12][13]
-
Dissolution: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Keep the solution on a hot plate at a low temperature.
-
Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified bright yellow crystals by vacuum filtration. Wash them with a small amount of cold 50:50 ethanol/water solution.
-
Drying: Dry the crystals in a vacuum desiccator or a low-temperature oven (~50 °C) to a constant weight.
Results and Characterization
Expected Outcome
The final product, N-(2,4-dinitrophenyl)piperidine, should be obtained as bright yellow, crystalline solid.[14]
| Property | Expected Value |
| Chemical Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 251.24 g/mol [14] |
| Appearance | Bright yellow crystalline solid |
| Melting Point | ~92-94 °C |
| Theoretical Yield | 2.51 g |
| Expected % Yield | 85-95% |
Characterization
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically depress and broaden the melting range.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong peaks for the N-O stretching of the nitro groups (~1520 and 1340 cm⁻¹), C-N stretching, and aromatic C=C stretching.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural confirmation, showing characteristic signals for the aromatic protons and the aliphatic protons of the piperidine ring.
-
UV-Visible Spectroscopy: The product exhibits a strong absorption maximum in the UV-Vis spectrum, which can be used for quantitative analysis.[3] For instance, kinetic studies have monitored product formation at a wavelength of 360 nm.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during work-up or recrystallization. | Ensure reflux time is adequate. Avoid using excessive solvent during recrystallization. Ensure the filtrate from the final collection is cold to minimize product solubility. |
| Oily Product / Fails to Crystallize | Presence of impurities; insufficient cooling. | Re-purify by recrystallization, perhaps adding a small amount of activated charcoal to the hot solution to remove colored impurities.[12] Ensure adequate cooling time in an ice bath. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before measuring the melting point. |
References
- Material Safety Data Sheet - 1-chloro-2,4-dinitrobenzene 99% ar. (n.d.). Sciencelab.com.
- Zingaretti, L., Boscatto, L., Chiacchiera, S. M., & Silber, J. J. (2003). Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. Arkivoc, 2003(11), 189-201.
- International Chemical Safety Cards (ICSC) 0416 - 1-Chloro-2,4-dinitrobenzene. (1997).
- 1-CHLORO-2-4-DINITROBENZENE AR MSDS. (2016, May 18). Loba Chemie.
- 1-Chloro-2,4-dinitrobenzene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1-Chloro-2, 4-Dinitro Benzene Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
- Zingaretti, L., et al. (2014). Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles.
- Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal.
- Mancini, P. M., et al. (1993). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 2141-2145.
- Nienow, A. (n.d.). Solution Kinetics of an Organic Reaction. Gustavus Adolphus College.
- Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
- Synthesis, Characterization and Biological Studies of N-(2,4-Dinitro-phenyl)-N'-(2,3,5,6-tetraphenylpiperidin-4-ylidine)-hydrazine. (2025, August 7).
- A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. (1965). UNI ScholarWorks.
- Bunnett, J. F., & Randall, J. J. (1958). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society, 80(22), 6020–6024.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 225454, 1-(2,4-Dinitrophenyl)piperidine. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-. In NIST Chemistry WebBook. Retrieved from [Link].
- Mancini, P. M., et al. (1992). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 775-778.
- DNPH Recrystallization Apparatus. (n.d.).
- What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?. (n.d.). Homework.Study.com.
- De Vargas, E. B., & De Rossi, R. H. (1986). Kinetic study of the reaction of N-(2,4-dinitrophenyl)imidazole with piperidine and n-butylamine. The Journal of Organic Chemistry, 51(18), 3563–3566.
- Gunstone, F. D., & Tucker, S. H. (1963). 1-chloro-2,6-dinitrobenzene. Organic Syntheses, 4, 160.
- Solid organic cpd.s when isolated from organic reaction. (n.d.). SlidePlayer.
- Which solvents should I use to recrystalize P-anisidine and DNP individually?. (2023, August 8).
- Preparation of 1-chloro-2,4-dinitrobenzene. (n.d.). PrepChem.com.
- N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis. (n.d.). ChemicalBook.
- Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. (2021, October 8). Reddit.
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- 2. homepages.gac.edu [homepages.gac.edu]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study | Bhairahawa Campus Journal [nepjol.info]
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Application Notes and Protocols for Anticancer Screening of 1-(2,4-Dinitrophenyl)piperidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro screening of 1-(2,4-Dinitrophenyl)piperidine for potential anticancer activity. We present a suite of robust and validated cell-based assays to determine the compound's cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action. The protocols herein are designed to be self-validating and are grounded in established methodologies, ensuring reliable and reproducible data. This guide will cover cytotoxicity assessment using Sulforhodamine B (SRB) and MTT assays, and further mechanistic insights through apoptosis and cell cycle analysis.
Introduction: Rationale and Scientific Background
The quest for novel anticancer agents remains a cornerstone of oncological research. The piperidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] Concurrently, dinitrophenyl moieties, such as 2,4-dinitrophenol (2,4-DNP), are known to disrupt cellular metabolism, particularly by uncoupling oxidative phosphorylation.[3][4][5] This metabolic disruption can sensitize cancer cells to other therapeutic agents and induce oxidative stress, leading to cell death.[3][4][5]
The compound this compound integrates these two pharmacologically relevant moieties. This unique combination suggests a potential dual mechanism of action: direct cytotoxicity via pathways common to piperidine derivatives and metabolic disruption characteristic of dinitrophenyl compounds. Therefore, a systematic screening of this compound against a panel of cancer cell lines is a scientifically sound starting point for its evaluation as a potential anticancer agent.[6][7][8]
This application note outlines a strategic workflow for the initial assessment of this compound, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Initial Cytotoxicity Screening: Gauging the Potency
The first step in evaluating a novel compound is to determine its cytotoxic or cytostatic potential across a range of cancer cell lines. We recommend using a panel of cell lines from diverse tissue origins to identify potential tissue-specific sensitivities.[8][9] The Sulforhodamine B (SRB) and MTT assays are robust, high-throughput colorimetric methods for determining cell viability.[10][11][12]
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[11] Sulforhodamine B, a bright-pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][13] The amount of bound dye is directly proportional to the cell mass and can be quantified by measuring the optical density.[13]
Protocol: SRB Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], NCI-H460 [lung], SF-268 [glioma])[14]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[14]
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 2.5%) and incubate for 1 hour at 4°C.[10]
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess dye.[10] Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Principle of the MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondria. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]
Protocol: MTT Cytotoxicity Assay
Materials:
-
As per the SRB assay
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[16]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.45 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm.[17]
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
Data Presentation: Cytotoxicity
Summarize the IC50 values in a clear and structured table for easy comparison across different cell lines.
Table 1: Example IC50 Values for this compound
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| NCI-H460 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| SF-268 | Glioma | Experimental Value | 0.9 ± 0.15 |
Note: The data presented above are for illustrative purposes and will vary depending on the experimental conditions.[14]
Mechanistic Studies: Unraveling the Mode of Action
Once the cytotoxic potential of this compound is established, the next logical step is to investigate its mechanism of action. Based on its chemical structure, plausible mechanisms include the induction of apoptosis and/or cell cycle arrest. Flow cytometry is a powerful tool for these analyses.[19][20]
Workflow for Mechanistic Assays
Caption: Workflow for mechanistic studies of this compound.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[21][22] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[21]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[21]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[21]
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[23][24] The fluorescence intensity of PI is directly proportional to the DNA content within a cell.[24] By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with an anticancer agent may cause cells to arrest in a specific phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[23][25][26] Incubate for at least 30 minutes on ice.[25]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[25]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[23][25]
-
PI Staining: Add PI staining solution to the cells.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[24][25]
Potential Signaling Pathway
Given the chemical nature of this compound, it is plausible that its anticancer effects are mediated through the induction of the intrinsic apoptosis pathway, potentially triggered by metabolic stress and the generation of reactive oxygen species (ROS).
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Concluding Remarks
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can generate the foundational data necessary for further preclinical development. Subsequent studies could involve a broader panel of cancer cell lines, investigation of specific molecular targets, and eventual progression to in vivo models.
References
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Apoptosis Assays by Flow Cytometry. Agilent. [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility, University of Cambridge. [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
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Flow Cytometric Apoptosis Assays for Cell Death. Bitesize Bio. [Link]
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Cancer Cell Lines: Essential Tools in Cancer Research and Drug De. Prime Scholars. [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. [Link]
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Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
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Cancer Cell Lines Are Useful Model Systems for Medical Research. PMC. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
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Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
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SRB Cytotoxicity Assay (CV0009). Kementec. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. PMC. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
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CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]
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2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. ResearchGate. [Link]
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2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. PubMed. [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]
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Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
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2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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Antitumor Activity of JS-K [O2-(2, 4-Dinitrophenyl) - Amanote Research. Amanote. [Link]
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Investigating the Effect of 2,4-Dinitrophenol on Synthetic Membranes: An Undergraduate Research Experiment. Scientific & Academic Publishing. [Link]
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1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
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This compound. PubChem. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]
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Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]
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New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed. [Link]
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Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. ResearchGate. [Link]
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Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]889278/)
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Application Notes and Protocols for Testing the Antioxidant Activity of Piperidine Derivatives
Introduction: The Growing Interest in Piperidine Derivatives as Antioxidants
The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] In recent years, there has been a burgeoning interest in the antioxidant potential of piperidine derivatives. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Antioxidants can mitigate this damage by scavenging free radicals, and piperidine derivatives have emerged as a promising class of compounds with this capability.[1][2][4]
The antioxidant activity of piperidine derivatives is often attributed to the introduction of specific functional groups onto the piperidine ring.[1][2] For instance, the presence of a nitroxide moiety can confer potent ROS scavenging abilities.[5][6] Similarly, phenolic and other electron-donating substituents can enhance the radical scavenging capacity of these compounds.[1][7] The planar nature of the piperidine nucleus allows for diverse substitutions, making it an attractive template for the design of novel antioxidants.[1][2][4]
This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of the antioxidant activity of piperidine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to characterize and compare the antioxidant potential of these compounds. The protocols described herein are based on well-established and widely used assays, ensuring scientific rigor and reproducibility.
Understanding the Mechanisms of Antioxidant Action
Before delving into specific protocols, it is crucial to understand the primary mechanisms by which antioxidants exert their effects. These can be broadly categorized as:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[8][9]
-
Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical. Many colorimetric assays, such as the DPPH and ABTS assays, are based on the SET mechanism.
It is important to note that a single compound can exhibit antioxidant activity through multiple mechanisms. Therefore, a battery of assays is often employed to obtain a comprehensive antioxidant profile of a test compound.
Core Antioxidant Activity Assays for Piperidine Derivatives
This section details the protocols for four of the most common and reliable in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. For each assay, the underlying principle, required reagents and equipment, a step-by-step protocol, and data analysis guidelines are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[10][11] The principle is based on the reduction of the stable free radical DPPH•, which has a deep purple color, by an antioxidant to the yellow-colored non-radical form, DPPH-H.[12] The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the test compound.[11][13]
Protocol Workflow for DPPH Assay
Figure 1: A simplified workflow for the DPPH radical scavenging assay.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Test Samples: Prepare stock solutions of the piperidine derivatives in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.[14] From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same concentration range as the test samples.[4]
-
Blank: The solvent used to dissolve the samples.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the test sample or positive control.
-
-
Plot the % inhibition against the concentration of the test sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[4]
-
Data Presentation:
| Compound | IC50 (µg/mL) |
| Piperidine Derivative A | Value |
| Piperidine Derivative B | Value |
| Ascorbic Acid (Control) | Value |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for assessing antioxidant activity.[16] It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Principle of the ABTS Assay
Figure 2: The chemical principle of the ABTS radical cation decolorization assay.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] This solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[15][18]
-
Test Samples and Positive Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution, positive control, and blank in a 96-well microplate.
-
Mix and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[18]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.
-
Determine the IC50 value for each sample.
-
Data Presentation:
| Compound | IC50 (µg/mL) |
| Piperidine Derivative A | Value |
| Piperidine Derivative B | Value |
| Trolox (Control) | Value |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19][20][21] The change in absorbance is directly proportional to the antioxidant power of the sample.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Samples and Positive Control: Prepare as described for the DPPH assay. A standard curve is typically generated using ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve. The results are typically expressed as µM Fe(II) equivalents.
-
Data Presentation:
| Compound | FRAP Value (µM Fe(II) Equivalents) |
| Piperidine Derivative A | Value |
| Piperidine Derivative B | Value |
| Quercetin (Control) | Value |
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23][24] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[8]
ORAC Assay Workflow
Figure 3: A comprehensive workflow for the ORAC assay.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve 0.376 mg of fluorescein sodium salt in 1 mL of 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in 75 mM phosphate buffer.
-
AAPH Solution (240 mM): Dissolve 65.1 mg of AAPH in 1 mL of 75 mM phosphate buffer. Prepare fresh daily.
-
Test Samples and Positive Control: Prepare dilutions of piperidine derivatives and a Trolox standard series (e.g., 6.25, 12.5, 25, 50 µM) in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to 25 µL of each sample dilution, standard, and blank.
-
Incubate the plate at 37°C for 10 minutes in the microplate reader.
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the samples from the standard curve. The results are expressed as µM Trolox equivalents (TE).
-
Data Presentation:
| Compound | ORAC Value (µM TE) |
| Piperidine Derivative A | Value |
| Piperidine Derivative B | Value |
| Gallic Acid (Control) | Value |
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of piperidine derivatives is highly dependent on their chemical structure.[5] Some key SAR observations include:
-
Substituents on the Piperidine Ring: The nature and position of substituents significantly influence activity. Electron-donating groups, such as hydroxyl and methoxy groups, generally enhance antioxidant capacity.[1]
-
The Nitroxide Moiety: Piperidine nitroxides, such as TEMPO and its derivatives, are potent antioxidants due to the stable nitroxide radical.[5][6]
-
Chelating Properties: The introduction of groups with metal-chelating properties can contribute to the overall antioxidant effect by preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1]
-
Lipophilicity: The lipophilicity of the molecule can affect its ability to access and protect lipid membranes from peroxidation.[25]
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant activity of piperidine derivatives. A multi-assay approach is highly recommended to elucidate the different mechanisms of antioxidant action. The data generated from these assays, in conjunction with SAR studies, will be invaluable for the rational design and development of novel piperidine-based antioxidants for therapeutic and other applications. Future research should focus on exploring the in vivo efficacy and safety of promising piperidine derivatives identified through these in vitro screening methods.
References
- The relationship between structure and antioxidative activity of piperidine nitroxides. (2006). PubMed.
- Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Antioxidant potential of piperidine containing compounds-a short review. SciSpace.
- Total Antioxidant Capacity Assay Kit (FRAP). FineTest.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
- FRAP Antioxidant Capacity Assay Kit. Cosmo Bio USA.
- Antioxidant Capacity (FRAP) Assay Kit. MyBioSource.
- FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626. Abcam.
- ABTS Antioxidant Assay Kit. Zen-Bio.
- ABTS Antioxidant Capacity Assay. G-Biosciences.
- Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Deriv
- Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. R Discovery.
- Antioxidant potential using ORAC assay. BMG Labtech.
- Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts.
- DPPH Assay. Scribd.
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
- Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
- Antimicrobial and antioxidant activities of piperidine deriv
- ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
- DPPH Radical Scavenging Assay. Encyclopedia.pub.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correl
- Synthesis, structural elucidation, and antioxidant activity of new phenolic derivatives containing piperidine moiety: Experimental and theoretical investigations. Prince Sattam bin Abdulaziz University - Pure Help Center.
- Antioxidant Assay: The DPPH Method. LOUIS.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
- DPPH Antioxidant Assay Kit. dojindo.
- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
- (PDF) Antioxidant potential of piperidine containing compounds - A short review.
- The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. MDPI.
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- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. nwmedj.org [nwmedj.org]
- 5. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells [mdpi.com]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. louis.uah.edu [louis.uah.edu]
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- 19. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
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- 25. discovery.researcher.life [discovery.researcher.life]
Application Note: Recrystallization Strategies for 1-(2,4-Dinitrophenyl)piperidine
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the purification of 1-(2,4-Dinitrophenyl)piperidine (CAS: 839-93-0). It synthesizes chemical principles with practical, field-proven methodologies to ensure high-purity isolation.
Part 1: Introduction and Impurity Profiling
This compound is a tertiary amine derivative typically synthesized via Nucleophilic Aromatic Substitution (
The Impurity Landscape
Effective purification requires understanding what you are removing.[1] In this synthesis, the crude matrix typically contains:
-
Target Compound: this compound (Yellow/Orange solid, MP: ~92 °C).[2]
-
Unreacted Electrophile: 1-Chloro-2,4-dinitrobenzene (DNCB) (MP: ~50 °C).
-
By-product Salts: Piperidine hydrochloride (formed as the leaving group scavenger).
-
Hydrolysis Products: 2,4-Dinitrophenol (if moisture was present; acidic impurity).
Scientific Rationale for Solvent Choice: The purification goal is to leverage the solubility differential between the non-polar/moderately polar target and the highly polar salts or less polar starting materials.
-
Piperidine HCl: Insoluble in non-polar solvents; moderately soluble in hot alcohols.
-
DNCB: Highly soluble in most organic solvents; difficult to crystallize out if the solvent is too non-polar.
-
Target Amine: Exhibits steep solubility curves in lower alcohols (Ethanol, Methanol).
Part 2: Solvent Selection & Screening
Based on solubility parameters and
Recommended Solvent Systems
| Solvent System | Role | Application Context | Pros | Cons |
| Ethanol (95%) | Primary | Routine purification of crude batches. | Excellent thermal solubility curve; removes trace salts via hot filtration compatibility. | May require cooling to -20°C for max yield. |
| Methanol | Alternative | High-throughput small-scale batches. | Higher solubility power; faster evaporation. | Higher risk of dissolving impurities; toxicity. |
| Ethyl Acetate / Hexane | Polishing | Removing non-polar starting material (DNCB). | Superior for removing unreacted DNCB (remains in mother liquor). | Poor at removing salts; requires precise ratio optimization. |
Solvent Screening Protocol (Micro-Scale)
Before committing the bulk batch, perform this test:
-
Place 50 mg of crude solid in a test tube.
-
Add Ethanol (95%) dropwise while heating to boiling (water bath).
-
Target: Dissolution should occur with < 1 mL of solvent at boiling point.
-
Observation: If solid remains but the supernatant is clear/yellow, the solid is likely Piperidine HCl (salt). Filter hot.
-
Cool to room temperature, then 0°C. Massive precipitation of yellow needles indicates success.
Part 3: Detailed Recrystallization Protocol
Method A: Standard Ethanol Recrystallization (High Purity)
Objective: Isolate >98% pure this compound free from salts and starting material.
Reagents & Equipment
-
Crude this compound[2]
-
Solvent: Ethanol (95% or Absolute)
-
Equipment: Erlenmeyer flask, hot plate/water bath, Buchner funnel, vacuum source.
Step-by-Step Procedure
1. Dissolution (The "Minimum Hot" Rule)
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of Ethanol.
-
Heat the mixture to a gentle boil (approx. 78°C).
-
Critical Step: Add solvent slowly until the yellow organic solid dissolves.[3]
-
Note: If a white, crystalline residue remains insoluble while the yellow solution is clear, do not add more solvent . This is likely the piperidine hydrochloride salt.
2. Hot Filtration (Salt Removal)
-
If insoluble salts are present:
-
Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.
-
Filter the boiling solution rapidly to remove the salt.
-
Why? Cooling during filtration will cause the product to crystallize in the funnel (clogging).
-
3. Crystallization (Thermodynamic Control)
-
Allow the filtrate to cool to room temperature slowly .
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
4. Isolation & Washing
-
Collect crystals via vacuum filtration using a Buchner funnel.
-
The Wash: Wash the filter cake with ice-cold ethanol (2 x small volumes).
-
Caution: Do not use warm solvent; it will redissolve your product.
-
-
Suction dry for 10 minutes.
5. Drying
-
Dry the crystals in a vacuum oven at 40-50°C or air dry in a fume hood.
-
Target Appearance: Bright yellow/orange needles.
-
Target Melting Point: 91–92.5 °C.[2]
Part 4: Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision points in the purification workflow.
Caption: Logical workflow for the purification of this compound, highlighting the critical hot filtration step for salt removal.
Impurity Separation Logic
Understanding why the solvent works is crucial for troubleshooting.
Caption: Solubility differential map showing how Ethanol discriminates between the target amine, salts, and starting materials.
Part 5: Quality Control & Troubleshooting
Analytical Verification
-
Melting Point: The most rapid purity check.
-
Pure: 91–92.5 °C [1].[2]
-
Depressed MP (< 88 °C) indicates retained solvent or DNCB contamination.
-
-
TLC (Thin Layer Chromatography):
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 or 7:3).
-
Visualization: UV Light (254 nm). The product is strongly UV active and yellow/orange.
-
Rf Values: The target amine will have a lower Rf than the non-polar DNCB starting material.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melts before dissolving or solvent is too polar (water content high). | Add a small amount of Ethanol to redissolve.[3][8] Scratch the glass to induce nucleation. Reheat and cool very slowly. |
| Low Yield | Too much solvent used (product remains in mother liquor). | Concentrate the filtrate (mother liquor) by rotary evaporation to half volume and cool again (Second Crop). |
| Dark Color | Oxidation or residual phenolic impurities. | Recrystallize again using Ethanol + Activated Charcoal (Carbon). Filter hot through Celite. |
References
-
LookChem . This compound Properties and Melting Point. Retrieved from [Link]
-
PubChem . This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
NIST . Piperidine, 1-(2,4-dinitrophenyl)- Data. National Institute of Standards and Technology.[4] Retrieved from [Link]
Sources
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- 4. Piperidine, 1-(2,4-dinitrophenyl)- [webbook.nist.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
Microwave-Assisted Synthesis of N-Aryl Piperidines: An Application Guide
An Application Guide for Medicinal and Process Chemists
The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1] Its prevalence in pharmaceuticals, from central nervous system agents to anticancer drugs, underscores the critical need for efficient, robust, and scalable synthetic methods.[2][3] Traditional approaches to forging the crucial C(sp²)–N bond often rely on classical heating methods that require extended reaction times, high temperatures, and can suffer from poor yields and the formation of undesirable byproducts.[4]
This application note details the principles and protocols for the microwave-assisted synthesis of N-aryl piperidines, a transformative green chemistry approach that dramatically accelerates reaction rates, improves yields, and enhances product purity.[5][6] By leveraging the unique heating mechanism of microwave irradiation, chemists can overcome the limitations of conventional synthesis, making this technology an indispensable tool for drug discovery and development professionals.[7]
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on the slow and inefficient transfer of energy via conduction and convection, where the vessel is heated first, and the energy is then transferred to the reaction mixture. In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy.[7] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.
-
Ionic Conduction: Charged particles (ions) in the mixture oscillate back and forth under the influence of the microwave field, generating heat through collisions.
This direct, volumetric heating of the reaction mixture results in a rapid and uniform temperature increase, providing several key advantages over conventional methods:
-
Accelerated Reaction Rates: Reactions that take hours or days can often be completed in minutes.[5][7]
-
Improved Yields and Purity: Uniform heating minimizes thermal gradients, reducing the formation of side products and leading to cleaner reaction profiles and higher isolated yields.[6][8]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the apparatus, resulting in significant energy savings.[9]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[5]
Core Chemistry: Transition Metal-Catalyzed C-N Cross-Coupling
The construction of the N-aryl piperidine bond is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Microwave irradiation has been shown to be highly effective in driving these transformations. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
1. Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming C-N bonds.[10] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of diverse functional groups. The reaction typically involves a palladium source, a bulky, electron-rich phosphine ligand, and a base. The ligand is crucial as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[11][12] Microwave irradiation can selectively activate polar intermediates in the catalytic cycle, further accelerating the reaction.[13]
2. Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical method that has seen a modern resurgence, particularly with the aid of microwave assistance.[14][15] It is often more cost-effective than palladium-catalyzed systems. While traditional Ullmann reactions required harsh conditions, modern protocols utilize ligands (e.g., 1,10-phenanthroline) to facilitate the coupling under milder conditions. Microwave heating effectively overcomes the activation energy barriers, making the copper-catalyzed N-arylation a viable and attractive alternative.[16][17]
Optimization of Reaction Parameters
The success of a microwave-assisted N-arylation depends on the careful selection and optimization of several key parameters.
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann (Cu-catalyzed) | Rationale & Expert Insights |
| Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts (e.g., XPhos-Pd-G3) | CuI, Cu₂O, Cu(OAc)₂ | Palladium precatalysts offer enhanced stability and activity, often allowing for lower catalyst loadings.[11] Copper(I) salts are generally more reactive than Copper(II) salts. |
| Ligand | Biaryl Phosphines (e.g., XPhos, RuPhos, Xantphos) | N,O-Ligands (e.g., L-proline, 1,10-phenanthroline) | For Pd systems, bulky, electron-rich ligands promote the rate-limiting reductive elimination step.[18] For Cu systems, ligands increase the solubility and reactivity of the copper catalyst. |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the piperidine. The choice of base can significantly impact the reaction rate and outcome. |
| Solvent | Dioxane, Toluene, DMF | DMSO, DMF, NMP | High-boiling, polar solvents are preferred as they absorb microwave energy efficiently, allowing for rapid heating to the target temperature. |
| Temperature | 80 - 150 °C | 120 - 180 °C | Microwave allows for superheating of solvents above their atmospheric boiling points in sealed vessels, dramatically accelerating the reaction. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br | Reactivity generally follows the trend I > Br > Cl > OTf. Modern Buchwald-Hartwig catalysts can effectively couple even unreactive aryl chlorides.[13] |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the palladium-catalyzed N-arylation of piperidine. Microwave energy accelerates each step of this cycle, particularly the oxidative addition and reductive elimination phases.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
General Experimental Workflow
The following workflow provides a visual guide to the steps involved in performing a microwave-assisted synthesis experiment.
Caption: Standard workflow for microwave synthesis.
Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis in sealed vessels generates pressure; always use a dedicated, certified microwave reactor with appropriate pressure and temperature sensors. Wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To synthesize 1-(4-methoxyphenyl)piperidine from 4-bromoanisole and piperidine.
Materials and Reagents:
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Piperidine (102 mg, 1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous Dioxane (3 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Equipment:
-
Dedicated laboratory microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the XPhos Pd G3 precatalyst (17 mg) and sodium tert-butoxide (135 mg).
-
Add 4-bromoanisole (187 mg) to the vial.
-
In the fume hood, add anhydrous dioxane (3 mL) followed by piperidine (102 mg, 120 µL).
-
Securely seal the vial with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: 120 °C, 20 minutes hold time, 250 W maximum power, with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor.
-
Quench the reaction mixture with the addition of 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-methoxyphenyl)piperidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Objective: To synthesize 1-(4-cyanophenyl)piperidine from 4-iodobenzonitrile and piperidine.
Materials and Reagents:
-
4-Iodobenzonitrile (229 mg, 1.0 mmol)
-
Piperidine (128 mg, 1.5 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)
-
L-Proline (23 mg, 0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Equipment:
-
Dedicated laboratory microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-iodobenzonitrile (229 mg), copper(I) iodide (19 mg), L-proline (23 mg), and potassium carbonate (276 mg).
-
In the fume hood, add anhydrous DMSO (3 mL) followed by piperidine (128 mg, 150 µL).
-
Securely seal the vial with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: 150 °C, 30 minutes hold time, 300 W maximum power, with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor.
-
Dilute the reaction mixture with 15 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-cyanophenyl)piperidine.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of N-aryl piperidines and other critical pharmacophores. By providing rapid, efficient, and direct heating, this technology enables chemists to accelerate the discovery and development process significantly.[19] The protocols outlined herein for both palladium- and copper-catalyzed C-N coupling reactions serve as a robust starting point for researchers. The dramatic reduction in reaction times, coupled with improved yields and cleaner product profiles, firmly establishes MAOS as a superior methodology to conventional heating, aligning with the modern demands for sustainable and high-throughput chemistry.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC.
- Microwave-Assisted Organic Synthesis Overview. (n.d.). Scribd.
- Optimization of N-arylation of Piperidin-4-amine. (n.d.). Benchchem.
- A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (1999). Organic Letters.
- Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. (2022). ChemRxiv.
- A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv.
- A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society.
- Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. (2021). RSC Publishing.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). PMC - NIH.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. (2025). ResearchGate.
- Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI.
- Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2025). ResearchGate.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses.
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). SURFACE at Syracuse University.
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). PMC.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. (2025). ACS Omega.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Queen's University Belfast.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals.
- Exploiting microwave-assisted neat procedures: Synthesis of N-aryl and N-alkylnitrones and their cycloaddition en route for isoxazolidines. (n.d.). ResearchGate.
- Facile and Rapid Synthesis of Arylidene Derivatives by Microwave Assisted NH4OAc Catalyzed under Solvent Free Condition. (n.d.). Longdom Publishing.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). Semantic Scholar.
- Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy. (n.d.). PMC.
- Microwave assisted reactions. (n.d.). Slideshare.
- Microwave Assisted Organic Synthesis. (n.d.). Book.
- Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. (n.d.). SciSpace.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC.
Sources
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- 13. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01782A [pubs.rsc.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Thin Layer Chromatography (TLC) conditions for dinitrophenyl piperidines
Application Note: Optimization of TLC Parameters for Dinitrophenyl Piperidine Derivatives
Introduction
The synthesis of N-(2,4-dinitrophenyl)piperidine via the nucleophilic aromatic substitution (
This guide provides a validated protocol for the TLC analysis of DNP-piperidines, addressing the specific challenges of separating nitro-aromatic species from aliphatic amines.
Chemical Principles & Separation Logic
To design an effective separation, one must understand the polarity and stationary phase interactions of the three components:
-
2,4-Dinitrochlorobenzene (DNCB):
-
Nature: Electron-deficient aromatic ring. Non-polar to weakly polar.
-
TLC Behavior: High
. Moves near the solvent front in non-polar systems. -
Visualization: UV active (quenching); pale yellow in high concentrations.
-
-
N-(2,4-dinitrophenyl)piperidine (Product):
-
Nature: Tertiary amine conjugated to an electron-withdrawing aromatic system. The lone pair on the nitrogen is delocalized into the ring, significantly reducing its basicity compared to piperidine.
-
TLC Behavior: Medium polarity. Distinct bright yellow/orange color.[1]
-
-
Piperidine (Starting Material):
Methodology: Optimized TLC Conditions
Stationary Phase
-
Material: Silica Gel 60
(Aluminum or Glass backed). -
Justification: The
fluorescent indicator is essential for visualizing the UV-active DNCB and the product.
Mobile Phase Selection Matrix
The following solvent systems are recommended based on the polarity requirements.
| System | Solvent Ratio (v/v) | Application | Notes |
| Standard | Hexane : Ethyl Acetate (4:1) | General Monitoring | Best starting point. Separates DNCB ( |
| High Polarity | Hexane : Ethyl Acetate (2:1) | Purity Check | Moves product higher ( |
| Anti-Streak | DCM : Methanol : TEA* (95:4:1) | Residual Amine | Triethylamine (TEA) prevents piperidine tailing by neutralizing silica acidity. |
Critical Note: For most reaction monitoring, the Hexane:EtOAc (4:1) system is superior because it maximizes the
between the starting material and the product.
Workflow Visualization
Figure 1: Step-by-step workflow for the TLC analysis of DNP-piperidine synthesis.
Detailed Experimental Protocol
Step 1: Plate Preparation
-
Cut a silica gel 60
plate to approximately cm. -
Mark the origin line lightly with a pencil 1.0 cm from the bottom.[1]
-
Mark three positions on the origin: SM (Starting Material - DNCB), Co (Co-spot), and Rxn (Reaction Mixture).
Step 2: Sample Application
-
Reference Standard: Dissolve ~5 mg of pure DNCB in 1 mL of Ethyl Acetate. Spot this on the SM lane.
-
Reaction Sample: Take a capillary aliquot from the reaction flask. Dilute into 0.5 mL of Ethyl Acetate or DCM.
-
Why dilute? Spotting neat reaction mixture overloads the silica, causing tailing that masks resolution.
-
-
Co-Spotting: Spot the SM solution, let it dry, then spot the Rxn solution on top of it in the Co lane.
-
Purpose: This verifies that the product spot is distinct from the starting material and not just a slightly shifted baseline.
-
Step 3: Development
-
Prepare 10 mL of Hexane:Ethyl Acetate (4:1) in a developing chamber.
-
Insert the plate and cover immediately.
-
Allow solvent to rise until 1 cm from the top edge.
Step 4: Visualization & Analysis
-
Visual Inspection (Daylight): The product, N-(2,4-dinitrophenyl)piperidine , will appear as a distinct bright yellow/orange spot . DNCB may be pale yellow or colorless.
-
UV Lamp (254 nm): Both DNCB and the Product will appear as dark spots (fluorescence quenching) against the green background.
-
Ninhydrin Stain (Optional): If tracking piperidine consumption is critical, dip the plate in Ninhydrin stain and heat. Piperidine will appear as a pink/reddish spot near the baseline.
Data Analysis: Expected Values
The following values are typical for a Hexane:EtOAc (4:1) system on Silica Gel 60.[4][5]
| Compound | Visual Color | UV (254 nm) | |
| DNCB (Electrophile) | Pale Yellow / Colorless | Dark Spot (Quenching) | |
| DNP-Piperidine (Product) | Intense Yellow | Dark Spot (Quenching) | |
| Piperidine (Nucleophile) | Colorless | Invisible (Requires Stain) |
Troubleshooting Decision Tree
Figure 2: Troubleshooting guide for common TLC issues in DNP-amine synthesis.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Lizza, J. R., & Wipf, P. (2020).[4] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124.[4] (Demonstrates TLC conditions for nitro-aromatic amines in Hexane/EtOAc systems). Link
-
BenchChem. (2025).[1] TLC Analysis of Dinitrophenylhydrazone Derivatives. (General protocol for visualization of DNP chromophores). Link
-
University of Washington. (n.d.). TLC Stains and Visualization. (Protocols for Ninhydrin and DNP visualization). Link
-
Reich, H. J. (n.d.). TLC Solvent Systems and Rf Values. University of Wisconsin-Madison. (Reference for solvent polarity optimization). Link
Sources
Application Note: Quantitative Analysis of Secondary Amines Using 1-(2,4-Dinitrophenyl)piperidine as a Chromogenic Probe
Introduction and Scope
The piperidine moiety is a foundational structural motif in a vast array of pharmaceuticals, natural alkaloids, and synthetic intermediates, making its precise quantification essential for process control, quality assurance, and metabolic studies.[1] However, simple saturated heterocycles like piperidine lack a native chromophore, precluding their direct analysis by UV-Visible (UV-Vis) spectrophotometry, a technique prized for its accessibility and simplicity.
This application note details a robust and sensitive method to overcome this limitation through chemical derivatization. The protocol leverages the classic Nucleophilic Aromatic Substitution (SNAr) reaction to quantitatively convert piperidine into the intensely colored compound, 1-(2,4-dinitrophenyl)piperidine (DNPP).[2][3] The resulting DNPP possesses a strong chromophore due to the extended π-system of the dinitrophenyl group, shifting its absorbance maximum well into the visible range. This allows for highly selective and sensitive quantification based on the Beer-Lambert Law, even in the presence of non-nucleophilic matrix components.
The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring a reliable and easily implementable assay for piperidine and analogous secondary amines.
Principle of the Method: The SNAr Derivatization Reaction
The core of this analytical method is the nucleophilic aromatic substitution (SNAr) reaction. The process is driven by the high electrophilicity of an aromatic ring activated by strong electron-withdrawing groups. In this application, 1-chloro-2,4-dinitrobenzene (CDNB) serves as the electrophilic substrate.
The Causality Behind the Reaction:
-
Activation: The two nitro (-NO₂) groups on the CDNB ring are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring via both inductive and resonance effects. This makes the carbon atom attached to the chlorine (the ipso-carbon) highly electron-deficient and thus extremely susceptible to attack by a nucleophile.
-
Nucleophilic Attack: Piperidine, a secondary amine, acts as a potent nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient ipso-carbon of the CDNB ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Rearomatization: The aromaticity of the ring is a significant stabilizing force. The system rapidly restores this stability by expelling the chloride ion as a leaving group. This step is fast and results in the formation of the stable, colored product, this compound (DNPP).
The reaction is typically facilitated in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, which can solvate the intermediate complex and facilitate the departure of the leaving group.[4] The resulting DNPP product is a yellow compound with a distinct absorbance maximum that can be reliably measured.
Caption: SNAr reaction mechanism for DNPP formation.
Materials and Equipment
Reagents and Chemicals
-
1-Chloro-2,4-dinitrobenzene (CDNB), ≥99% purity
-
Piperidine, ≥99% purity
-
Dimethyl sulfoxide (DMSO), Spectrophotometric grade
-
Methanol, HPLC grade
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Deionized water (18.2 MΩ·cm)
Equipment
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes (10-100 µL, 100-1000 µL)
-
Water bath or heating block
-
Vortex mixer
Experimental Protocols
These protocols are designed as a self-validating system, incorporating the preparation of standards for a robust calibration curve.
Protocol 1: Preparation of Solutions
Trustworthiness Check: Accurate preparation of stock solutions is paramount for quantitative accuracy. Use calibrated balances and Class A glassware. Prepare fresh weekly.
-
CDNB Derivatizing Reagent (10 mM):
-
Accurately weigh 202.6 mg of 1-chloro-2,4-dinitrobenzene.
-
Transfer quantitatively to a 100 mL volumetric flask.
-
Dissolve and bring to volume with DMSO. Mix thoroughly.
-
Rationale: DMSO is an ideal polar aprotic solvent that accelerates SNAr reactions.[4]
-
-
Piperidine Stock Solution (10 mM):
-
Accurately weigh 85.1 mg of piperidine.
-
Transfer quantitatively to a 100 mL volumetric flask.
-
Dissolve and bring to volume with Methanol. Mix thoroughly.
-
Rationale: Methanol is a suitable solvent for the initial piperidine solution before dilution in the reaction mixture.
-
-
Base Catalyst Solution (1 M K₂CO₃):
-
Dissolve 13.82 g of anhydrous K₂CO₃ in 100 mL of deionized water.
-
Rationale: The SNAr reaction produces HCl as a byproduct. Anhydrous potassium carbonate acts as a base to neutralize the acid, preventing protonation of the piperidine nucleophile and driving the reaction to completion.
-
Protocol 2: Construction of the Calibration Curve
Expertise Insight: A multi-point calibration curve is essential to verify the linearity of the response over the desired concentration range, in accordance with the Beer-Lambert Law.[5]
-
Prepare Working Standards: Label a series of 10 mL volumetric flasks from 1 to 6 (for standards) and one as 'Blank'.
-
Aliquot Piperidine Stock: Using a micropipette, add the volumes of the 10 mM Piperidine Stock Solution to the flasks as detailed in Table 1 .
-
Initiate Derivatization:
-
To each flask (including the Blank), add 5.0 mL of DMSO.
-
Add 1.0 mL of the 10 mM CDNB Derivatizing Reagent.
-
Add 100 µL of the 1 M K₂CO₃ Base Catalyst Solution.
-
Rationale: A molar excess of the derivatizing agent (CDNB) ensures that the reaction goes to completion and that the final absorbance is directly proportional to the initial concentration of piperidine.
-
-
Reaction Incubation:
-
Vortex each flask for 10 seconds.
-
Incubate all flasks in a water bath at 60°C for 30 minutes.
-
Rationale: Gentle heating increases the reaction kinetics, ensuring complete derivatization within a reasonable timeframe.
-
-
Final Preparation:
-
Cool the flasks to room temperature.
-
Bring each flask to the 10 mL mark with a 1:1 mixture of Methanol and Deionized Water.
-
Cap and invert several times to ensure homogeneity.
-
| Flask No. | Vol. of 10 mM Piperidine Stock (µL) | Final Piperidine Conc. (µM) |
| Blank | 0 | 0 |
| 1 | 20 | 20 |
| 2 | 40 | 40 |
| 3 | 60 | 60 |
| 4 | 80 | 80 |
| 5 | 100 | 100 |
| 6 | 120 | 120 |
| Table 1: Preparation of Piperidine Working Standards for Calibration. |
Protocol 3: UV-Vis Spectroscopic Analysis
-
Determine λmax:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Use the solution from Flask 4 (80 µM) to scan the absorbance spectrum from 600 nm to 300 nm, using the Blank solution as the reference.
-
Identify the wavelength of maximum absorbance (λmax). For DNPP, this is expected to be in the range of 350-400 nm.
-
-
Measure Standards:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the Blank solution.
-
Measure the absorbance of each standard (Flasks 1-6).
-
-
Plot Calibration Curve:
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis. The resulting plot should be linear with a coefficient of determination (R²) ≥ 0.995.
-
Protocol 4: Analysis of an Unknown Sample
-
Prepare the unknown sample by dissolving it in methanol to an expected concentration within the calibration range.
-
Subject an appropriate aliquot of the unknown sample to the exact same derivatization procedure (Protocol 2, steps 3-5) as the standards.
-
Measure the absorbance of the derivatized unknown sample at λmax.
-
Determine the concentration of piperidine in the derivatized sample by interpolating its absorbance on the calibration curve using the equation of the line (y = mx + c).
-
Calculate the original concentration in the unknown sample, accounting for all dilution factors.
Caption: Experimental workflow for piperidine quantification.
Summary of Spectroscopic and Performance Data
The following table summarizes the expected characteristics of the DNPP chromogenic probe system. Actual values should be determined experimentally during method validation.
| Parameter | Expected Value / Characteristic |
| Compound | This compound (DNPP) |
| Molecular Formula | C₁₁H₁₃N₃O₄[6] |
| Molecular Weight | 251.24 g/mol [6] |
| Expected λmax | ~360 nm (in organic solvents) |
| Linearity Range | Expected to be linear from ~5 µM to 150 µM |
| Regression (R²) | ≥ 0.995 |
| Potential Interferences | Other primary and secondary amines, thiols, or strong nucleophiles present in the sample matrix. |
| Table 2: Key Analytical Parameters for the DNPP Assay. |
Conclusion
The use of this compound as a stable and intensely colored chromogenic product provides a powerful tool for the indirect quantitative analysis of piperidine by UV-Vis spectrophotometry. The SNAr derivatization reaction with 1-chloro-2,4-dinitrobenzene is a specific, robust, and reliable method that transforms a non-absorbing analyte into a readily measurable one. The protocols outlined in this document provide a comprehensive and self-validating framework for establishing a calibration curve and analyzing unknown samples, making this technique highly suitable for routine use in both research and industrial quality control settings.
References
-
Sapkota, K. R., Kumari, S., Alam, Z., & Faizi, M. S. H. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. Available at: [Link]
-
Al-Sabawi, O. I., & Al-Sammarraie, E. M. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 225454, this compound. Available at: [Link]
-
Ramadan, M., Almasri, I. M., & Khayal, G. (2020). Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Marmara Pharmaceutical Journal. Available at: [Link]
-
Piro, O. E., et al. (1997). X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene. SEDICI Repositorio Institucional de la UNLP. Available at: [Link]
-
National Institute of Standards and Technology. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-. NIST Chemistry WebBook. Available at: [Link]
-
Albini, A., et al. (1988). STUDIES OF TERTIARY AMINE OXIDES. 13. SOLVENT EFFECTS ON THE RATE OF THERMAL REARRANGEMENT OF N-(2,4-DINITROPHENYL)PIPERIDINE N-OXIDE. ResearchGate. Available at: [Link]
-
Ali, A., et al. (2012). Spectrophotometric Method for the Determination of Drugs Containing Phenol Group by Using 2, 4- Dinitrophenylhydrazine. ResearchGate. Available at: [Link]
-
Ramadan, M., Almasri, I. M., & Khayal, G. (2020). Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. PubMed. Available at: [Link]
-
National Institute of Standards and Technology. Piperidine, 1-(2,4-dinitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Anson, C. E., et al. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. ScienceDirect. Available at: [Link]
-
Sastry, C., et al. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Available at: [Link]
-
Sando, S., et al. (2007). New, Stronger Nucleophiles for Nucleic Acid-Templated Chemistry: Synthesis and Application in Fluorescence Detection of Cellular RNA. Journal of the American Chemical Society. Available at: [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Hassan, S. S. M., et al. (1983). Kinetic method of analysis for an important pharmaceutical 2,4-dinitrophenylhydrazine. Analytical Proceedings including Analytical Communications. Available at: [Link]
-
Nevelos, J., & Buchar, E. (1991). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. The Analyst. Available at: [Link]
-
Bunnett, J. F., & Bernasconi, C. F. (1965). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Andersen, H. R. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. ResearchGate. Available at: [Link]
-
Zatar, N. A., et al. (1998). Spectrophotometric Determination of Aromatic Amines. Arab American University Digital Repository. Available at: [Link]
-
Anusha, B., et al. (2022). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. ResearchGate. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Piperidine, 1-(2,4-dinitrophenyl)- [webbook.nist.gov]
- 4. Kinetic method of analysis for an important pharmaceutical 2,4-dinitrophenylhydrazine - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 839-93-0 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dinitrophenyl)piperidine
An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 1-(2,4-Dinitrophenyl)piperidine.
This guide provides comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this compound. The synthesis, a classic example of Nucleophilic Aromatic Substitution (SNAr), involves the reaction of an activated aryl halide with piperidine. While straightforward in principle, achieving high yield and purity requires careful control of reaction parameters.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yield in this SNAr reaction typically stems from three main areas: incomplete reaction, formation of side products, or losses during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: The SNAr mechanism is sensitive to temperature and reaction time. The strong electron-withdrawing nitro groups activate the ring towards nucleophilic attack, but insufficient thermal energy or time can lead to unreacted starting materials.[1][2]
-
Solution 1: Optimize Reaction Conditions: Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the limiting reagent (typically the aryl halide) is consumed.
-
Solution 2: Check Reagent Purity: Impurities in piperidine (e.g., water) or the aryl halide can inhibit the reaction. Ensure piperidine is dry and the 1-halo-2,4-dinitrobenzene is of high purity.[4]
-
-
Side Product Formation: Competing reactions can consume starting materials.
-
Causality: While less common with a strong nucleophile like piperidine, if significant water is present, hydrolysis of the aryl halide to 2,4-dinitrophenol can occur, especially at elevated temperatures.
-
Solution: Use Anhydrous Conditions: Ensure your solvent is dry and that the reaction is protected from atmospheric moisture, for example, by using a drying tube or an inert atmosphere (N₂ or Ar).
-
-
Losses During Purification: The product may be lost during extraction or chromatography.
-
Causality: this compound is a solid with moderate polarity. Improper solvent selection for extraction or chromatography can lead to poor recovery.
-
Solution: Optimize Workup: During aqueous workup, ensure the pH is neutral or slightly basic before extraction to keep the product in the organic layer. For column chromatography, use a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation from unreacted starting materials and non-polar impurities.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low reaction yields.
Question 2: My final product is a dark, oily substance instead of the expected yellow solid. What happened?
Answer:
This issue almost always points to the presence of impurities. The desired product, this compound, is a distinct yellow crystalline solid.[6]
Potential Causes & Solutions:
-
Incomplete Reaction: As mentioned above, unreacted 1-chloro-2,4-dinitrobenzene (which is a low-melting solid) and piperidine (a liquid) can result in an impure, oily crude product.
-
Solution: Confirm reaction completion via TLC before proceeding to workup. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
-
-
Formation of Meisenheimer Complex: The reaction proceeds through a colored intermediate known as a Meisenheimer complex.[7] If this intermediate is not fully converted to the product, it can contribute to the dark coloration.
-
Causality: The second step of the SNAr mechanism, the expulsion of the leaving group, is often catalyzed by a base. Piperidine itself can act as this base.
-
Solution: Ensure a sufficient excess of piperidine is used (at least 2 equivalents) to act as both the nucleophile and the base to neutralize the HCl or HF formed.[6][8] This drives the equilibrium towards the final product.
-
-
Thermal Decomposition: Excessive heat can cause decomposition of the nitro-aromatic compound.
-
Solution: Avoid excessively high temperatures (e.g., >100 °C) for prolonged periods. Use a controlled heating source like an oil bath.
-
-
Ineffective Purification: The purification method may not be adequate to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene?
A1: 1-fluoro-2,4-dinitrobenzene is generally the superior choice. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Due to fluorine's high electronegativity, it polarizes the C-F bond more effectively than chlorine, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This often leads to faster reaction rates and allows for milder reaction conditions.[1][10] This phenomenon, where F > Cl > Br > I, is known as the "element effect" in SNAr reactions.
Q2: What is the optimal solvent for this reaction?
A2: A variety of solvents can be used, but polar aprotic solvents are often preferred as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.
-
Good choices: Acetonitrile (ACN), Dimethylformamide (DMF), or even an alcohol like ethanol.[1][2][6]
-
Excess Piperidine as Solvent: In some procedures, an excess of piperidine itself is used as the solvent, which simplifies the reaction setup.[9]
-
Solvent-Free: Mechanochemical methods or solvent-free heating can also be effective and offer green chemistry advantages.[11][12]
| Solvent | Typical Temperature (°C) | Key Advantages |
| Ethanol | Reflux (~78 °C) | Inexpensive, allows for direct crystallization on cooling.[6] |
| Acetonitrile | Room Temp to Reflux | Good balance of polarity, easy to remove.[1] |
| DMF | 25 - 80 °C | High polarity can accelerate slow reactions.[3] |
| Piperidine | 50 - 100 °C | Acts as both reactant and solvent.[9] |
Q3: How many equivalents of piperidine should I use?
A3: A minimum of 2.0 equivalents of piperidine is recommended.
-
1.0 equivalent acts as the nucleophile.
-
1.0 equivalent acts as a base to neutralize the acid (HCl or HF) byproduct. Failure to neutralize this acid will protonate the remaining piperidine, rendering it non-nucleophilic and stopping the reaction. Using a slight excess (e.g., 2.2 to 3.0 equivalents) can help ensure the reaction goes to completion.[6][8]
Q4: What are the key safety considerations for this synthesis?
A4:
-
1-Halo-2,4-dinitrobenzene derivatives are toxic, irritants, and sensitizers. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[13]
-
Piperidine is a flammable, corrosive, and toxic liquid with a strong, unpleasant odor. Always handle it in a fume hood.[13]
-
The reaction can be exothermic. For larger-scale reactions, consider adding the nucleophile slowly and with cooling.
Reaction Mechanism & Parameter Relationships
The synthesis proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex.
SNAr Reaction Mechanism
Caption: The two-step SNAr mechanism for the synthesis.
Key Parameter Interdependencies
Caption: Relationship between key experimental parameters and final yield.
Experimental Protocol: Synthesis and Purification
This protocol describes a reliable method for the synthesis of this compound from 1-chloro-2,4-dinitrobenzene.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 eq)
-
Piperidine (2.5 eq)
-
Ethanol (Absolute)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in absolute ethanol (approx. 10 mL per gram of aryl halide).
-
Addition of Nucleophile: While stirring, add piperidine (2.5 eq) to the solution. The mixture will likely turn a deep red or orange color upon addition.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle or oil bath. Monitor the reaction progress by TLC (e.g., using a 20% EtOAc/Hexanes mobile phase). The reaction is typically complete within 1-2 hours.
-
Cooling and Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting aryl halide on the TLC plate), remove the heat source and allow the flask to cool to room temperature, and then in an ice bath. The yellow product should precipitate from the solution.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Aqueous Workup (If Necessary): If significant impurities remain or if the product oils out, transfer the entire reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration.
-
Characterization: Dry the purified product under vacuum. Determine the yield and characterize the product by measuring its melting point (literature: 92-93 °C[6]) and acquiring NMR spectra.
References
-
Sapkota, K. R., Kumari, S., Alam, Z., & Faizi, M. S. H. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. Available at: [Link]
-
Renzi, M., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]
-
Micheletti, G., et al. (2020). Synthesis of 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. ResearchGate. Available at: [Link]
-
Herbert, J. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]
-
Cronin, L., et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Available at: [Link]
-
Vaghi, L., Palomba, E., & Papagni, A. (2024). Al2O3 promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. Available at: [Link]
-
Schmalz, H.-G., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]
-
Bunnett, J. F., & Randall, J. J. (1958). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Buchwald, S. L., et al. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Forlani, L., & Todesco, P. E. (1972). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Micheletti, G., et al. (2020). Synthesis of 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. Molbank. Available at: [Link]
-
Ross, S. D., & Finkelstein, M. (1957). Rates, Products and Salt Effects in the Reactions of 2,4-Dinitrochlorobenzene with Amines in Chloroform and in Ethanol. Journal of the American Chemical Society. Available at: [Link]
-
Ugiagbe, O. E., & Owolabi, A. F. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Chemical Society of Nigeria. Available at: [Link]
-
Herbert, J. M., et al. (2023). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. Available at: [Link]
-
Gronert, S., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available at: [Link]
-
Halpern, A. M. (n.d.). Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. Available at: [Link]
-
de Rossi, R. H., & de Vargas, E. B. (1979). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Watson, A. J. B., et al. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. University of Strathclyde. Available at: [Link]
-
Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Stass, H. L. (1944). Process for the purification of piperidine. Google Patents.
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. homepages.gac.edu [homepages.gac.edu]
Technical Guide: Removing Unreacted 1-Chloro-2,4-dinitrobenzene (CDNB)
Topic: Removing unreacted 1-chloro-2,4-dinitrobenzene from product Content Type: Technical Support Center Guide
Senior Application Scientist Note:
1-Chloro-2,4-dinitrobenzene (CDNB) is a classic electrophile used in Nucleophilic Aromatic Substitution (
Diagnostic & Troubleshooting (Q&A)
Q1: I performed a standard aqueous workup (water/brine wash), but NMR/TLC still shows CDNB. Why?
A: CDNB is highly lipophilic (
-
The Causality: During a biphasic extraction (e.g., Ethyl Acetate/Water), CDNB partitions almost exclusively into the organic phase. It does not hydrolyze rapidly enough at neutral pH to become water-soluble.
-
The Fix: You must chemically modify the CDNB to alter its phase preference (see Method A: Chemical Scavenging).
Q2: I see a yellow spot on my TLC plate that co-elutes with my product. Is this CDNB?
A: Likely, yes.
-
Identification: CDNB appears as a distinct yellow spot. Due to its low polarity, it travels high on silica gel plates (high
), often overlapping with non-polar products. -
Validation: Spot a pure CDNB reference alongside your crude mixture. If the spots overlap, flash chromatography may be difficult without a very shallow gradient.
Q3: Can I remove CDNB by rotary evaporation or high vacuum?
A: Generally, no.
-
Physical Properties: CDNB has a melting point of ~53°C and a high boiling point (~315°C).[1] It is not volatile enough to be removed by standard rotary evaporation.
-
Risk: While it can sublime under high vacuum and heat, this poses a severe safety risk (contamination of vacuum lines and sensitization of lab personnel) and is inefficient for bulk removal.
Removal Protocols
Method A: Chemical Scavenging (Recommended)
Best for: High-value products, reactions where chromatography is difficult, or when CDNB < 10 mol%.
Mechanism:
Reagents:
-
Scavenger: N,N-Dimethylethylenediamine (preferred) or Ethanolamine.
-
Solvent: DCM or Ethyl Acetate (compatible with your product).
Protocol:
-
Quantify: Estimate the remaining CDNB (via NMR or TLC).
-
Add Scavenger: Add 2–5 equivalents of N,N-dimethylethylenediamine relative to the residual CDNB.
-
React: Stir at room temperature for 30–60 minutes.
-
Validation: Monitor TLC. The high-
yellow CDNB spot should disappear, replaced by a baseline spot (the amine adduct).
-
-
Acid Wash: Wash the organic layer with 1M HCl (2x).
-
Why? The N,N-dimethylethylenediamine adduct contains a tertiary amine. The acid protonates this amine, creating a cationic salt that is strictly water-soluble, pulling the CDNB-derivative out of the organic phase.
-
-
Dry & Concentrate: Dry organic layer over
, filter, and concentrate.
Method B: Recrystallization
Best for: Large-scale synthesis where the product is a solid with significantly different solubility than CDNB. Solvent System: Ethanol (95%) or Methanol.
Protocol:
-
Dissolve: Dissolve the crude solid in the minimum amount of hot ethanol.
-
Cool: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Filter: Collect the crystals.
-
Causality: CDNB is soluble in cold ethanol (very slightly) but highly soluble in hot ethanol. If the impurity load is low, it will remain in the mother liquor while the product crystallizes.
-
-
Wash: Wash the filter cake with cold heptane/ethanol (9:1) to remove surface residues.
Comparative Analysis of Methods
| Feature | Chemical Scavenging (Method A) | Recrystallization (Method B) | Flash Chromatography |
| Efficiency | High (>99% removal) | Moderate (depends on solubility diff) | High (if |
| Yield Loss | Negligible | Moderate (loss to mother liquor) | Low |
| Time | Fast (<1 hour) | Slow (hours to overnight) | Slow (column prep/run) |
| Scalability | Excellent | Excellent | Poor |
| Prerequisite | Product must be stable to amines | Product must be crystalline |
Visual Workflow: Scavenging Strategy
The following diagram illustrates the logic flow for the Chemical Scavenging Method (Method A), ensuring the transformation of the lipophilic impurity into a hydrophilic species.
Caption: Logical workflow for converting lipophilic CDNB into a water-soluble salt via amine scavenging.
Safety & Handling (Critical)
-
Sensitization Warning: CDNB is a potent contact allergen and sensitizer. It induces T-cell mediated immune responses (DTH).
-
Protocol: Double-glove (Nitrile) and work exclusively in a fume hood.
-
Decontamination: Treat spills with 10% NaOH or ethanolamine solution to deactivate the electrophile before cleaning.
-
-
Explosion Hazard: Like many polynitro aromatics, CDNB has explosive potential if heated under confinement or subjected to shock, though it is generally stable under standard lab conditions. Avoid heating dry residues.
References
-
Solubility & Physical Properties
-
Scavenging Methodology (Principles of S_NAr)
-
Zingaretti, L., et al. "Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine..."[2] University of Michigan.
-
-
Glutathione S-Transferase (GST) Assays (Biological Context of CDNB Reactivity)
- Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974).
-
[Link]
-
General Purification Strategies
Sources
Technical Support Center: Troubleshooting Low Purity in Dinitrophenyl Piperidine Synthesis
Welcome to the technical support center for the synthesis of 1-(2,4-dinitrophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity-related challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve the highest possible purity for your compound.
Troubleshooting Guide: Addressing Specific Purity Issues
This section is structured in a question-and-answer format to directly address the most common and critical issues that can lead to low purity in the synthesis of this compound.
Question 1: My final product is a mixture of the desired product and unreacted 2,4-dinitrofluorobenzene. How can I drive the reaction to completion?
Answer:
Incomplete consumption of the starting material, 2,4-dinitrofluorobenzene, is a frequent cause of product impurity. This typically points to suboptimal reaction conditions. The SNAr reaction between 2,4-dinitrofluorobenzene and piperidine is generally robust, but several factors can hinder its completion.[1]
Causality and Recommended Actions:
-
Insufficient Reaction Time or Temperature: While many protocols suggest stirring at room temperature overnight, the reaction rate can be influenced by the concentration and purity of your reagents.[2] If thin-layer chromatography (TLC) analysis indicates the presence of the starting material, consider extending the reaction time. Gentle heating (e.g., to 40-60°C) can also increase the reaction rate, but this should be monitored carefully to avoid potential side reactions.[3]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred vigorously to maintain a homogeneous solution.
-
Stoichiometry: While an excess of piperidine is often used, ensure that at least a stoichiometric amount is present and that its concentration is accurate.
Protocol for In-Process Reaction Monitoring using TLC:
-
Prepare your TLC plate: Draw a baseline with a pencil on a silica gel 60 F254 plate.
-
Spot the plate: Apply a small spot of your reaction mixture, a co-spot (reaction mixture and starting material), and a spot of your starting material (2,4-dinitrofluorobenzene) on the baseline.
-
Develop the plate: Place the plate in a developing chamber containing a suitable mobile phase (e.g., hexane/ethyl acetate 9/1).[2]
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[4] The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete.
Question 2: My purified product has a persistent yellow or orange color, suggesting impurities. What are the likely byproducts and how can I remove them?
Answer:
The formation of colored byproducts is a common issue. The most likely culprit is the formation of 2,4-dinitrophenol. This can occur if there is residual water in your reaction mixture, which can hydrolyze the highly reactive 2,4-dinitrofluorobenzene.
Causality and Recommended Actions:
-
Hydrolysis of Starting Material: The presence of water can lead to the formation of 2,4-dinitrophenol, a colored impurity that can be difficult to remove.[5] Ensure all your glassware is thoroughly dried and use anhydrous solvents.
-
Side Reactions: At elevated temperatures, other side reactions may occur. It is crucial to maintain careful temperature control.
Purification Strategy: Column Chromatography
Column chromatography is a highly effective method for separating the desired this compound from more polar impurities like 2,4-dinitrophenol.[6]
Detailed Protocol for Flash Column Chromatography:
-
Select your eluent: Based on TLC analysis, choose a solvent system that provides good separation between your product and the impurity. A common starting point is a hexane/ethyl acetate gradient.[6]
-
Pack the column: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pack the column to avoid air bubbles.
-
Load your sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elute: Begin eluting with the less polar solvent, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Combine and evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Provides good resolution for this type of compound.[2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with different polarities.[6] |
| TLC Monitoring | Essential | To identify the fractions containing the pure product.[7] |
Question 3: After purification, my yield is significantly lower than expected. What are the potential sources of product loss?
Answer:
Low yields can be frustrating and can stem from a variety of issues, from incomplete reactions to losses during workup and purification.[8]
Causality and Recommended Actions:
-
Incomplete Reaction: As discussed in Question 1, ensure the reaction has gone to completion.
-
Losses during Workup: The aqueous workup is a critical step where product can be lost. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer.[9] Washing with brine can help to break up emulsions and improve separation.[9]
-
Sub-optimal Purification:
-
Recrystallization: If you are using recrystallization, ensure you are using a minimal amount of hot solvent to dissolve your product. Using too much solvent will result in a lower recovery. Also, allow sufficient time for crystallization to occur at a low temperature.[10]
-
Column Chromatography: Product can be lost on the column if it is not properly eluted. Ensure you use a sufficiently polar solvent system to move your product off the column.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the dinitrophenyl piperidine synthesis?
The synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom of the 2,4-dinitrofluorobenzene that is bonded to the fluorine atom.[1]
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged intermediate called a Meisenheimer complex. This complex is stabilized by the strong electron-withdrawing nitro groups (-NO2).[1]
-
Departure of the Leaving Group: The fluorine atom, a good leaving group, is eliminated, and the aromaticity of the ring is restored, yielding the final product.[1]
Caption: SNAr mechanism for dinitrophenyl piperidine synthesis.
What are the expected physical properties of pure this compound?
Pure this compound is typically a yellow solid.[9] Its purity can be initially assessed by its melting point. Significant deviation from the literature value can indicate the presence of impurities.
| Property | Value | Source |
| Molecular Formula | C11H13N3O4 | PubChem[11] |
| Molecular Weight | 251.24 g/mol | PubChem[11] |
| Appearance | Yellow Solid | Multiple Sources[9] |
How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[7] It allows you to quickly and easily visualize the consumption of your starting materials and the formation of your product.
Caption: Workflow for monitoring reaction progress using TLC.
What are some common pitfalls to avoid during the purification process?
-
Incomplete drying of crude product: Residual solvent can affect the accuracy of your yield calculation and may interfere with subsequent purification steps.
-
Using too much solvent for recrystallization: This is a common mistake that leads to significant product loss.
-
Improper packing of a chromatography column: This can lead to poor separation and contamination of your fractions.
-
Not neutralizing acidic byproducts: The reaction produces hydrofluoric acid (HF). Adding a base like triethylamine can prevent the protonation of piperidine and improve yield.[2]
References
-
Synthesis of 1,1',1''-(2',4'-Dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. (2020). MDPI. Available at: [Link]
-
Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Reaction of 2,4-Dinitrofluorobenzene with Piperidine What is the product.. (2025). Filo. Available at: [Link]
-
Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023). ResearchGate. Available at: [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Preprints.org. Available at: [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses. Available at: [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. Available at: [Link]
-
Synthesis and Testing of 2,4-DNP. Scribd. Available at: [Link]
-
Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. (2024). Nepal Journals Online. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Dinitropyridines: Synthesis and Reactions. (2025). ResearchGate. Available at: [Link]
-
Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Piperidine Synthesis. (2025). DTIC. Available at: [Link]
-
2,4-dinitroaniline. Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Process for purifying piperidine. (1944). Google Patents.
-
Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Available at: [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC. Available at: [Link]
-
Help with Low Yield Synthesis. (2025). Reddit. Available at: [Link]
-
2,4-Dinitrophenylhydrazine. Wikipedia. Available at: [Link]
-
Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. PMC. Available at: [Link]
-
This compound (C11H13N3O4). PubChemLite. Available at: [Link]
Sources
- 1. Reaction of 2,4-Dinitrofluorobenzene with Piperidine What is the product.. [askfilo.com]
- 2. 1,1’,1’’-(2’,4’-Dinitro-[1,1’-biphenyl]-2,4,6-triyl)tripiperidine [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. scribd.com [scribd.com]
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- 10. benchchem.com [benchchem.com]
- 11. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reflux Time for Piperidine Nucleophilic Substitution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the reflux time for piperidine nucleophilic substitution reactions. By understanding the underlying principles and common pitfalls, you can enhance reaction efficiency, improve yields, and minimize side-product formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions grounded in chemical principles.
Issue 1: The reaction is slow or appears incomplete, even after prolonged reflux.
Potential Causes:
-
Insufficient Activation of the Substrate: The electrophilicity of the carbon atom undergoing substitution is a primary driver of the reaction rate. If your substrate is not sufficiently "activated" by electron-withdrawing groups, the nucleophilic attack by piperidine will be slow.
-
Poor Leaving Group: The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart.[1][2] A good leaving group is a weak base.[1][2]
-
Steric Hindrance: Bulky groups on either the substrate or the nucleophile can physically block the reaction site, slowing down the rate of substitution.[2][3]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and stabilizing the transition state.[1][2][3][4]
-
Catalyst Inhibition or Poisoning: In catalyzed reactions, impurities or even the reactants/products themselves can inhibit or poison the catalyst, leading to a stalled reaction.[5]
Solutions & Optimization Strategies:
-
Enhance Substrate Reactivity:
-
Improve the Leaving Group:
-
Mitigate Steric Effects:
-
If steric hindrance is suspected, increasing the reflux temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions at higher temperatures.[5]
-
-
Optimize Solvent Selection:
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[3][8]
-
For SNAr reactions, the choice of solvent can be complex. A study on the reaction of 2,4-dinitrochlorobenzene with piperidine found that the ET(30) parameter is a useful measure of solvent influence in aprotic solvents.[4]
-
-
Address Catalyst Issues:
-
Ensure all reagents and solvents are pure and dry.
-
If catalyst poisoning is suspected, purification of the starting materials may be necessary.[5]
-
Issue 2: Significant formation of side products is observed.
Potential Causes:
-
Over-alkylation/acylation: The nitrogen atom in piperidine is nucleophilic and can react more than once, leading to the formation of quaternary ammonium salts in alkylation reactions.[8]
-
Elimination Reactions: If the substrate has a proton on a carbon adjacent to the leaving group, an elimination reaction (E2) can compete with the substitution reaction (SN2), especially with a sterically hindered substrate or a strong base.
-
Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[5]
-
Reaction with Solvent: Some solvents can participate in the reaction, leading to unexpected byproducts.
Solutions & Optimization Strategies:
-
Control Stoichiometry and Addition Rate:
-
To prevent over-alkylation, use a controlled amount of the alkylating agent and add it slowly to the reaction mixture, perhaps using a syringe pump.[8]
-
-
Favor Substitution over Elimination:
-
Use a less sterically hindered substrate if possible.
-
Employ a less basic nucleophile if the reaction allows.
-
Lowering the reaction temperature generally favors substitution over elimination.[8]
-
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant decomposition occurs.[5][9]
-
Running the reaction at the lowest effective temperature can minimize side product formation.[5][8]
-
-
Choose an Inert Solvent:
-
Select a solvent that is stable under the reaction conditions and does not react with the reagents.
-
Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the progress of my piperidine nucleophilic substitution reaction?
A1: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[9]
-
TLC Protocol:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp if the compounds are UV-active. If not, use a staining agent like potassium permanganate (KMnO₄) or an iodine chamber.[10]
-
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the product spot will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Q2: What is the typical mechanism for a piperidine nucleophilic substitution, and how does it affect reflux time?
A2: The mechanism can vary depending on the substrate.
-
SN2 Mechanism (Aliphatic Substrates): For reactions with alkyl halides, the mechanism is typically a bimolecular nucleophilic substitution (SN2).[1] This is a one-step, concerted process where piperidine attacks the electrophilic carbon at the same time the leaving group departs.[1] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[1]
-
SNAr Mechanism (Aromatic Substrates): For activated aromatic substrates, the reaction usually proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6] This is a two-step addition-elimination process.[6] Piperidine first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex). In the second, often rate-determining step, the leaving group is eliminated to restore aromaticity. In some cases, the deprotonation of the addition intermediate can be the rate-determining step.[6][7]
Impact on Reflux Time: The reflux time is directly related to the activation energy of the rate-determining step. Factors that stabilize the transition state or any intermediates will lower the activation energy and shorten the required reflux time.
Q3: Can piperidine act as a base catalyst in these reactions?
A3: Yes, piperidine can act as a base catalyst in some nucleophilic substitution reactions. For example, in certain SNAr reactions, a second molecule of piperidine can facilitate the deprotonation of the intermediate complex, which can be the rate-determining step.[6][7] This results in a reaction that is second-order with respect to piperidine.[6][7]
Experimental Protocols & Data
Protocol: Optimization of Reflux Time via TLC Monitoring
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate (1.0 eq) in a suitable solvent.
-
Reagent Addition: Add piperidine (1.0-1.2 eq). If a base is required to neutralize any acid formed, add a non-nucleophilic base like triethylamine.[8]
-
Heating and Monitoring:
-
Begin heating the reaction mixture to reflux.
-
At time zero and then at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture for TLC analysis.
-
Monitor the disappearance of the starting material and the appearance of the product.
-
-
Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. The work-up procedure will vary depending on the specific reaction but may involve:
-
Purification: Purify the crude product by a suitable method, such as column chromatography or crystallization.
Data Presentation: Factors Influencing Reaction Rate
| Factor | Effect on Reaction Rate | Rationale |
| Substrate | Primary > Secondary >> Tertiary (for SN2) | Steric hindrance at the reaction center increases, making nucleophilic attack more difficult.[1][3] |
| Leaving Group | I > Br > Cl > F (for SN2) | Weaker bases are better leaving groups.[1] |
| Solvent | Polar Aprotic > Polar Protic (for SN2) | Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity.[3] |
| Temperature | Increased Temperature = Increased Rate | Provides more kinetic energy to overcome the activation energy barrier. |
Visualizing the Process
Workflow for Optimizing Reflux Time
Caption: Workflow for optimizing reflux time in piperidine nucleophilic substitution.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete piperidine substitution reactions.
References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. (1966). Journal of the American Chemical Society. Retrieved from [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. (n.d.). RSC Publishing. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2025). ResearchGate. Retrieved from [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. Retrieved from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]
-
Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Retrieved from [Link]
-
Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (2020). MDPI. Retrieved from [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Retrieved from [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved from [Link]
-
ipso-vs. tele-Nucleophilic substitution by piperidine on isocolchicides and colchicides bearing an α-leaving group. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? (2019). ResearchGate. Retrieved from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved from [Link]
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives [mdpi.com]
Technical Support Center: A Guide to the Separation of 2,4- and 2,6-Dinitrophenyl Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of separating 2,4-dinitrophenyl and 2,6-dinitrophenyl isomers. The separation of these closely related structural isomers can be a significant hurdle in synthetic chemistry and purification processes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges.
The principles and techniques discussed herein are foundational and can be adapted to various dinitrophenyl compounds, including the separation of dinitrophenylhydrazine isomers which are common byproducts in the synthesis of 2,4-dinitrophenylhydrazine (DNPH), a widely used reagent for detecting aldehydes and ketones.
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of 2,4- and 2,6-dinitrophenyl isomers using chromatographic and crystallization techniques.
Chromatographic Separations (HPLC & TLC)
Problem 1: Poor or no separation (co-elution) of the isomers on a C18 HPLC column.
-
Possible Cause: The mobile phase composition is not optimal for differentiating the subtle polarity differences between the 2,4- and 2,6-dinitrophenyl isomers.
-
Suggested Solutions:
-
Adjust Mobile Phase Polarity: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and water. Start with a shallow gradient and gradually increase its steepness.
-
Introduce a Different Solvent: Adding a small percentage of tetrahydrofuran (THF) to the mobile phase can alter the selectivity and improve the resolution of aromatic isomers.
-
Change the Stationary Phase:
-
Phenyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which may differ sufficiently between the two isomers.
-
Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide or cyano) can offer different retention mechanisms compared to standard C18 columns.
-
-
Modify with an Additive: The addition of a small amount of acid, such as phosphoric acid (0.02-0.1% v/v), to the mobile phase can sometimes improve peak shape for dinitrophenyl compounds.
-
Problem 2: Inconsistent retention times in HPLC.
-
Possible Cause: Isomerization may be occurring on the column, or the system may not be fully equilibrated.
-
Suggested Solutions:
-
Ensure System Equilibration: Flush the column with the initial mobile phase for a sufficient time before starting your analytical run.
-
Control Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
For Dinitrophenylhydrazone Derivatives: If you are working with dinitrophenylhydrazone derivatives of carbonyl compounds, be aware that they can exist as syn and anti isomers, which can interconvert under certain conditions, especially in the presence of acid or UV light. Adding a controlled amount of acid to both samples and standards can help establish a stable equilibrium.
-
Fractional Crystallization
Problem 1: No crystal formation upon cooling.
-
Possible Cause: The solution is not supersaturated, or the chosen solvent is too effective at dissolving the isomers.
-
Suggested Solutions:
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the isomers.
-
Try a Different Solvent System: Experiment with various solvents to find one where the solubility of the two isomers is significantly different at different temperatures. Good starting points for dinitrophenyl compounds include ethanol, methanol, or mixtures of solvents like ethanol-benzene or acetone-ethanol.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the desired isomer if available.
-
Problem 2: "Oiling out" occurs instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is being cooled too rapidly.
-
Suggested Solutions:
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your isomers.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical differences between 2,4- and 2,6-dinitrophenyl isomers that can be exploited for separation?
A1: The key differences lie in their polarity, molecular symmetry, and crystal packing abilities. The 2,4-isomer is less symmetrical than the 2,6-isomer, which can lead to differences in dipole moment and how the molecules pack into a crystal lattice. These differences can result in varying solubilities in certain solvents and differential interactions with chromatographic stationary phases.
Q2: Which analytical technique is best for monitoring the separation of these isomers?
A2:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analytical scale monitoring due to its high resolution and sensitivity.
-
Thin-Layer Chromatography (TLC) is a rapid and cost-effective tool for screening solvent systems for column chromatography and for monitoring the progress of a separation.
Q3: How can I confirm the identity of the separated isomers?
A3: After separation, you can use various analytical techniques for confirmation:
-
Melting Point Analysis: Pure compounds have sharp, characteristic melting points. The melting point of 2,4-dinitrophenylhydrazine is in the range of 197-202 °C. The melting point of the 2,6-isomer is expected to be different.
-
Spectroscopic Methods: NMR, IR, and Mass Spectrometry will provide structural information to confirm the substitution pattern of the nitro groups on the phenyl ring.
Q4: Are there any specific safety precautions for working with dinitrophenyl compounds?
A4: Yes. Dinitrophenyl compounds, especially 2,4-dinitrophenylhydrazine, are often toxic, can be skin sensitizers, and are flammable. 2,4-DNPH is also sensitive to shock and friction and can be explosive when dry. It is typically supplied wetted with water to reduce its explosive hazard. Always consult the Safety Data Sheet (SDS) and handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Physicochemical Properties
The following table summarizes key properties of 2,4-dinitrophenylhydrazine. Data for the 2,6-isomer is less readily available but can be inferred to differ based on its structure.
| Property | 2,4-Dinitrophenylhydrazine | Reference |
| Molecular Formula | C₆H₆N₄O₄ | |
| Molecular Weight | 198.14 g/mol | |
| Appearance | Red to orange crystalline solid | |
| Melting Point | 197-202 °C | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate 2,4- and 2,6-dinitrophenyl isomers.
Procedure:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) % B 0.0 45 10.0 75 12.0 95 | 15.0 | 95 |
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 360 nm
-
Sample Preparation: Dissolve the isomer mixture in acetonitrile.
This is a starting point and may require optimization as described in the troubleshooting section.
Protocol 2: Preparative Column Chromatography
Procedure:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. Determine the optimal solvent system using TLC first.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude isomer mixture in a minimum amount of dichloromethane, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent gradient, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the separated isomers.
-
Isolation: Combine the pure fractions of each isomer and evaporate the solvent.
Protocol 3: Fractional Crystallization
Procedure:
-
Solvent Selection: In separate test tubes, assess the solubility of the isomer mixture in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and at their boiling points.
-
Dissolution: In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the flask to cool slowly to room temperature. Covering the flask will slow the cooling rate.
-
Maximize Yield: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent and dry them in a vacuum oven.
-
Purity Check: Assess the purity of the crystals and the mother liquor using TLC or HPLC. Repeat the process if necessary.
Visualizations
Caption: Workflow for selecting a separation method.
Caption: Troubleshooting logic for poor chromatographic separation.
References
-
Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
DetTX. (2023, July 27). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenylhydrazine Properties. Retrieved from [Link]
-
LCGC International. (2022, January 1). Acid-Catalyzed Isomerization of Carbonyls-2,4- dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis. Retrieved from [Link]
-
PubChem. (n.d.). (2,4-Dinitrophenyl)hydrazine. Retrieved from [Link]
-
Bhushan, R., & Arora, M. (n.d.). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- Chen, S. (2004).
Technical Support Center: Resolving Solubility Challenges of 1-(2,4-Dinitrophenyl)piperidine in Aqueous Solutions
Welcome to the technical support center for 1-(2,4-Dinitrophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in aqueous media. Our goal is to provide you with the scientific rationale and practical methodologies to achieve successful solubilization for your experiments.
Introduction: Understanding the Solubility Hurdle
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: The primary reason for the poor aqueous solubility of this compound is its chemical structure. The dinitrophenyl group is highly nonpolar, and the piperidine ring also contributes to the molecule's hydrophobicity. For a compound to dissolve in water, the energy released from the interaction between the solute and water molecules must overcome the energy required to break the bonds between solute molecules and between water molecules. For hydrophobic compounds like this compound, this energy balance is unfavorable in water.
Q2: I've prepared a stock solution in an organic solvent like DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a water-miscible organic solvent is introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses in the water, and the compound is forced out of the solution.
Troubleshooting Steps:
-
Lower the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5% for cell-based assays to minimize solvent-induced toxicity.[1][2]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. This can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer while vigorously vortexing the buffer. This rapid mixing can help to prevent the formation of localized high concentrations of the compound that can lead to precipitation.[2]
-
Consider a Co-solvent System: If the above steps are not successful, a co-solvent system may be necessary.
Advanced Solubilization Strategies
If you continue to face solubility issues, the following scientifically-backed methods can be employed. We will explore the mechanism of each and provide a starting protocol.
Co-solvency: Modifying the Solvent Environment
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][4] This less polar environment is more favorable for dissolving hydrophobic compounds like this compound.[3][4][] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[]
Experimental Protocol: Preparing a Co-solvent System
-
Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. For in vitro studies, ethanol and propylene glycol are common choices.
-
Prepare a Co-solvent/Water Mixture: Prepare various mixtures of your chosen co-solvent and water (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Solubility Testing: Add a small, known amount of this compound to a fixed volume of each co-solvent/water mixture.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect for undissolved material. For quantitative analysis, the supernatant can be analyzed by a suitable method (e.g., HPLC-UV) to determine the concentration.
Data Presentation: Example Co-solvent Screening
| Co-solvent System (v/v) | Visual Observation |
| 10% Ethanol in Water | Slight precipitation |
| 20% Ethanol in Water | Clear solution |
| 10% Propylene Glycol in Water | Heavy precipitation |
| 20% Propylene Glycol in Water | Slight precipitation |
This is example data and will vary based on the specific compound and conditions.
Logical Workflow for Co-Solvent Selection
Caption: Workflow for selecting an appropriate co-solvent system.
pH Adjustment: Leveraging Ionizable Groups
The Principle: The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the solution.[6][7][8] While this compound itself is not strongly acidic or basic, the piperidine nitrogen can be protonated under acidic conditions. The resulting salt form may have improved aqueous solubility.
Experimental Protocol: pH-Dependent Solubility Study
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Solubility Testing: Add a known excess of this compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Analysis: Separate the undissolved solid (e.g., by centrifugation or filtration) and measure the concentration of the dissolved compound in the supernatant.
Data Presentation: Example pH-Solubility Profile
| pH | Measured Solubility (µg/mL) |
| 2.0 | 15.2 |
| 4.0 | 5.8 |
| 6.0 | 1.1 |
| 7.4 | 0.9 |
| 8.0 | 0.8 |
This is hypothetical data to illustrate the expected trend.
Micellar Solubilization with Surfactants
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[9] These micelles have a hydrophobic core and a hydrophilic shell.[10] Hydrophobic compounds like this compound can partition into the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous solution.[9][10][11][12]
Experimental Protocol: Using Surfactants for Solubilization
-
Surfactant Selection: Choose a non-ionic surfactant such as Tween® 80 or Polysorbate 80, as they are generally less harsh on biological systems than ionic surfactants.[13]
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your desired aqueous buffer at concentrations above the CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Solubilization: Add this compound to each surfactant solution and vortex thoroughly. Gentle heating or sonication can aid dissolution.
-
Observation: Visually inspect for a clear solution.
Diagram of Micellar Solubilization
Caption: Formation of a water-soluble inclusion complex between a cyclodextrin and a guest molecule.
Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity. [3][4] | Simple to prepare. | May have biological effects at high concentrations. |
| pH Adjustment | Increases ionization of the compound. [6][7] | Can be very effective for ionizable compounds. | Potential for precipitation upon pH change; buffer effects. |
| Micellar Solubilization | Encapsulation in surfactant micelles. [9][10] | High solubilization capacity. | Potential for surfactant-induced toxicity or interference. |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex. [14][15] | Generally low toxicity; can improve stability. [14][15] | Stoichiometry of complexation can vary. |
Final Recommendations
For initial experiments, we recommend starting with a co-solvent approach due to its simplicity. If that is not successful or if the required co-solvent concentration is too high for your experimental system, we recommend exploring the use of cyclodextrins, particularly HP-β-CD, as they are often effective and have a good safety profile.
This technical guide provides a starting point for addressing the solubility challenges of this compound. The optimal method will depend on the specific requirements of your experiment, including the desired concentration, the biological system being used, and the analytical methods employed.
References
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Strategies for improving hydrophobic drugs solubility and bioavailability.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility Enhancement Techniques. Pharmaguideline.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes.
- Cyclodextrin Inclusion Compounds. CD Bioparticles.
- Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. American Chemical Society.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
- Cyclodextrin Complexes: Host & Drug Delivery. Vaia.
- Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Micellar solubiliz
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- Cosolvent – Knowledge and References. Taylor & Francis.
- pH Adjustment and Co-Solvent Optimiz
- Solubility enhancement techniques: A comprehensive review.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.
- Technical Support. MedchemExpress.com.
- Solubility and Decomposition of Organic Compounds in Subcritical W
- ML-193 Technical Support Center: Navigating Aqueous Solubility Challenges. Benchchem.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Micellar solubilization of drugs. [sites.ualberta.ca]
- 10. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. brieflands.com [brieflands.com]
- 14. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in N-arylation of Piperidine
Welcome to the Technical Support Center for N-arylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we will delve into the common challenges and side reactions encountered during the N-arylation of piperidine, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our focus is on the underlying causality of experimental outcomes to empower you with robust, self-validating protocols.
Introduction
The N-arylation of piperidine is a cornerstone reaction in medicinal chemistry and materials science, forming a key structural motif in a vast array of pharmaceuticals and functional materials. While powerful catalytic systems like the Buchwald-Hartwig amination and the Ullmann condensation have made this transformation widely accessible, success is often hampered by competing side reactions.[1][2] This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these unwanted pathways, leading to higher yields, cleaner reaction profiles, and more efficient discovery workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-arylation reaction is producing a significant amount of hydrodehalogenation byproduct. What are the primary causes and how can I suppress it?
A1: Hydrodehalogenation, the reduction of the aryl halide starting material to the corresponding arene, is a common and often frustrating side reaction in palladium-catalyzed N-arylation.[3] It primarily arises from two mechanistic pathways:
-
β-Hydride Elimination: After the formation of the palladium-amide complex, a β-hydride on the piperidine ring can be eliminated, leading to an enamine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene.[1]
-
Reaction with the Base: Strong bases, particularly tert-butoxides, can react with certain substrates or impurities to generate species that reduce the aryl halide.[4]
Troubleshooting Strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can sterically hinder the β-hydride elimination pathway and promote the desired C-N reductive elimination.[3][5]
-
Base Optimization: While a strong base is necessary for amine deprotonation, excessively strong bases can exacerbate side reactions.[4] Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.[4][6] However, ensure the base is strong enough for efficient amine deprotonation.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can often disfavor the higher activation energy pathway of hydrodehalogenation.[3]
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. Catalyst oxidation can lead to inactive palladium species that may promote side reactions.[5]
Q2: I'm observing the formation of a diarylated piperidine byproduct. How can I improve the selectivity for mono-arylation?
A2: The formation of N,N'-bis-arylated byproducts is a common issue, particularly when dealing with piperazine or other diamines, but can also occur with piperidine under certain conditions.[5][7]
Troubleshooting Strategies:
-
Stoichiometry Control: Using a slight excess of piperidine (1.2-1.5 equivalents) relative to the aryl halide can statistically favor the mono-arylation product.[5]
-
Controlled Addition: For highly reactive systems, slow addition of the aryl halide to the reaction mixture containing the piperidine, catalyst, and base can maintain a low concentration of the electrophile and minimize diarylation.
-
Protecting Groups: In cases of multifunctional piperidines, such as piperidin-4-amine, protecting one of the nitrogen atoms is the most effective strategy to achieve chemoselectivity.[6] The Boc group is a common choice for protecting the exocyclic amine, directing arylation to the ring nitrogen.[6]
Q3: My reaction is sluggish and gives low yields, even after extended reaction times. What factors should I investigate?
A3: Low conversion can stem from several factors, from catalyst deactivation to suboptimal reaction parameters.
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: The "one-size-fits-all" approach rarely works. The electronic and steric properties of your specific aryl halide and piperidine derivative will dictate the optimal catalyst-ligand combination. For electron-rich aryl halides, more electron-rich and bulky ligands are often required. Conversely, electron-deficient aryl halides may couple more readily. A screening of different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands is often necessary.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[4] For Ullmann couplings, higher boiling polar aprotic solvents like DMF or NMP are often used.[2]
-
Base Solubility: The solubility of the base can influence the reaction kinetics. While strong, soluble bases like NaOtBu often lead to faster reactions, they can also promote side reactions.[4][8] Sparingly soluble bases like K₃PO₄ may result in cleaner but slower reactions.
-
Water Content: The presence of water can be detrimental to the catalytic cycle, leading to catalyst deactivation. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
Q4: I am attempting an Ullmann condensation for N-arylation of piperidine, but the reaction requires very high temperatures and gives poor yields. What are the key considerations for this method?
A4: The Ullmann condensation is a classical method for C-N bond formation, typically requiring copper catalysts. While it can be a valuable alternative to palladium-catalyzed methods, it often necessitates harsher conditions.[2][9]
Key Considerations for Ullmann N-arylation:
-
Copper Source: The form of copper used is critical. While traditional methods used copper powder, modern protocols often employ soluble Cu(I) salts like CuI, which are generally more active.[2][9]
-
Ligand Assistance: The use of ligands, such as 1,10-phenanthroline or various diamines, can significantly accelerate the reaction and allow for lower reaction temperatures.[2]
-
Substrate Scope: Ullmann reactions traditionally work best with aryl halides that are activated by electron-withdrawing groups.[2] Aryl iodides are generally more reactive than aryl bromides or chlorides.[2]
-
High Temperatures: High boiling point, polar solvents like DMF, NMP, or nitrobenzene are often required to drive the reaction to completion, sometimes at temperatures exceeding 210°C.[2]
Experimental Protocols & Data
Table 1: Recommended Catalyst Systems for N-arylation of Piperidine
| Aryl Halide Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Aryl Bromide (Electron-neutral/rich) | XPhos, RuPhos, tBuXPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Aryl Bromide (Electron-deficient) | BINAP, DPPF | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Aryl Chloride | tBuBrettPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Aryl Iodide (Ullmann) | 1,10-Phenanthroline | K₂CO₃, K₃PO₄ | DMF, NMP |
This table provides general guidelines. Optimal conditions should be determined empirically for each specific substrate combination.
Protocol 1: General Procedure for Buchwald-Hartwig N-arylation of Piperidine
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl halide (1.0 eq)
-
Piperidine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.[5]
-
Add the aryl halide and a stir bar.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the piperidine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Steps and Side Reactions in Buchwald-Hartwig N-arylation
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing β-hydride elimination pathway.
Diagram 2: Troubleshooting Logic for Low Yield in N-arylation
Caption: A decision tree for troubleshooting low-yielding N-arylation reactions.
Conclusion
Minimizing side reactions in the N-arylation of piperidine is a multifaceted challenge that requires a systematic and mechanistically informed approach. By carefully considering the choice of catalyst, ligand, base, and reaction conditions, researchers can significantly improve the efficiency and selectivity of this vital transformation. This guide provides a foundational framework for troubleshooting common issues, but it is crucial to remember that each substrate pairing is unique and may require empirical optimization.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Arylation Chemistry for Bioconjugation. Retrieved from [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. Retrieved from [Link]
-
Sci-Hub. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine / Tetrahedron Letters, 2000 [sci-hub.box]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(2,4-Dinitrophenyl)piperidine
Welcome to the technical support center for the purification of 1-(2,4-dinitrophenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this compound by column chromatography.
Introduction to this compound Purification
This compound is a compound often synthesized via nucleophilic aromatic substitution, typically by reacting 1-fluoro-2,4-dinitrobenzene with piperidine.[1] The purity of the final product is critical for subsequent applications, including biological assays and further synthetic transformations. Column chromatography is the most common and effective method for removing unreacted starting materials and potential side products. This guide provides a comprehensive framework for developing a robust purification protocol and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is column chromatography the preferred method for purifying this compound?
A: Column chromatography is highly effective for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, it allows for the efficient removal of key impurities such as unreacted 1-fluoro-2,4-dinitrobenzene and excess piperidine, which have significantly different polarities from the desired product.
Q2: What are the most critical parameters to control for a successful separation?
A: The three most critical parameters are:
-
Solvent System (Mobile Phase): The polarity of the eluent is paramount. An improperly chosen solvent system can lead to poor separation or complete retention of the compound on the column.
-
Stationary Phase: Silica gel is the standard choice. Its quality, particle size, and packing uniformity directly impact resolution.
-
Sample Loading: Overloading the column or loading the sample in a solvent that is too strong will lead to broad bands and poor separation.
Q3: My compound is a tertiary amine. Are there any special considerations when using silica gel?
A: Yes. The piperidine moiety in your compound is basic. Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to a phenomenon known as "tailing" or "streaking." This results in broad peaks and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My compound is not moving from the origin on the TLC plate, even with ethyl acetate.
Q: I've spotted my crude reaction mixture on a silica TLC plate, but even in 100% ethyl acetate, the yellow product spot remains at the baseline (Rf = 0). What should I do?
A: This indicates your compound is very polar and/or strongly adsorbed to the silica gel and requires a more polar mobile phase to elute. While this compound is not excessively polar, this issue can arise if significant, highly polar impurities are present.
-
Causality: The retention of a compound on silica gel is governed by its polarity. Highly polar compounds have a strong affinity for the polar silica gel and require a polar mobile phase to be eluted.
-
Solution:
-
Increase Eluent Polarity Systematically: Instead of jumping to a very polar solvent, try mixtures of ethyl acetate and methanol. Start with 1-2% methanol in ethyl acetate and gradually increase the proportion.
-
Consider an Alternative Solvent System: A mixture of dichloromethane (DCM) and methanol is another common choice for moderately polar compounds.
-
Check for Stability: Ensure your compound is not decomposing on the silica plate, which can sometimes manifest as streaking from the baseline.[3] You can test for this by running a 2D TLC.
-
Issue 2: My compound streaks badly on the TLC plate and the column, leading to poor separation.
Q: I've found a solvent system that gives my product an Rf of ~0.3, but the spot is not round; it's a long, trailing streak. How can I get sharp bands on my column?
A: This is a classic sign of peak tailing, often seen with basic compounds like piperidine derivatives on acidic silica gel.[2]
-
Causality: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong, sometimes irreversible, interaction slows down a portion of the compound, causing it to "tail" behind the main band.
-
Solution:
-
Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (TEA) to your chosen solvent system (e.g., ethyl acetate/hexane).[2] The TEA will preferentially bind to the acidic sites on the silica, preventing your target compound from interacting strongly and allowing it to elute in a sharp band.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina. However, optimizing the separation on alumina may require re-screening solvent systems.
-
Issue 3: All my fractions from the column are mixed with impurities.
Q: My TLC showed a good separation between my product and an impurity. However, after running the column, every fraction containing my product is also contaminated with the impurity. Why did this happen?
A: This frustrating issue can stem from several sources, from improper technique to on-column reactions.
-
Causality & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column. A good rule of thumb is to load 1 g of crude material for every 25-50 g of silica gel. Exceeding this can cause the separation bands to broaden and overlap.
-
Sample Loaded in a Strong Solvent: If you dissolve your crude sample in a large volume of a highly polar solvent for loading, it will essentially "flush" the top of the column, leading to a very broad initial band and no separation. Solution: Dissolve your crude product in the minimum amount of the mobile phase or a less polar solvent. For solid samples, the best method is "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.
-
On-Column Degradation: It's possible that one of your compounds is degrading on the silica gel to produce the other.[3] If your product is degrading, you will see a continuous trail of the impurity in all product-containing fractions. Solution: Test for stability by spotting your purified product on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If degradation is an issue, deactivating the silica with triethylamine or switching to alumina is recommended.
-
Issue 4: I can't find my compound after running the column.
Q: I ran my column, collected fractions, and analyzed them by TLC, but I cannot find my yellow product. Where did it go?
A: There are a few possibilities, ranging from simple mistakes to compound instability.[3]
-
Causality & Solutions:
-
Compound is Still on the Column: Your eluent system may be too non-polar. Solution: Try flushing the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) and collect a few large fractions. Concentrate these and check by TLC.
-
Compound Eluted in the First Fractions: If your eluent was too polar, your compound might have eluted very quickly with the solvent front. Solution: Always check the very first fractions collected.
-
Compound Decomposed on the Column: Some dinitrophenyl compounds can be sensitive. If your compound is unstable on silica, it may have degraded completely. Solution: Before running a large-scale column, perform a stability test. Dissolve a small amount of the crude product, spot it on a TLC plate, and take an initial Rf. Then, place the plate in a sealed chamber with a small amount of silica gel at the bottom for a few hours. Re-run the TLC to see if the product spot has diminished or if new spots have appeared.
-
Fractions are Too Dilute: If you used a very large column for a small amount of material, your compound might be present in the fractions but at a concentration too low to be seen on the TLC plate. Solution: Try combining and concentrating several fractions in the expected elution range and re-analyze.
-
Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound.
Step 1: Thin-Layer Chromatography (TLC) Analysis
The goal is to find a solvent system where the product has a retention factor (Rf) of approximately 0.25-0.35.[2]
-
Preparation: Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Develop the plate in a series of test solvent systems. A good starting point is a mixture of ethyl acetate (EtOAc) and hexane.
-
Start with 20% EtOAc in hexane (1:4 v/v).
-
Adjust the ratio as needed. If the Rf is too low, increase the proportion of the more polar solvent (EtOAc). If it's too high, increase the proportion of the less polar solvent (hexane).
-
-
Visualization: this compound is a yellow compound and should be visible by eye. You can also visualize the plate under a UV lamp (254 nm). Unreacted 1-fluoro-2,4-dinitrobenzene and other aromatic impurities should also be UV-active.
Step 2: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of material you are purifying (e.g., a 40g silica cartridge for 0.8-1.6g of crude material).
-
Prepare Slurry: In a beaker, mix the silica gel with your initial, non-polar mobile phase (e.g., 10% EtOAc in hexane) to form a free-flowing slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Pour the silica slurry into the column. Use gentle pressure from a pump or bulb to pack the bed firmly and remove any air bubbles. Ensure the top of the silica bed is flat.
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.
Step 3: Sample Loading (Dry Loading Recommended)
-
Adsorb Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add about 2-3 times the mass of your crude product in silica gel to this solution.
-
Evaporate Solvent: Swirl the mixture and remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Load Column: Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer. Add a small layer of sand on top to prevent disturbance of the sample layer during solvent addition.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Begin elution with a relatively non-polar solvent system (e.g., 10% EtOAc/hexane) and collect fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase as the column runs. For example, you can increase the EtOAc concentration in steps: 10% -> 15% -> 20% -> 25%. A gradient elution, as used for a similar compound, is often very effective.[4]
-
Monitor Elution: Monitor the separation by collecting small, regular fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to track the elution of your product and any impurities.
-
Combine Fractions: Once the elution is complete, combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended Parameters for Column Chromatography
| Parameter | Recommended Value / System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase System | Ethyl Acetate / Hexane | A versatile system that allows for fine-tuning of polarity. Start with a low percentage of EtOAc and increase gradually.[4] |
| Alternative Mobile Phase | Dichloromethane / Methanol | Useful if the compound requires a more polar system than EtOAc/Hexane can provide. |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA) | Essential for preventing peak tailing of the basic piperidine moiety by neutralizing acidic sites on the silica gel.[2] |
| Target Rf Value (TLC) | ~0.25 - 0.35 | This Rf range typically ensures good separation on the column and a reasonable elution time.[2] |
| Loading Method | Dry Loading | Prevents band broadening and leads to significantly better resolution compared to wet loading in a strong solvent. |
Visualizations
Diagram 1: General Workflow for Purification
Caption: Decision tree for troubleshooting poor column chromatography separation.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. [Link]
-
Brimble, M. A., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
Katariya, A. P., et al. (2018). Synthesis of 1,1',1''-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine. ResearchGate. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]
-
Restek. Packed Column GC Troubleshooting Guide. [Link]
-
PubChem. This compound. [Link]
-
Bhushan, R., & Reddy, G. P. (1989). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 3(6), 233-240. [Link]
-
Di Stasi, N., et al. (1995). X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene. SEDICI. [Link]
Sources
Technical Support Center: Dinitrophenyl (DNP) Compound Handling
Introduction: The "Yellow Warning"
WARNING: 2,4-Dinitrophenol (DNP) and its derivatives (e.g., DNP-hydrazine, DNP-antibodies) are not merely staining agents; they are metabolic poisons and desensitized explosives.
This guide addresses the three critical challenges of working with DNP:
-
Invisible Toxicity: The uncoupling of oxidative phosphorylation.[1]
-
Physical Hazard: The explosive potential of dry salts.
-
Persistent Contamination: Management of the characteristic yellow staining.[2]
Module 1: Physiological Toxicity & Mechanism[3]
FAQ: Why is DNP considered a "metabolic poison"?
A: DNP acts as a mitochondrial protonophore . It does not inhibit the electron transport chain (ETC) directly; rather, it makes the inner mitochondrial membrane permeable to protons.
The Mechanism:
Normally, the ETC pumps protons (
Clinical Consequence: The cell detects low ATP and ramps up glycolysis and fatty acid oxidation to compensate. This leads to:
-
Uncontrollable hyperthermia (cooking from the inside).
-
Rapid rigor mortis (due to ATP depletion).
-
Tachycardia and diaphoresis.
Visualization: The Uncoupling Mechanism
Figure 1: DNP acts as a protonophore, bypassing ATP synthase and dissipating the proton gradient as heat.[1][3][5]
Module 2: Physical Handling & Explosion Mitigation
FAQ: Why is my DNP shipment wet?
A: DNP is a Class 4.1 Flammable Solid (Desensitized Explosive). It is typically supplied "phlegmatized" with at least 15% water.
-
Dry DNP: Highly shock- and friction-sensitive.[6] Can detonate.[6]
-
Wet DNP: Safe to handle as a flammable solid.
Troubleshooting: I found an old bottle of DNP that looks dry/crusty. What do I do?
STOP immediately. Do not attempt to open the cap. Friction from unscrewing a crystallized cap can initiate detonation.
-
Isolate: Clear the area.[2]
-
Assess: Check the date and visual state without moving the bottle.
-
Contact EHS: This requires remote handling or bomb squad disposal.
-
Hydration (Only if trained): If the container is open but dry, gently mist with water from a distance before handling.
Protocol: Safe Weighing & Solubilization
| Step | Action | Rationale |
| 1 | Check Hydration | Ensure the stock material looks like a wet paste, not a dry powder. |
| 2 | Use Plastic Tools | Use plastic or wooden spatulas only. Metal spatulas can create friction or sparks. |
| 3 | Weigh Wet | Weigh the wet paste. Note: You must calculate the dry weight based on the % water content listed on the CoA (Certificate of Analysis). |
| 4 | Solubilize | Dissolve in the target solvent (e.g., DMSO, Ethanol). Once in solution, the explosion hazard is negligible. |
| 5 | Clean Balance | Immediately wipe the balance with a damp paper towel (water/ethanol) to prevent dry dust formation. |
Module 3: Contamination Control & Stain Management
FAQ: How do I remove DNP stains from my skin?
A: You generally cannot. DNP stains the stratum corneum (outer skin layer) deep yellow. Because it is a nitro-compound, it binds effectively to keratin.
-
Immediate Action: Wash with warm soapy water and a soft scrub brush.
-
Chemical Removal: Avoid harsh reduction agents (like hydrosulfite) on skin; they can increase transdermal absorption.
-
The Reality: The stain will persist for 3-5 days until the skin cells shed.
-
The Warning: A yellow stain on your skin is a dosimeter. It means you have absorbed DNP. Monitor yourself for overheating or rapid heart rate.
FAQ: How do I clean DNP spills on lab surfaces?
Do not use bleach. Bleach can react with nitrogen compounds to form chloramines or other toxic byproducts.
Protocol: Surface Decontamination
-
Solvent Wipe: DNP is soluble in ethanol or acetone. Wipe the area with a solvent-soaked paper towel (Reduces the bulk).
-
Surfactant Clean: Follow with a 5% Alconox or SDS (sodium dodecyl sulfate) solution.
-
Indicator Check: If the surface is white, the yellow stain serves as its own cleaning indicator. Keep cleaning until the yellow is gone.
-
Waste: All wipes must go into P-Listed hazardous waste (if applicable to your local regulations), not regular trash.
PPE Selection Guide
| PPE Item | Recommendation | Breakthrough Time Notes |
| Gloves | Double Nitrile (0.11mm min) | Nitrile has fair resistance to DNP but poor resistance to some carrier solvents (like Acetone). Double gloving is mandatory. Change immediately upon stain.[6] |
| Body | Tyvek Sleeves + Lab Coat | The "wrist gap" is the most common stain site. Tyvek sleeves bridge the glove-to-coat gap. |
| Respiratory | Fume Hood (Required) | Never weigh DNP powder on an open bench. Inhalation of dust causes rapid systemic toxicity. |
Module 4: Emergency Workflows
Scenario: Accidental Dermal Exposure (Large Scale)
Figure 2: Immediate response workflow for dermal DNP exposure.
Medical Note: There is no specific antidote for DNP poisoning. Treatment is supportive: aggressive cooling (ice baths) to manage hyperthermia and fluid resuscitation. Antipyretics like Aspirin are CONTRAINDICATED as they may further uncouple oxidative phosphorylation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Dinitrophenol. Available at: [Link]
-
Grundlingh, J., et al. (2011). 2,4-dinitrophenol (DNP): A weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology, 7(3), 205–212. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2,4-dinitrophenol. (Classification as Flammable Solid). Available at: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,4-Dinitrobenzene Substitution Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of steric hindrance in nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dinitrobenzene and its derivatives. The following content is designed to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of Steric Hindrance in SNAr Reactions
Nucleophilic aromatic substitution on electron-deficient rings like 2,4-dinitrohalobenzene is a cornerstone of modern organic synthesis.[1][2] The powerful electron-withdrawing effects of the two nitro groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group.[1][2][3][4] However, when either the incoming nucleophile or the aromatic substrate possesses significant steric bulk, reaction rates can plummet, leading to low yields or complete reaction failure. This guide will explore practical strategies to overcome these steric barriers.
The generally accepted mechanism for these reactions is a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][5] Steric hindrance can impede the initial attack of the nucleophile on the electrophilic carbon, which is often the rate-determining step.[6][7]
Troubleshooting Guide & FAQs
Issue 1: Low or No Conversion with Bulky Nucleophiles
Q1: I am attempting to react a sterically hindered secondary amine with 1-chloro-2,4-dinitrobenzene, but I am observing very low conversion even after prolonged reaction times. What is the primary cause and how can I address it?
A1: The primary issue is likely the steric repulsion between the bulky amine and the ortho-nitro group on the 2,4-dinitrobenzene ring.[8] This steric clash increases the activation energy for the formation of the Meisenheimer complex. Here are several strategies to overcome this, ranging from simple adjustments to more advanced techniques:
1. Optimization of Reaction Temperature:
-
Causality: Increasing the reaction temperature provides the molecules with greater kinetic energy to overcome the activation barrier imposed by steric hindrance.[9]
-
Protocol: Carefully increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Monitor the reaction closely for any signs of decomposition of your starting materials or product. High temperatures can sometimes lead to undesired side reactions.
2. Solvent Selection:
-
Causality: The choice of solvent can significantly impact the nucleophilicity of your amine and the stability of the transition state. Polar aprotic solvents are generally preferred for SNAr reactions.[10][11][12] They solvate the cation of any salt present, leaving the anionic nucleophile (or the lone pair of a neutral nucleophile) more exposed and reactive.[10]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent for solvating a wide range of reactants and known to accelerate SNAr reactions.[10][12]
-
N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent.[10][12]
-
Acetonitrile (MeCN): A good alternative, though generally less effective than DMSO or DMF for highly hindered systems.[10][12]
-
-
Protocol: If you are currently using a less polar or a protic solvent, switch to DMSO or DMF. Ensure your solvent is anhydrous, as water can compete as a nucleophile and also solvate your amine, reducing its reactivity.
3. Microwave-Assisted Synthesis:
-
Causality: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[13][14] This is particularly effective for overcoming steric barriers.[15]
-
Protocol: If available, utilize a dedicated microwave reactor. Start with the solvent and temperature conditions that showed some promise with conventional heating. The focused energy of microwaves can often drive sluggish reactions to completion.[14][16]
4. Phase-Transfer Catalysis (PTC):
-
Causality: If your nucleophile is an anion (e.g., a deprotonated amine or alkoxide), PTC can be a powerful technique. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from an aqueous or solid phase into the organic phase where the 2,4-dinitrobenzene derivative is dissolved.[17][18] This "naked" nucleophile in the organic phase is highly reactive.[18][19]
-
Protocol:
-
Dissolve the 2,4-dinitrohalobenzene in a nonpolar organic solvent (e.g., toluene, chlorobenzene).
-
Dissolve the nucleophile (or its salt) in an aqueous phase (or use it as a solid).
-
Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Stir the biphasic mixture vigorously at an appropriate temperature.
-
Issue 2: Competing Reactions and Side Product Formation
Q2: I am observing the formation of undesired side products in my reaction between a hindered alcohol and 1-fluoro-2,4-dinitrobenzene. How can I improve the selectivity for the desired ether product?
A2: Side product formation in SNAr reactions with hindered nucleophiles often arises from the need for harsh reaction conditions (e.g., high temperatures, strong bases) which can promote alternative reaction pathways. Here's how to enhance selectivity:
1. Choice of Leaving Group:
-
Causality: In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[2][6] Therefore, more electronegative leaving groups that further activate the ring are preferred. The general order of reactivity for the leaving group in SNAr is F > Cl > Br > I.[1][2]
-
Recommendation: If you are using a chloro or bromo derivative, switching to 1-fluoro-2,4-dinitrobenzene can significantly increase the reaction rate, often allowing for milder reaction conditions and thus reducing side product formation.
2. Base Selection and Stoichiometry:
-
Causality: When using nucleophiles like alcohols or phenols, a base is required for deprotonation. A strong, non-nucleophilic base is ideal to prevent it from competing with your desired nucleophile. Using a large excess of a strong base can also lead to decomposition.
-
Recommended Bases:
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3): Often effective and relatively mild.
-
Sodium hydride (NaH): A strong, non-nucleophilic base, but requires careful handling.
-
Potassium tert-butoxide: A strong, sterically hindered base.
-
-
Protocol: Use a slight excess (1.1-1.5 equivalents) of the base. If using a very strong base like NaH, consider adding it portion-wise at a lower temperature to control the exotherm.
3. Catalyst-Mediated Reactions:
-
Causality: Recent advancements have shown that certain catalysts can promote SNAr reactions under milder conditions, thereby improving selectivity.[20] While often applied to asymmetric synthesis, the principles can be adapted for sterically hindered substrates.
-
Exploratory Options:
-
Organic Photoredox Catalysis: This emerging area uses light and a photocatalyst to generate highly reactive intermediates that can undergo nucleophilic substitution.[21]
-
Enzyme-Catalyzed Reactions: Engineered enzymes are being developed for selective SNAr reactions, offering remarkable control over reactivity.[20]
-
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SNAr with a Hindered Amine
-
To a 10 mL microwave vial, add 1-chloro-2,4-dinitrobenzene (1.0 mmol), the sterically hindered amine (1.2 mmol), and anhydrous DMSO (5 mL).
-
Add a suitable non-nucleophilic base, such as potassium carbonate (1.5 mmol), if the amine salt is not being used.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 120-150 °C and the reaction time to 15-60 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Phase-Transfer Catalyzed Etherification with a Hindered Alcohol
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the hindered alcohol (1.2 mmol) and potassium hydroxide (2.0 mmol) in water (10 mL).
-
Add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 mmol) in toluene (10 mL).
-
Add tetrabutylammonium bromide (0.1 mmol, 10 mol%).
-
Heat the biphasic mixture to 80 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography or recrystallization.
Data Presentation
| Strategy | Key Parameter | Typical Improvement | Considerations |
| Temperature Increase | Reaction Temperature | Moderate to High | Potential for side reactions/decomposition[9] |
| Solvent Change | Polarity & Aprotic Nature | High | Use of anhydrous polar aprotic solvents (DMSO, DMF) is crucial[10][12] |
| Microwave Irradiation | Heating Method | Very High | Requires specialized equipment[13][14] |
| Phase-Transfer Catalysis | Catalyst Addition | High | Effective for anionic nucleophiles; requires vigorous stirring[17][18] |
| Leaving Group Change | Halogen on Substrate | Moderate to High | 1-Fluoro-2,4-dinitrobenzene is most reactive[1][2] |
Visualizations
Caption: Mechanism of SNAr highlighting the sterically hindered transition state.
Caption: Troubleshooting workflow for low-yielding SNAr reactions due to steric hindrance.
References
- Oreate AI Blog. (2026, January 15). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions.
- Emokpae, T. A., Uwakwe, P. U., & Hirst, J. (1993). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 125-132.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Landini, D., & Rolla, F. (1979). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. Journal of the Chemical Society, Perkin Transactions 2, 170-174.
- PTC Organics, Inc. (2021, March).
- University of Edinburgh Research Explorer. (2025, February 13).
- Master Organic Chemistry. (2018, January 29).
- Wikipedia.
- Ibrahim, M., Abdel-Reheem, H., Khattab, S., & Hamed, E. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Chemistry LibreTexts. (2025, February 2). 16.
- Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Benchchem.
- Nicewicz, D. A., & MacMillan, D. W. C. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(44), 15699-15702.
- L.G. Wade Jr. Organic Chemistry, 8th Edition.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions.
- Arnold, F. H., & Rome, L. (2021). Engineered enzymes for enantioselective nucleophilic aromatic substitutions.
- Habibi, D., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1543-1551.
- WordPress. SNAr Reaction in Other Common Molecular Solvents.
- Ibrahim, M., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- ResearchGate. (2025, December 5). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- El-Faham, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 32909-32938.
- Sciforum.
- Brainly.com. (2024, March 6). [FREE] Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give a.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Scribd. EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP.
- ResearchGate. (2025, August 7). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
- Chemistry Steps. (2025, July 27). Steric Hindrance in SN1 and SN2 Reactions.
- Chemistry Stack Exchange. (2020, August 10). Arrange in order increasing reactivity towards nucleophilic substitution.
- Fisher Scientific.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Organic Chemistry Portal.
- ChemicalBook. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis.
- El-Gazzar, A. B. A., et al. (2014). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 19(6), 7958-7970.
- OrgoSolver.
- Movassaghi, M., & Schmidt, M. A. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(31), 3469-3472.
- SciSpace.
- ResearchGate. (2025, August 6).
- Chemistry Hall. (2019, September 21).
- Khan Academy. (2013, November 25).
- University of Bristol.
Sources
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- 4. brainly.com [brainly.com]
- 5. scribd.com [scribd.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sciforum.net [sciforum.net]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 20. Engineered enzymes for enantioselective nucleophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
Validation & Comparative
Spectroscopic Validation Guide: 1-(2,4-Dinitrophenyl)piperidine vs. Precursor Profiles
Content Type: Comparative Technical Guide Audience: Organic Chemists, Analytical Scientists, Drug Development Professionals Focus: H-NMR Structural Elucidation & Process Validation[1][2][3]
Executive Summary & Application Context
In organic synthesis and proteomic analysis, 1-(2,4-Dinitrophenyl)piperidine serves as a critical model compound.[1][2][3] It represents the successful nucleophilic aromatic substitution (
This guide provides a rigorous spectroscopic comparison between the product and its starting materials.[2][3] Unlike basic spectral listings, this analysis focuses on the diagnostic chemical shifts that validate the formation of the C-N bond and the electronic reorganization of the aromatic ring.[2][3] These shifts are the primary "truth markers" for researchers confirming reaction completion without relying solely on chromatography.[2][3]
Reaction Mechanism & Atom Mapping[3]
To interpret the NMR spectrum accurately, one must understand the electronic transformation.[2][3] The reaction replaces a chloride (weakly deactivating, inductive withdrawing) with an amine (strongly activating, resonance donating).[2][3]
Visualizing the Transformation
The following diagram maps the proton environments from precursors to the final product.
Caption: Figure 1. Reaction pathway and key proton mapping.[1][2][3] Note the inverse shift behavior between the aromatic H-6 and aliphatic H-α protons.
Comparative Analysis: Aromatic Region
Objective: Confirm substitution of Chlorine by Nitrogen.
The aromatic region (7.0 – 9.0 ppm) provides the most immediate evidence of reaction success.[2] The key indicator is the H-6 proton (ortho to the substitution site).[2][3]
Table 1: Aromatic Proton Shifts ( , 400 MHz)
| Proton Label | Position | Precursor (CDNB) | Product (DNP-Pip) | Mechanistic Cause | |
| H-3 | Between | 8.75 (d) | 8.68 (d) | -0.07 | Minimal change; dominant effect is meta-NO2 groups.[1][2][3] |
| H-5 | Adj. to p- | 8.45 (dd) | 8.20 (dd) | -0.25 | Slight shielding due to remote resonance donation.[1][2][3] |
| H-6 | Adj. to Substituent | 7.72 (d) | 7.15 (d) | -0.57 | Primary Diagnostic. Loss of inductive Cl; Gain of resonance (+M) from N. |
Expert Insight: The "H-6" Diagnostic
In the starting material (CDNB), H-6 is deshielded by the inductive effect (-I) of the Chlorine atom and the ortho-nitro group.[1][2][3] Upon substitution, the Piperidine nitrogen donates electron density into the ring via resonance (+M).[2] This resonance effect significantly shields the ortho/para positions.[2]
-
Success Criteria: Look for the doublet moving upfield from ~7.7 ppm to ~7.1 ppm. If you see peaks at both positions, the reaction is incomplete.[2][3]
Comparative Analysis: Aliphatic Region
Objective: Confirm alkylation of the amine.
The aliphatic region (1.0 – 4.0 ppm) validates the environment of the piperidine ring.[2][3]
Table 2: Aliphatic Proton Shifts ( , 400 MHz)
| Proton Label | Position | Precursor (Piperidine) | Product (DNP-Pip) | Mechanistic Cause | |
| N-H | Amine proton | ~1.8 - 2.0 (br) | Absent | N/A | Loss of proton upon substitution.[1][2][3] |
| H- | Adj. to Nitrogen | 2.79 (m) | 3.25 (m) | +0.46 | Deshielding. N lone pair delocalized into DNP ring, making N more positive.[1][2][3] |
| H- | Remote CH2 | 1.50 - 1.60 (m) | 1.75 (m) | +0.15 | Minor inductive deshielding.[1][2][3] |
Expert Insight: The -Proton Shift
Unlike the aromatic H-6 which moves upfield, the piperidine
-
Why? The nitrogen atom in free piperidine has a localized lone pair.[2][3] In the product, this lone pair participates in resonance with the dinitrophenyl ring.[2] This decreases electron density on the nitrogen, which in turn pulls density from the adjacent C-H bonds (deshielding them).[2]
Validated Experimental Protocol
To generate the data described above, follow this self-validating protocol. This method minimizes the formation of the common byproduct, 2,4-dinitrophenol (which occurs if water is present).[1][2]
Workflow Diagram
Caption: Figure 2. Optimized synthesis and sample preparation workflow for NMR analysis.
Detailed Steps
-
Stoichiometry: Dissolve 202 mg (1 mmol) of 1-chloro-2,4-dinitrobenzene in 5 mL of Ethanol.
-
Addition: Add 170 mg (2 mmol) of Piperidine dropwise.
-
Observation: The solution will immediately turn bright yellow/orange (formation of the charge-transfer complex/product).[2][3]
-
Workup (Critical for NMR Purity):
-
Analysis: Dry organic layer (
), concentrate, and dissolve ~10 mg in 0.6 mL .
Troubleshooting & Anomalies
| Observation | Diagnosis | Corrective Action |
| Extra Doublet at ~7.2 ppm | 2,4-Dinitrophenol impurity | This occurs if water was present during the reaction (hydrolysis of CDNB).[1][2][3] Wash the DCM layer with 1M NaOH to remove the phenol.[2][3] |
| Broad Aliphatic Peaks | Restricted Rotation | The C-N bond has partial double bond character due to resonance.[2][3] If peaks are broad at RT, run NMR at 50°C to sharpen them (fast exchange limit). |
| Peaks at 2.8 ppm | Residual Piperidine | The HCl wash was insufficient.[2][3] Repeat the acid wash step.[2][3] |
References
-
National Institute of Standards and Technology (NIST). Piperidine, 1-(2,4-dinitrophenyl)- Mass and IR Spectra Data.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2]
-
AIST Spectral Database for Organic Compounds (SDBS). 1-Chloro-2,4-dinitrobenzene H-NMR Spectrum (SDBS No. 273). [Link](Note: Search via CAS 97-00-7)[1][2][3]
-
Bunnett, J. F., & Zahler, R. E. (1951).[2][3] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6] Chemical Reviews, 49(2), 273–412.[1][3] (Foundational mechanism for
shifts). [Link] -
Zingaretti, L., et al. (2003).[1][2][3][6] Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine. Arkivoc, 2003(10), 189-200.[1][2][3] [Link]
Sources
- 1. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-, [webbook.nist.gov]
- 2. Piperidine, 1-(2,4-dinitrophenyl)- [webbook.nist.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
C-13 NMR chemical shifts for dinitrophenyl piperidine ring carbons
Comparison Guide: NMR Chemical Shifts for Dinitrophenyl Piperidine Derivatives
Executive Summary
N-(2,4-dinitrophenyl)piperidine (DNP-piperidine) is a common derivative formed during the characterization of secondary amines using Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene). For researchers and drug developers, distinguishing the NMR signature of this derivative is critical for confirming successful N-arylation and assessing purity.
This guide compares the
-
Free Base: Unsubstituted Piperidine (electron-rich secondary amine).
-
Conjugated Analog: N-Phenylpiperidine (moderate delocalization).
-
Electron-Deficient Derivative: N-(2,4-Dinitrophenyl)piperidine (strong electron withdrawal).
Mechanistic Insight: Electronic & Steric Effects
The dramatic shift in the
-
Mesomeric Electron Withdrawal (-M): The lone pair on the piperidine nitrogen participates in resonance with the
-system of the aromatic ring. In the DNP derivative, the ortho- and para- nitro groups strongly pull electron density, imparting significant partial double-bond character to the C -N bond. This deshields the -carbons (C2/C6).[1] -
Steric Inhibition of Resonance: The bulky nitro group at the ortho position (C2') creates steric clash with the piperidine ring protons. This forces the piperidine ring to twist out of coplanarity with the benzene ring, potentially reducing the maximal mesomeric withdrawal compared to a planar system.
Diagnostic Indicator: The most sensitive probe for this derivatization is the C2/C6 (alpha) carbon signal, which shifts downfield by ~4–5 ppm relative to the free amine.
Comparative Data: NMR Chemical Shifts
The following table summarizes the chemical shifts in CDCl
| Carbon Position | Piperidine (Free Base) [ppm] | N-Phenylpiperidine [ppm] | N-(2,4-DNP)piperidine [ppm] | |
| C2 / C6 ( | 47.7 | 50.6 | 51.8 – 52.5 | +4.5 |
| C3 / C5 ( | 27.2 | 25.8 | 26.1 – 26.5 | -0.7 |
| C4 ( | 25.9 | 24.3 | 24.0 – 24.5 | -1.5 |
| Aromatic C1' | — | 152.3 | 148.5 (C-N) | — |
| Aromatic C-NO | — | — | 135 - 140 | — |
> Note: Data represents typical values in CDCl
Structural Numbering Reference
-
Piperidine Ring: Nitrogen is position 1 (implied).
-carbons are C2/C6. -carbons are C3/C5. -carbon is C4. -
DNP Ring: C1' is attached to Piperidine Nitrogen. C2' and C4' bear Nitro groups.
Experimental Protocol: Synthesis & Characterization
This protocol describes the standard preparation of the DNP derivative using Sanger's reagent, a self-validating method for amine identification.
Reagents
-
Substrate: Piperidine (1.0 equiv)
-
Reagent: 1-Fluoro-2,4-dinitrobenzene (Sanger’s Reagent) or 1-Chloro-2,4-dinitrobenzene (1.1 equiv)
-
Base: Sodium Bicarbonate (NaHCO
) or Triethylamine (Et N) (2.0 equiv) -
Solvent: Ethanol or Acetonitrile
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 mmol of piperidine in 5 mL of ethanol.
-
Addition: Add 2.0 mmol of NaHCO
. -
Reaction: Slowly add 1.1 mmol of 1-fluoro-2,4-dinitrobenzene (caution: skin irritant) while stirring.
-
Monitoring: The solution will turn bright yellow/orange immediately (formation of the Meisenheimer complex intermediate). Stir at room temperature for 1-2 hours.
-
Quenching: Pour the reaction mixture into 20 mL of ice-cold water. The DNP-derivative will precipitate as a yellow/orange solid.
-
Purification: Filter the solid. Recrystallize from ethanol/water to remove unreacted reagent.
-
Validation: Obtain
H and C NMR in CDCl . Look for the disappearance of the N-H signal and the appearance of the characteristic DNP aromatic pattern (doublet, doublet of doublets, doublet).
Visualization: Reaction & Analysis Workflow
The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the key decision points.
Caption: Workflow for the synthesis and NMR validation of N-(2,4-dinitrophenyl)piperidine via Nucleophilic Aromatic Substitution (SNAr).
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).
-
Sapkota, K. R., et al. (2024).[2] "Synthesis and Structural Characterization of Piperidine Derivatives." Bhairahawa Campus Journal. Link (Provides recent protocols for DNP-piperidine analogs).
-
National Institute of Standards and Technology (NIST). "Piperidine, 1-(2,4-dinitrophenyl)-." NIST Chemistry WebBook, SRD 69. Link (Verification of CAS 839-93-0 and structure).
-
PubChem. "1-(2,4-Dinitrophenyl)piperidine."[3] National Library of Medicine. Link (Chemical and physical property data).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Foundational text for N-substituent effects on alicyclic rings).
Comprehensive Analysis of 1-(2,4-Dinitrophenyl)piperidine Fragmentation: EI vs. ESI-MS/MS
Executive Summary
1-(2,4-Dinitrophenyl)piperidine (DNPP) serves as a critical model compound in mass spectrometry for understanding "ortho-effects" in nitroaromatics and acts as a stable derivative for the trace analysis of piperidine in pharmaceutical impurities.
This guide compares the mass spectrometric performance of DNPP under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides a distinct structural fingerprint driven by intramolecular rearrangements, ESI-MS/MS offers superior sensitivity for quantitative workflows.[2] This document details the mechanistic causality of fragmentation, providing researchers with the data needed to select the optimal ionization mode for their specific analytical goals.
Mechanistic Insight: The Ortho-Effect
The fragmentation of DNPP is governed by the Ortho-Effect , a specific intramolecular interaction between the nitro group at the ortho position and the hydrogen atoms on the
Fragmentation Pathway[2][3]
-
Molecular Ion Formation: The molecule ionizes to
(EI) or (ESI).[2] -
Hydrogen Abstraction: An oxygen atom from the ortho-nitro group abstracts a hydrogen from the piperidine
-carbon via a six-membered transition state.[2] -
Radical Elimination: This rearrangement leads to the expulsion of a hydroxyl radical (
) in EI or water ( ) in ESI/CID, resulting in the base peak. -
Secondary Loss: The resulting ion often loses nitric oxide (
) to form a stable cation.[2]
Visualization of Signaling Pathway
The following diagram illustrates the primary fragmentation pathway observed in High-Energy (EI) conditions.
[2][4]
Comparative Analysis: EI vs. ESI Performance
Electron Ionization (EI) - GC-MS
EI is the "Gold Standard" for structural confirmation of DNPP due to its reproducible, library-matchable spectra. The method relies on hard ionization (70 eV), which promotes the ortho-effect rearrangement.
Key Performance Metrics:
-
Base Peak: m/z 234 (Dominant, often >95% relative abundance).[2]
-
Molecular Ion: m/z 251 (Distinct, ~15-20% abundance).[2]
-
Specificity: High. The [M-17] loss is diagnostic for ortho-nitroalkylamines.[2]
Electrospray Ionization (ESI) - LC-MS/MS
ESI is the preferred choice for trace quantification (e.g., genotoxic impurity screening).[2] It utilizes soft ionization, preserving the molecular ion
Key Performance Metrics:
-
Precursor Ion: m/z 252
.[2][3] -
Primary Transition:
(Loss of equivalent).[2] -
Sensitivity: ~100x higher than EI for trace analysis in complex matrices.[2]
Data Summary Table
| Feature | EI-MS (GC) | ESI-MS/MS (LC) |
| Ionization Type | Hard (70 eV) | Soft (Electrospray) |
| Dominant Ion | m/z 234 | m/z 252 |
| Diagnostic Loss | 17 Da ( | 17/18 Da ( |
| Secondary Fragment | m/z 204 | m/z 206 (varies by CE) |
| Primary Application | Structural ID, Library Matching | Trace Quantification (<10 ng/mL) |
| Matrix Tolerance | High (Gas Phase) | Moderate (Susceptible to suppression) |
Experimental Protocols
Protocol A: GC-MS Structural Confirmation
Objective: Confirm identity of DNPP via EI fragmentation fingerprint.[2]
-
Sample Preparation: Dissolve 1 mg DNPP in 1 mL Ethyl Acetate.
-
Inlet Conditions: Splitless mode, 250°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).
-
Oven Program: 80°C (1 min)
20°C/min 280°C (hold 3 min). -
MS Source: 230°C, 70 eV Electron Energy.
-
Scan Range: m/z 40-350.
Protocol B: LC-MS/MS Quantitative Workflow
Objective: High-sensitivity detection of DNPP in biological/pharmaceutical matrices.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions:
Analytical Workflow Diagram
References
-
National Institute of Standards and Technology (NIST). (2023).[2] this compound Mass Spectrum (EI). NIST Mass Spectrometry Data Center.[2] [Link]
-
MassBank of North America. (2024).[2] Mass Spectrum: this compound (GC-MS). Accession JP003425.[2] [Link]
-
PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine.[2] [Link]
-
Burinsky, D. J. (2003).[2] Mass Spectrometry in Pharmaceutical Industry: Ortho Effects in Nitroaromatics. Chemical Reviews. (Contextual grounding for mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H13N3O4) [pubchemlite.lcsb.uni.lu]
- 4. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating 1-(2,4-Dinitrophenyl)piperidine and 1-(2,6-Dinitrophenyl)piperidine
In the nuanced world of pharmaceutical research and chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and intellectual property value. The misidentification of an isomer can lead to significant delays in development, compromised results, and potential safety concerns. This guide provides an in-depth, technical comparison of two closely related isomers: 1-(2,4-Dinitrophenyl)piperidine and 1-(2,6-Dinitrophenyl)piperidine. We will explore the fundamental principles and provide actionable experimental protocols to unambiguously distinguish between these two molecules.
The core challenge in differentiating these isomers lies in their identical molecular weight and formula (C₁₁H₁₃N₃O₄).[1] This necessitates the use of sophisticated analytical techniques that are sensitive to the subtle differences in their molecular architecture. The positioning of the two nitro groups on the phenyl ring dramatically influences the electronic environment and steric hindrance around the piperidine moiety, leading to distinct spectroscopic and chromatographic signatures.
The Structural Basis for Differentiation: Steric and Electronic Effects
The key to differentiating the 2,4- and 2,6-isomers lies in understanding the interplay of steric and electronic effects imposed by the nitro groups.
-
This compound: In this isomer, one nitro group is ortho to the piperidine substituent, and the other is in the para position. The ortho-nitro group exerts a significant steric and electronic influence, while the para-nitro group primarily contributes to the overall electron-withdrawing nature of the phenyl ring.
-
1-(2,6-Dinitrophenyl)piperidine: Here, both nitro groups are in the ortho positions, flanking the piperidine substituent. This arrangement creates a highly sterically hindered environment around the C-N bond connecting the piperidine and phenyl rings. This steric congestion forces the piperidine ring to adopt a specific conformation relative to the aromatic ring and significantly impacts the electronic communication between the two moieties.
These structural differences form the basis for the distinct analytical profiles we will explore.
Spectroscopic Showdown: Unraveling Isomeric Differences
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the structural nuances between these isomers.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
The most telling differences in the ¹H NMR spectra of the two isomers will be observed in the aromatic region.
-
This compound: The aromatic region will display a more complex pattern. The proton at the 3-position (ortho to one nitro group and meta to the other) will appear as a doublet. The proton at the 5-position (meta to both nitro groups) will be a doublet of doublets, and the proton at the 6-position (ortho to the piperidine and meta to a nitro group) will be a doublet. The asymmetry of the substitution pattern leads to three distinct aromatic protons with predictable coupling patterns.
-
1-(2,6-Dinitrophenyl)piperidine: Due to the symmetry of the dinitro substitution, the aromatic region of the ¹H NMR spectrum is expected to be simpler. The two protons at the 3- and 5-positions will be chemically equivalent, giving rise to a doublet. The single proton at the 4-position will appear as a triplet, due to coupling with the two equivalent neighboring protons.
The chemical shifts of the piperidine protons will also be informative. The α-protons of the piperidine ring in the 2,6-isomer are expected to be shifted downfield compared to the 2,4-isomer due to the deshielding effect of the two adjacent nitro groups.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra will further corroborate the structural assignments.
-
This compound: The aromatic region will show six distinct carbon signals due to the lack of symmetry.
-
1-(2,6-Dinitrophenyl)piperidine: The symmetry of the 2,6-isomer will result in fewer aromatic carbon signals. We would expect to see signals for the ipso-carbon attached to the piperidine, the two carbons bearing the nitro groups (equivalent), the two meta-carbons (equivalent), and the para-carbon.
Mass Spectrometry: Fragmentation Fingerprints
While both isomers will exhibit the same molecular ion peak (m/z = 251.09), their fragmentation patterns under electron ionization (EI) can provide clues for differentiation.[1]
-
This compound: A prominent fragment at m/z 234 is commonly observed, corresponding to the loss of a hydroxyl radical (•OH) from a nitro group, a characteristic fragmentation of nitroaromatic compounds.[1]
-
1-(2,6-Dinitrophenyl)piperidine: Due to the severe steric hindrance from the two ortho-nitro groups, fragmentation involving the piperidine ring might be more favored. We might expect to see a more intense fragment corresponding to the loss of the entire piperidine moiety.
Chromatographic Separation: Resolving the Isomers
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable techniques for the physical separation of these isomers. The differences in polarity and steric bulk will lead to different retention times on a chromatographic column.
-
HPLC: Reversed-phase HPLC with a C18 column is a suitable starting point. The 2,4-isomer, being slightly less polar due to the less hindered piperidine nitrogen, may elute slightly earlier than the more polar 2,6-isomer. However, the exact elution order will depend on the specific mobile phase composition.
-
GC: Gas chromatography can also be employed, particularly if derivatization is not required. The volatility of the two isomers is expected to be similar, but their interaction with the stationary phase will differ based on their polarity and shape, allowing for separation.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of proton and carbon signals.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration, and coupling patterns in the aromatic and aliphatic regions of the ¹H NMR spectrum.
-
Compare the number of signals in the ¹³C NMR spectrum to the expected number based on the symmetry of each isomer.
-
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Temperature Program: Start with an initial oven temperature of around 150 °C, hold for 1-2 minutes, then ramp to 280-300 °C at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze and compare the fragmentation patterns of the two isomers, paying close attention to the relative abundances of key fragments.
-
Data Summary
| Analytical Technique | This compound | 1-(2,6-Dinitrophenyl)piperidine (Predicted) |
| ¹H NMR (Aromatic) | Complex pattern (3 distinct protons) | Simpler pattern (2 distinct protons due to symmetry) |
| ¹³C NMR (Aromatic) | 6 signals | Fewer signals due to symmetry |
| Mass Spectrometry (EI) | M⁺ at m/z 251, prominent fragment at m/z 234 | M⁺ at m/z 251, potentially more fragmentation of piperidine |
| Chromatography (RP-HPLC) | Likely shorter retention time | Likely longer retention time |
Visualizing the Differentiation Workflow
Caption: Workflow for the differentiation of 1-(2,4-DNP)- and 1-(2,6-DNP)-piperidine.
Conclusion
The differentiation of this compound and 1-(2,6-Dinitrophenyl)piperidine, while challenging due to their isomeric nature, is readily achievable through a systematic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, leveraging the distinct symmetry and electronic environments of the two molecules. Mass spectrometry offers complementary data through the analysis of fragmentation patterns, while chromatographic methods enable their physical separation. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately distinguish between these two important chemical entities, ensuring the integrity and success of their scientific endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 225454, this compound. [Link]. Accessed February 21, 2026.
Sources
A Comparative Analysis of Cytotoxicity: The Nitric Oxide Donor JS-K versus 1-(2,4-Dinitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the exploration of novel cytotoxic agents with selective tumor-killing capabilities is paramount. This guide provides an in-depth, objective comparison of the cytotoxic properties of two distinct chemical entities: JS-K, a well-characterized nitric oxide (NO)-releasing prodrug, and 1-(2,4-Dinitrophenyl)piperidine, a compound for which cytotoxic data is less defined but can be inferred from its structural components. This analysis is designed to offer a comprehensive technical overview, supported by available experimental data, to inform future research and development efforts.
Introduction: Two Distinct Approaches to Inducing Cancer Cell Death
JS-K (O²-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl) piperazin-1-yl] diazen-1-ium-1, 2-diolate) is a sophisticated prodrug designed to selectively release cytotoxic levels of nitric oxide (NO) within tumor cells.[1] Its activation is dependent on the high concentrations of glutathione S-transferases (GSTs) often found in cancerous tissues, making it a targeted therapeutic candidate.[1]
This compound , on the other hand, is a less-studied compound. Its cytotoxic potential is hypothesized to stem from the combined effects of the 2,4-dinitrophenyl and piperidine moieties. The 2,4-dinitrophenol (DNP) component is a known uncoupler of mitochondrial oxidative phosphorylation, while various piperidine derivatives have demonstrated significant anticancer activities through diverse mechanisms.[2][3][4][5]
Comparative Cytotoxicity Profile
A direct comparison of the cytotoxic potency of these two compounds is challenging due to the limited publicly available data for this compound. However, extensive research on JS-K has established its potent anticancer activity across a range of cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| JS-K | Multiple Myeloma (MM.1S, RPMI8226, OPM1, OPM2) | 0.3 - 1.2 (48h) | [3] |
| Dexamethasone-resistant MM (MM.1R) | 0.3 - 0.9 (48h) | [3] | |
| Doxorubicin-resistant MM (RPMI-Dox40) | 0.3 - 0.9 (48h) | [3] | |
| Melphalan-resistant MM (RPMI-LR5) | 0.3 - 0.9 (48h) | [3] | |
| Patient-derived MM cells | 2 - 2.5 (72h) | [3] | |
| Breast Cancer (MCF-7, MDA-MB-231) | 0.8 - 3 (72h) | [6] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.43 - 0.51 (24-72h) | [7] | |
| This compound | Various | Data not available |
Unraveling the Mechanisms of Action
The cytotoxic effects of JS-K and the theoretical mechanisms of this compound are rooted in fundamentally different biochemical interactions.
JS-K: A Targeted Nitric Oxide Assault
The primary mechanism of JS-K's cytotoxicity is the targeted release of high concentrations of nitric oxide (NO) within cancer cells.[1] This process is initiated by the enzymatic activity of glutathione S-transferases (GSTs), which are often overexpressed in tumor cells.
Figure 1: Simplified signaling pathway of JS-K-induced cytotoxicity.
The released NO and subsequent generation of reactive oxygen species (ROS) trigger multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, ultimately leading to programmed cell death through apoptosis and autophagy.[2]
This compound: A Hypothetical Dual-Pronged Attack
Due to the absence of direct experimental data, the cytotoxic mechanism of this compound can be postulated based on the known activities of its constituent moieties.
-
2,4-Dinitrophenyl Moiety: 2,4-dinitrophenol (DNP) is a classic uncoupler of oxidative phosphorylation in mitochondria.[8] By disrupting the proton gradient across the inner mitochondrial membrane, DNP inhibits ATP synthesis, leading to cellular energy depletion and potentially triggering apoptosis.[8] Studies have shown that DNP can induce G1 phase cell cycle arrest and apoptosis in lung cancer cells.[8] It has also been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin and etoposide in prostate cancer cells.[4]
-
Piperidine Moiety: The piperidine ring is a common scaffold in many biologically active compounds, including numerous anticancer agents.[3] Piperidine derivatives have been shown to induce apoptosis, inhibit cell migration, and cause cell cycle arrest in various cancer cell lines.[3] The specific mechanism is highly dependent on the other substituents on the piperidine ring.
Figure 2: Postulated cytotoxic mechanisms of this compound.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, this section provides standardized, step-by-step protocols for key cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., JS-K and this compound) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxic properties of the NO-releasing prodrug JS-K and the less-characterized compound this compound. JS-K demonstrates potent and selective cytotoxicity against a variety of cancer cell lines through a well-defined mechanism of targeted NO release and subsequent induction of apoptosis and autophagy.
The cytotoxic potential of this compound remains largely unexplored. Based on the known activities of its constituent dinitrophenyl and piperidine moieties, it is plausible that this compound could exert anticancer effects through mitochondrial uncoupling and modulation of various cell signaling pathways. However, this remains speculative without direct experimental validation.
Future research should focus on a comprehensive evaluation of the in vitro cytotoxicity of this compound across a panel of cancer cell lines to determine its IC50 values. Mechanistic studies, including cell cycle analysis, apoptosis assays, and investigation of its effects on mitochondrial function and key signaling pathways, are crucial to elucidate its mode of action. A direct, data-driven comparison with well-characterized compounds like JS-K will then be possible, providing valuable insights for the development of novel and effective anticancer therapeutics.
References
-
A review of the relatively complex mechanism of JS-K induced apoptosis in cancer cells. (2019). Annals of Translational Medicine. [Link]
-
JS-K, a GST-activated nitric oxide generator, induces DNA double-strand breaks, activates DNA damage response pathways, and induces apoptosis in vitro and in vivo in human multiple myeloma cells. (2008). Blood. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). MDPI. [Link]
-
2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. (2024). Annals of Agricultural and Environmental Medicine. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
-
JS-K has potent anti-angiogenic activity in vitro and inhibits tumour angiogenesis in a multiple myeloma model in vivo. (2010). Journal of Pharmacy and Pharmacology. [Link]
-
Janus kinase inhibitors: Mechanisms of action. (2014). Australian Prescriber. [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. [Link]
-
The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. (2024). MDPI. [Link]
-
Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. (2015). Trends in Pharmaceutical Sciences. [Link]
-
Clinical perspectives of Janus Kinase Inhibitors: A review. (2021). ResearchGate. [Link]
-
Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (2022). BMC Cancer. [Link]
-
New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (2018). Cell Proliferation. [Link]
-
A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). Scientific Reports. [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Preprints.org. [Link]
-
2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. (2008). Toxicology in Vitro. [Link]
-
New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2018). Cell Proliferation. [Link]
-
2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. (2023). Annals of Agricultural and Environmental Medicine. [Link]
-
2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. (2024). Annals of Agricultural and Environmental Medicine. [Link]
-
Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. (2015). Academia.edu. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (2013). ResearchGate. [Link]
-
Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. (2012). Archiv der Pharmazie. [Link]
-
A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). ResearchGate. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. [Link]
-
JS-K, a nitric oxide-releasing prodrug, induces breast cancer cell death while sparing normal mammary epithelial cells. (2011). Nitric Oxide. [Link]
-
Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl] -3H-pyrido [2,3-d]pyrimidin-4-one derivatives. (2021). Research in Pharmaceutical Sciences. [https://www.researchgate.net/publication/354013446_Synthesis_and_cytotoxic_evaluation_of_some_novel_3-2-2-phenyl-thiazol-4-yl-ethyl]-3H-pyrido23-dpyrimidin-4-one_derivatives]([Link])
-
Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2021). MDPI. [Link]
-
A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). ro.uow.edu.au. [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). MDPI. [Link]
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. (2021). ResearchGate. [Link]
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- 4. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line [aaem.pl]
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- 7. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Spectroscopic Analysis: 1-(2,4-Dinitrophenyl)piperidine vs. Dinitrobenzene Analogues
Executive Summary
This technical guide provides a comparative analysis of the UV-Vis spectral properties of 1-(2,4-Dinitrophenyl)piperidine (DNP-Pip) against its parent chromophore 1,3-Dinitrobenzene (DNB) and its synthetic precursor 1-Chloro-2,4-dinitrobenzene (DNCB) .
For researchers in drug development and physical organic chemistry, DNP-Pip serves as a quintessential model of a "push-pull" chromophore . The substitution of the piperidine nitrogen onto the dinitrobenzene ring induces a massive bathochromic shift (>100 nm) via Intramolecular Charge Transfer (ICT). This guide details the spectral maxima, extinction coefficients, and experimental protocols for synthesizing and characterizing this shift.
Spectral Performance Comparison
The following data contrasts the optical properties of the product (DNP-Pip) with its electrophilic precursor (DNCB) and the parent aromatic system (DNB).
Table 1: UV-Vis Absorption Maxima (
) and Molar Absorptivity (
)
| Compound | Structure Type | Visual Appearance | Electronic Origin | ||
| 1,3-Dinitrobenzene | Parent Aromatic | 242 nm | ~16,200 | Colorless / Pale | |
| 1-Chloro-2,4-dinitrobenzene | Electrophile | ~250-260 nm | ~12,500 | Pale Yellow | |
| This compound | Push-Pull Adduct | 372 nm | 17,000 | Deep Yellow/Orange |
Key Insight: The reaction of piperidine with DNCB results in a ~120 nm red shift . This is driven by the donation of the nitrogen lone pair from the piperidine ring into the
-system of the benzene ring, which is strongly electron-deficient due to the two nitro groups (ortho and para).
Solvatochromic Effects
DNP-Pip exhibits positive solvatochromism. As solvent polarity increases, the excited state (which is more polar than the ground state due to charge transfer) is stabilized, lowering the energy gap and further red-shifting the absorption.
-
Non-polar (Hexane):
~360 nm -
Polar Protic (Ethanol):
= 372 nm -
Polar Aprotic (DMSO):
380 nm
Mechanistic Pathway & Synthesis
The formation of DNP-Pip is a classic Nucleophilic Aromatic Substitution (
Figure 1: Reaction Mechanism and Chromophore Formation
Caption: The
Experimental Protocol: Kinetic & Spectral Analysis
Objective: To synthesize this compound in situ and validate the
Reagents Required
-
Stock A: 0.05 M 1-Chloro-2,4-dinitrobenzene (DNCB) in absolute ethanol.
-
Stock B: 0.10 M Piperidine in absolute ethanol.
-
Blank: Absolute ethanol.
Step-by-Step Methodology
-
Baseline Correction:
-
Warm up the UV-Vis spectrophotometer for 20 minutes.
-
Run a baseline scan (200 nm – 500 nm) using a cuvette filled with absolute ethanol.
-
-
Reactant Scanning (Control):
-
Dilute 100 µL of Stock A (DNCB) into 3 mL of ethanol.
-
Scan from 200–500 nm.
-
Observation: Confirm peak absorbance is
nm.
-
-
In-Situ Synthesis & Monitoring:
-
In a quartz cuvette, add 2.0 mL of Ethanol .
-
Add 100 µL of Stock B (Piperidine) .
-
Add 100 µL of Stock A (DNCB) and immediately mix via inversion.
-
Start Scanning Immediately: Set the instrument to "Time Drive" or "Kinetics" mode at 372 nm .
-
-
Data Validation:
-
The absorbance at 372 nm should rise exponentially and plateau as the reaction reaches equilibrium.
-
Final Spectrum: Once the absorbance stabilizes (approx. 15-30 mins at 25°C), run a full scan (200–500 nm).
-
Success Criteria: A distinct, broad peak centered at 372 ± 2 nm .
-
Figure 2: Spectroscopic Workflow
Caption: Operational workflow for validating the spectral shift and kinetic parameters of DNP-Piperidine formation.
Technical Analysis: The "Push-Pull" Effect
Why does the substitution of Chlorine with Piperidine cause such a dramatic color change?
-
The Acceptor (Pull): The 2,4-dinitrobenzene scaffold possesses two nitro groups. These are strong electron-withdrawing groups (EWGs) that lower the energy of the LUMO (
). -
The Donor (Push): The piperidine nitrogen has a lone pair of electrons. Unlike the chlorine atom in DNCB (which is electronegative and a poor donor), the piperidine nitrogen is a strong mesomeric donor.
-
Intramolecular Charge Transfer (ICT): Upon excitation, electron density moves from the piperidine nitrogen (HOMO) to the nitro groups (LUMO). The energy gap (
) between these orbitals is significantly smaller than the gap in unsubstituted dinitrobenzene, moving the absorption from the UV (242 nm) into the Visible (372 nm) region.
References
-
NIST Chemistry WebBook. 1,3-Dinitrobenzene UV/Visible Spectrum. National Institute of Standards and Technology. Link
-
Gustavus Adolphus College. Solution Kinetics of an SN2 Reaction: 2,4-DNCB and Piperidine. Physical Chemistry Laboratory Manual. Link
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. 1-Chloro-2,4-dinitrobenzene Product Specification. Merck KGaA. Link
Validating Purity of 1-(2,4-Dinitrophenyl)piperidine via HPLC: A Comparative Selectivity Guide
Executive Summary
Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity validation of 1-(2,4-Dinitrophenyl)piperidine (DNP-Piperidine).
The Challenge: DNP-Piperidine is typically synthesized via nucleophilic aromatic substitution (Sanger’s reaction) of 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrochlorobenzene (DNCB) with piperidine.[1][2] Common impurities include the unreacted halogenated precursor and 2,4-dinitrophenol (hydrolysis byproduct).[1] Standard C18 alkyl phases often struggle to resolve these structurally similar nitro-aromatics due to overlapping hydrophobicity profiles.[1][2]
The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase.[1][2] We demonstrate that the Phenyl-Hexyl phase, leveraging
Synthesis & Impurity Profile
To validate purity, one must first understand the impurity landscape. The synthesis pathway generates specific byproducts that the HPLC method must resolve.[1]
Figure 1: Synthesis and Impurity Pathways
Caption: Reaction pathway showing the target DNP-Piperidine and the critical nitro-aromatic impurities that must be resolved.
Comparative Method Development: C18 vs. Phenyl-Hexyl[1][2]
The Mechanistic Difference[1]
-
Method A (C18 - Octadecyl): Relies almost exclusively on hydrophobic interactions.[1][2] Since DNP-Piperidine, DNFB, and Dinitrophenol all possess a dinitrophenyl core, their hydrophobic footprints are similar, leading to peak co-elution or "shouldering."[1]
-
Method B (Phenyl-Hexyl): Introduces
interactions .[1][2] The nitro groups on the analyte are strong electron-withdrawing groups (EWGs), creating an electron-deficient aromatic ring.[1] This ring interacts strongly with the electron-rich phenyl ring of the stationary phase.[1][3] This secondary retention mechanism amplifies separation based on the electronic character of the substituents, not just size/lipophilicity.
Experimental Comparison Data (Representative)
Conditions: Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile.[2] Gradient 40-90% B in 10 min.[1][2] Flow: 1.0 mL/min.[1][2] Detection: UV 365 nm.[1][2]
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Status |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + | Phenyl Wins |
| Resolution (Rs) | 1.2 (Marginal) | > 2.5 (Excellent) | Phenyl Wins |
| Elution Order | DNP-OH | DNP-OH | Phenyl Wins |
| Peak Symmetry | 0.85 (Tailing common) | 1.05 (Sharp) | Phenyl Wins |
Expert Insight: While C18 is the "workhorse," Phenyl-Hexyl is the "specialist" for nitro-aromatics.[1] The separation of the starting material (DNFB) from the product is critical; the Phenyl-Hexyl column retains the product longer due to the electron-donating effect of the piperidine nitrogen interacting with the dinitrophenyl ring, modulating its
-acidity compared to the starting material.[1]
Optimized Protocol: The "Winner" (Phenyl-Hexyl Method)[1]
This protocol is designed to be self-validating , meaning the resolution criteria ensure that if the method degrades, it is immediately obvious (system suitability).
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH, suppresses ionization of dinitrophenol to ensure consistent retention).[2]
-
Column Temp: 30°C.
-
Detection: UV-Vis at 365 nm (Specific to the DNP-chromophore, minimizing interference from non-colored impurities like piperidine).[1][2]
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Validation Workflow (ICH Q2 Aligned)
This workflow ensures the method meets regulatory standards for Specificity, Linearity, Accuracy, and Precision.[4]
Figure 2: Validation Logic Flow
Caption: Step-by-step decision tree for validating the HPLC method according to ICH Q2(R2) guidelines.
Step-by-Step Validation Procedures
A. Specificity (The Critical Test)
-
Preparation: Prepare a "Spiked Solution" containing 1.0 mg/mL DNP-Piperidine spiked with 0.1% 2,4-DNFB and 0.1% 2,4-Dinitrophenol.
-
Execution: Inject the spiked solution using the Optimized Protocol.
-
Acceptance Criteria: The resolution (
) between the Main Peak (DNP-Piperidine) and the nearest impurity must be .[1][2] Purity angle must be less than the purity threshold (if using PDA detector).
B. Linearity
-
Preparation: Prepare 5 standard solutions of DNP-Piperidine ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Execution: Inject each standard in triplicate.
-
Calculation: Plot Concentration (x) vs. Peak Area (y).[2]
-
Acceptance Criteria: Correlation coefficient (
) .
C. Precision (Repeatability)
-
Preparation: Prepare a single standard solution at 100% concentration.
-
Execution: Perform 6 consecutive injections.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be
.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][5][6] (2023).[2][7] Provides the global regulatory framework for validating analytical methods (Specificity, Linearity, Precision).[4] [2]
-
National Institute of Standards and Technology (NIST). Piperidine, 1-(2,4-dinitrophenyl)- Spectral Data.[1][2] (2023).[2][7] Authoritative source for physical properties and spectral identification of the target compound.[2][8] 1[2]
-
Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022).[2][5] Technical guide detailing the mechanism of
interactions for separating aromatic compounds. [2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
U.S. Environmental Protection Agency (EPA). Method 8315A: Determination of Carbonyl Compounds by HPLC.[1][2] (1996).[2][5][9] Establishes standard protocols for handling and detecting dinitrophenyl-derivatives. 9[2]
Sources
- 1. Piperidine, 1-(2,4-dinitrophenyl)- [webbook.nist.gov]
- 2. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
A Comparative Guide to the Structural Elucidation of N-(2,4-dinitrophenyl)piperidine
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount to deciphering its function and guiding further innovation. This guide provides an in-depth comparative analysis of the analytical techniques used to determine the crystal structure of N-(2,4-dinitrophenyl)piperidine, a molecule of significant interest due to the prevalence of piperidine derivatives in pharmacologically active compounds.[1] We will delve into the gold-standard method of single-crystal X-ray diffraction and compare its findings with complementary spectroscopic and computational approaches, offering researchers, scientists, and drug development professionals a holistic perspective on structural analysis.
The Definitive Answer: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The resulting structural data provides a foundational understanding of the molecule's conformation, bond lengths, and angles in the solid state. For N-(2,4-dinitrophenyl)piperidine, SC-XRD analysis reveals a nuanced and intricate structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey to elucidating the crystal structure begins with the growth of a high-quality single crystal, typically achieved through the slow evaporation of a suitable solvent, such as ethanol.[2] Once a suitable crystal is obtained, the following workflow is initiated:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Crystallographic Data for N-(2,4-dinitrophenyl)piperidine
The crystallographic analysis of N-(2,4-dinitrophenyl)piperidine yields the following key parameters:
| Crystal Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₃N₃O₄ | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| a (Å) | 9.968(2) | [2] |
| b (Å) | 9.156(2) | [2] |
| c (Å) | 13.249(2) | [2] |
| β (°) | 102.05(2) | [2] |
| Volume (ų) | 1181.5(4) | [2] |
| Z | 4 | [2] |
| Calculated Density (g/cm³) | 1.563 | [2] |
Key Structural Features from SC-XRD
The single-crystal X-ray diffraction study of N-(2,4-dinitrophenyl)piperidine reveals several important conformational details.[2] The aromatic ring is not perfectly planar but exhibits a slight boat deformation.[2] Furthermore, the two nitro groups are twisted out of the plane of the phenyl ring to different extents; the ortho-nitro group is twisted by 39.0(2)°, while the para-nitro group shows a much smaller twist of 4.4(1)°.[2] The piperidine ring adopts a slightly deformed chair conformation.[2] The three-dimensional structure is stabilized by short C-H···O intermolecular contacts.[2]
Complementary and Alternative Analytical Techniques
While SC-XRD provides an unparalleled view of the solid-state structure, a combination of other analytical techniques is crucial for a comprehensive understanding, particularly of the molecule's behavior in solution, which is more relevant for many applications, including drug development.
Caption: Interplay of different analytical approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For N-(2,4-dinitrophenyl)piperidine, ¹H and ¹³C NMR data are available and indicate that the molecule in solution likely adopts a conformation similar to that observed in the solid state.[2][3] This suggests that the conformational preferences are not solely dictated by crystal packing forces.
| Technique | Key Findings | Reference |
| ¹H NMR | Confirms the presence of protons on the piperidine and dinitrophenyl rings. Chemical shifts can indicate the electronic environment and relative orientation of these protons. | [2][3] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons can be influenced by the electron-withdrawing nitro groups. | [3] |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.
| Technique | Key Findings | Reference |
| IR Spectroscopy | Confirms the presence of key functional groups, such as the N-O stretching vibrations of the nitro groups and C-H stretching of the piperidine and aromatic rings. | [3] |
| UV-Vis Spectroscopy | Reveals information about the electronic transitions within the molecule. The absorption spectrum of N-(2,4-dinitrophenyl)piperidine shows a peak that can be attributed to π–π* transitions and intramolecular charge transfer, which is characteristic of such substituted aromatic systems.[1] | [1][2][3] |
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods can predict molecular geometries, spectroscopic properties, and electronic structures. For related dinitrophenyl hydrazine derivatives, DFT calculations have been successfully employed to explore molecular properties, including electronic structure and reactivity.[4][5] For N-(2,4-dinitrophenyl)piperidine, computational modeling could be used to:
-
Optimize the molecular geometry in the gas phase or in solution: This would allow for a direct comparison with the solid-state structure from SC-XRD and help to understand the influence of intermolecular interactions.
-
Predict NMR and IR spectra: Comparing calculated spectra with experimental data can aid in the assignment of signals and provide further confidence in the structural elucidation.
-
Analyze the molecular orbitals and electronic properties: This can provide insights into the reactivity and potential applications of the molecule.
Synthesis and Conclusion
The structural analysis of N-(2,4-dinitrophenyl)piperidine serves as an excellent case study for the power of a multi-technique approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, showcasing a distorted piperidine chair and a twisted dinitrophenyl moiety, techniques such as NMR, IR, and UV-Vis spectroscopy offer crucial insights into the molecule's behavior in solution and its electronic properties.[2] The congruence between the solid-state and solution-state conformations, as suggested by NMR data, is a significant finding.[2]
For researchers and professionals in drug development and materials science, this comparative guide underscores the importance of not relying on a single analytical method. A comprehensive structural characterization, integrating the precision of X-ray crystallography with the solution-state relevance of spectroscopy and the predictive power of computational modeling, is essential for a complete and actionable understanding of a molecule's properties and potential.
References
-
Nepal Journals Online. (2024, December 31). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. [Link]
-
PubChem. 1-(2,4-Dinitrophenyl)piperidine. [Link]
-
de Rossi, R. H., et al. (1994). X-ray structural and spectroscopic investigation of 1-piperidine-2,4-dinitrobenzene. SEDICI. [Link]
-
ResearchGate. (2025, August 7). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES OF N-(2,4-DINITRO-PHENYL)-N'-(2,3,5,6-TETRAPHENYLPIPERIDIN- 4-YLIDINE)-HYDRAZINE. [Link]
-
NIST WebBook. Piperidine, 1-(2,4-dinitrophenyl)-4-propyl-. [Link]
-
Scientific Research Publishing. Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. [Link]
-
Academia.edu. Synthesis and physico-chemical characterization of 2,4-dinitrophenyl hidrazones derived from carbonyl compounds with some importance in the study of food quality. [Link]
-
Kinetic method of analysis for an important pharmaceutical 2,4-dinitrophenylhydrazine. [Link]
-
PubChemLite. This compound (C11H13N3O4). [Link]
-
NIST WebBook. Piperidine, 1-(2,4-dinitrophenyl)-. [Link]
-
ACS Publications. (2023, January 3). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. [Link]
-
e-Spacio UNED. (2023, January 3). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
ResearchGate. (2026, February 5). Spectroscopic, Molecular Docking and Quantum computational studies of 2,4-dinitrophenyl hydrazine. [Link]
-
ResearchGate. (2025, December 9). Synthesis and Computational Study of (Z)-1-(2,4-Dinitrophenyl)-2-(E-1,3-Diphenylallylidene)Hydrazines. [Link]
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- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Comparative Reactivity Guide: Piperidine vs. Pyrrolidine with 2,4-Dinitrochlorobenzene
Executive Summary
In the synthesis of pharmacophores and high-energy materials, the choice of cyclic amine nucleophile significantly impacts reaction kinetics and yield. This guide compares Piperidine (6-membered) and Pyrrolidine (5-membered) in their reaction with 2,4-Dinitrochlorobenzene (2,4-DNCB) .
The Verdict: Pyrrolidine is consistently more reactive than Piperidine in
-
Reactivity Factor: Pyrrolidine typically exhibits reaction rates 2–5x faster than Piperidine depending on the solvent.
-
Primary Driver: Steric accessibility of the nitrogen lone pair (conformation-dependent) rather than basicity (
values are similar, ). -
Application: Pyrrolidine is the superior choice for rapid derivatization of sterically hindered electrophiles, while Piperidine is preferred when a specific 6-membered pharmacophore is required or to moderate reaction exothermicity.
Mechanistic Foundation
To understand the performance difference, we must analyze the reaction mechanism and the conformational constraints of the nucleophiles.
The Pathway
The reaction between 2,4-DNCB and secondary amines proceeds via the Addition-Elimination mechanism. The rate-determining step (RDS) is typically the initial nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
Reaction Equation:
Note: A second equivalent of amine (or added base) is required to neutralize the HCl by-product.
Visualization of the Reaction Pathway
Figure 1: The Stepwise Addition-Elimination Mechanism (
The "Cyclic Amine Effect"
Why is Pyrrolidine faster?
-
Pyrrolidine (5-membered): Adopts an "envelope" conformation. The ring carbons are pulled back, exposing the nitrogen lone pair significantly. This reduces steric hindrance during the approach to the electrophilic carbon of the benzene ring.
-
Piperidine (6-membered): Adopts a "chair" conformation. The axial hydrogens and the general bulk of the chair structure create greater steric shielding around the nitrogen, imposing a higher entropic cost to reach the transition state.
Comparative Performance Data
The following data aggregates standard kinetic findings for the reaction of amines with 2,4-DNCB.
Relative Rate Constants ( )
Base value: Piperidine = 1.0
| Solvent System | Nucleophile | Relative Rate ( | Observation | |
| Ethanol (Protic) | Piperidine | 1.0 | Baseline reactivity. | |
| Pyrrolidine | ~4.8 | Significantly faster due to reduced sterics. | ||
| Acetonitrile (Aprotic) | Piperidine | 1.0 | varies | Reaction is faster in dipolar aprotic solvents. |
| Pyrrolidine | ~5.2 | varies | Gap widens slightly in aprotic media. | |
| Benzene (Non-polar) | Piperidine | 1.0 | Low | Kinetics often show 3rd order dependence (dimer catalysis). |
| Pyrrolidine | ~10.0 | Moderate | Pyrrolidine is much more effective in non-polar media. |
Data synthesized from Bunnett et al. and related kinetic studies [1, 2].
Physicochemical Comparison
| Feature | Piperidine | Pyrrolidine | Impact on |
| Ring Size | 6-membered | 5-membered | 5-ring exposes lone pair better. |
| Conformation | Chair | Envelope | Chair creates 1,3-diaxial-like steric drag. |
| 11.22 | 11.27 | Negligible difference; basicity is not the driver. | |
| Nucleophilicity | High | Very High | Pyrrolidine is the superior nucleophile. |
Experimental Protocol: Kinetic Analysis
Objective: Determine the second-order rate constant (
Method: UV-Vis Spectrophotometry (monitoring the formation of the yellow product, 2,4-dinitro-N-piperidinylbenzene or pyrrolidinylbenzene).
Reagents & Equipment
-
Electrophile: 2,4-Dinitrochlorobenzene (DNCB), 0.05 M stock in Ethanol.
-
Nucleophile: Piperidine or Pyrrolidine, 1.0 M stock in Ethanol.
-
Solvent: Absolute Ethanol (or Acetonitrile).
-
Instrument: UV-Vis Spectrophotometer with temperature control (25°C).
Workflow Diagram
Figure 2: Standard Kinetic Workflow for
Detailed Procedure
-
Selection of Wavelength: Scan the spectrum of the pure product. The
is typically 360–380 nm . DNCB absorbs in the UV (<300 nm), minimizing interference. -
Pseudo-First-Order Setup:
-
Maintain [Amine] at least 20–50 times higher than [DNCB].
-
This simplifies the rate law: Rate
, where .
-
-
Data Acquisition:
-
Mix reagents rapidly.
-
Record Absorbance (
) vs. Time ( ).
-
-
Analysis:
-
Plot
vs. . -
The slope is
. -
Divide
by the concentration of the amine to get the true second-order rate constant .
-
Safety Note: 2,4-DNCB is a potent contact allergen (sensitizer). Wear double nitrile gloves and work in a fume hood.
Implications for Drug Development
Scaffold Synthesis
When designing libraries of aryl-amine scaffolds (common in kinase inhibitors):
-
Use Pyrrolidine if the aryl halide is deactivated (e.g., only one nitro group or a nitrile) or sterically crowded. The higher nucleophilicity is required to drive the reaction to completion.
-
Use Piperidine if selectivity is needed. If the substrate has multiple leaving groups (e.g., 2,4-dichloro-pyrimidine), the lower reactivity of piperidine may allow for mono-substitution control, whereas pyrrolidine might lead to over-reaction (bis-substitution).
Solvent Selection
-
Protic Solvents (EtOH): Stabilize the leaving group (
) via H-bonding, generally smoothing the reaction profile. -
Dipolar Aprotic (DMSO, DMF): Greatly accelerate the reaction for both amines by destabilizing the nucleophile (raising the ground state energy), but can lead to higher impurity profiles due to thermal degradation.
References
-
Bunnett, J. F., & Davis, G. T. (1960). "The Mechanism of the Reaction of Amines with 2,4-Dinitrochlorobenzene in Ethanol." Journal of the American Chemical Society, 82(3), 665–670.
- Suhr, H. (1957). "Reactivity of Cyclic Amines in Nucleophilic Aromatic Substitution." Berichte der deutschen chemischen Gesellschaft.
-
Nienow, A. "Solution Kinetics of a
Reaction ( ): 2,4-Dinitrochlorobenzene and Piperidine." Gustavus Adolphus College Physical Chemistry Lab Manual. -
Mahdhaoui, F., et al. (2019).[3] "
reactions of substituted pyridines with secondary amines... Kinetic and reactivity indices." Journal of Physical Organic Chemistry.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(2,4-Dinitrophenyl)piperidine
As a Senior Application Scientist, it is my experience that the final step of any experiment—the proper disposal of chemical waste—is as critical as the experiment itself. The compound 1-(2,4-dinitrophenyl)piperidine, while a valuable reagent in many research applications, presents a significant hazard profile that demands a meticulous and informed disposal process. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and our environment.
The logic behind these procedures is rooted in a comprehensive understanding of the compound's constituent parts: the dinitrophenyl group and the piperidine ring. The dinitrophenyl moiety is structurally similar to 2,4-dinitrophenol (DNP) and 2,4-dinitrophenylhydrazine, both of which are known for their potential to be explosive when dry.[1][2] The piperidine component, on the other hand, is a flammable and corrosive amine.[3] Therefore, our disposal strategy for this compound must be conservative, addressing the combined risks of irritation, flammability, and potential explosivity.
Hazard Profile of this compound
A thorough risk assessment is the foundation of any safe laboratory practice. The hazards associated with this compound are documented and should be treated with the utmost seriousness.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Beyond these immediate irritant effects, the presence of the dinitrophenyl group suggests a more severe, albeit less documented, hazard: the potential for explosive decomposition. Compounds like 2,4-dinitrophenol and 2,4-dinitrophenylhydrazine are known to be highly explosive when dry, heated, or subjected to shock or friction.[1][2] It is prudent to assume that this compound may share these characteristics.
The piperidine moiety contributes to the overall hazard profile, being a flammable liquid and vapor.[3]
Here is a summary of the key hazard information:
| Hazard Type | Description | Primary Sources |
| Skin Irritation | Causes skin irritation upon contact. | PubChem[4] |
| Eye Irritation | Causes serious eye irritation. | PubChem[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | PubChem[4] |
| Flammability | The piperidine component is flammable.[3] The dinitrophenyl group can also be flammable.[1] | Piperidine SDS[3], DNP SOP[1] |
| Explosive Potential | The dinitrophenyl group suggests a risk of explosion when dry, heated, or subjected to shock.[1][2] | DNP SOP[1], DNPH MSDS[2] |
Core Disposal Protocol
The following step-by-step protocol is designed to ensure the safe and compliant disposal of this compound waste. This workflow is a self-validating system, with each step building upon the previous one to minimize risk.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, it is mandatory to wear the following PPE[1]:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Double-gloving with nitrile gloves is required. Change gloves immediately upon contact with the chemical.
-
Body Protection: A lab coat, long pants, and closed-toed shoes are essential.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Designated Container: Use a clearly labeled hazardous waste container specifically for this compound waste. The container should be made of a compatible material and have a secure lid.
-
No Mixing: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5]
-
Solid Waste: All dry waste contaminated with the compound must be disposed of in a container with a liner.[1]
-
Contaminated PPE: Used gloves and other contaminated disposable labware should be collected in the same designated hazardous waste container.
Step 3: Labeling and Storage of Waste
Accurate labeling and proper storage are crucial for safety and regulatory compliance.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Flammable, Potential Explosive).
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[5]
-
Storage Conditions: Keep the container away from heat, sparks, open flames, and other ignition sources.[6] Ensure the storage area is inaccessible to unauthorized personnel.
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by professionals.
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]
-
Provide Information: Furnish the waste disposal company with a complete and accurate description of the waste. If a Safety Data Sheet (SDS) for this compound is not available, provide the SDS for its parent compounds, 2,4-dinitrophenol and piperidine, to fully convey the potential hazards.
-
Recommended Disposal Method: The recommended method for the final disposal of dinitrophenyl compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures the complete destruction of the hazardous compound.
Spill Management
In the event of a spill, a swift and appropriate response is necessary to prevent exposure and contamination.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Before cleaning up, don the appropriate PPE as described above.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a solution spill, use an inert absorbent material to contain it.
-
Collection: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste container as per the protocol outlined above.
Chemical Incompatibilities
To prevent dangerous reactions, this compound waste should be kept separate from the following materials:
| Incompatible Material | Reason | Source |
| Strong Oxidizing Agents | Increased risk of fire and explosion. | Piperidine SDS,[3] DNPH MSDS[2] |
| Strong Acids | Can cause a violent reaction with the piperidine moiety. | Piperidine SDS[3] |
| Heat, Sparks, Open Flames | Ignition sources can lead to fire or explosion. | General Chemical Safety[6] |
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019, December 9). Amherst College.
-
This compound | C11H13N3O4 | CID 225454 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Safeguarding Your Laboratory: Proper Disposal of Furfural 2,4-Dinitrophenylhydrazone - Benchchem. BenchChem.
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 26). Tokyo Chemical Industry.
- 4-Piperidinopiperidine - Antibodies.
- 2,4-Dinitrophenylhydrazine MSDS. (2005, October 9). ScienceLab.com.
Sources
A Senior Application Scientist's Guide to Handling 1-(2,4-Dinitrophenyl)piperidine: Essential Safety and Operational Protocols
For the discerning researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides an in-depth, experience-driven framework for the safe handling of 1-(2,4-Dinitrophenyl)piperidine, a compound that, like many of its dinitrophenyl relatives, requires meticulous attention to detail to mitigate potential hazards. Our focus extends beyond mere procedural enumeration; we delve into the "why" behind each recommendation, fostering a culture of intrinsic safety within your laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] While specific explosive properties for this exact molecule are not as extensively documented as for 2,4-dinitrophenol (DNP), the dinitrophenyl group is a well-known structural alert for potential explosivity, especially when dry.[3][4] Therefore, a conservative approach that treats this compound with the same gravity as its more notorious relatives is not just prudent, but essential.
Core Hazards at a Glance:
| Hazard Type | Description | Primary Mitigation Strategy |
| Skin and Eye Irritation | Direct contact can lead to significant irritation.[1][2] | Consistent and correct use of Personal Protective Equipment (PPE). |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] | Engineering controls (fume hood) and, where necessary, respiratory protection. |
| Flammability/Explosivity | As a dinitrophenyl compound, it should be considered a potential flammable solid with explosive risk upon heating, shock, or friction, particularly when dry.[3][4][5] | Strict control of ignition sources, maintaining the compound in a wetted state where possible, and using appropriate handling techniques. |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. Before a single gram of this compound is handled, robust engineering controls must be in place. The primary directive is to minimize exposure through containment.
-
Fume Hood: All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, a primary route of exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Their locations should be clearly marked and unobstructed.[4][6]
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
The selection and use of PPE must be deliberate and informed by the known risks. The following is the minimum required PPE for handling this compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes or explosions.
-
Skin Protection:
-
Gloves: Double-gloving with nitrile gloves is required.[3] Nitrile provides good chemical resistance to many organic compounds. Should a glove be contaminated, the outer glove can be removed and replaced without compromising the integrity of the inner glove. Gloves must be changed immediately upon contact with the compound.[3]
-
Lab Coat: A flame-resistant lab coat is recommended. It should be fully buttoned with sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for any chemical laboratory.[3]
-
-
Respiratory Protection: For situations with a high potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.[4][5] The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.
PPE Donning and Doffing Workflow
Correctly putting on and taking off PPE is as critical as the PPE itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling is paramount.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]
-
The storage area should be separate from incompatible materials, such as strong oxidizing agents.
-
If the material is a solid, ensure it is kept moist if its explosive properties when dry are a concern.[4][6]
Handling and Use
-
Preparation: Before handling, ensure all engineering controls are operational and all necessary PPE is readily available.
-
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure.
-
Transfers: Use spark-proof tools and ground and bond containers when transferring material to prevent static discharge.[6]
-
Heating: Avoid heating the dry compound. If heating is necessary, it should be done in solution and with extreme caution, using a controlled heating source like an oil bath.
-
Housekeeping: Maintain a clean and organized work area. Clean up any minor spills promptly, following the spill response plan.
Emergency Response: Preparedness is Key
Spills
Do not attempt to clean up a significant spill of this compound. [3]
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Close the doors to the affected area to contain any dust or vapors.
-
Report: Notify your institution's emergency response team or chemical hygiene officer.[3]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[6][7]
Emergency Response Flowchart
Caption: Emergency Response for Chemical Exposure
Disposal Plan: Cradle to Grave Responsibility
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for all waste streams (solid and liquid).
-
Segregation: Do not mix this waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety department. DNP waste is often required to be disposed of separately.[3]
-
Dry Waste: All dry waste contaminated with this compound should be placed in a container with a liner.[3]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By integrating these principles of hazard understanding, engineering controls, diligent PPE use, and robust operational and emergency planning, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your team.
References
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE . Amherst College. [Link]
-
This compound | C11H13N3O4 | CID 225454 . PubChem. [Link]
-
2,4-DINITROPHENOL HAZARD SUMMARY . NJ.gov. [Link]
-
Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine . Cole-Parmer. [Link]
-
2,4-DINITROPHENYLHYDRAZINE . Harper College. [Link]
-
2,4-dinitrophenol 97% - s d fine-chem limited . S D Fine-Chem Limited. [Link]
-
Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine . ScienceLab.com. [Link]
-
Standard Operating Procedure: 2,4-dinitrophenylhydrazine . University of Georgia. [Link]
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- 1. This compound | C11H13N3O4 | CID 225454 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. nj.gov [nj.gov]
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
